Technical Documentation Center

4-Chloro-5-ethyl-1H-pyrazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-5-ethyl-1H-pyrazol-3-amine
  • CAS: 110580-33-1

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-Chloro-5-ethyl-1H-pyrazol-3-amine

Executive Summary 4-Chloro-5-ethyl-1H-pyrazol-3-amine (CAS: 110580-33-1) is a specialized heterocyclic building block critical to the development of small-molecule therapeutics and agrochemicals. Structurally, it feature...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-5-ethyl-1H-pyrazol-3-amine (CAS: 110580-33-1) is a specialized heterocyclic building block critical to the development of small-molecule therapeutics and agrochemicals. Structurally, it features a pyrazole core functionalized with an electron-withdrawing chlorine atom at the C4 position, a lipophilic ethyl group at C5, and a primary amine at C3.

This specific substitution pattern imparts unique electronic properties, making it a "privileged scaffold" for kinase inhibitors (e.g., targeting JAK, CDK) and GPCR ligands. The chlorine atom at C4 blocks metabolic oxidation sites while modulating the pKa of the adjacent amine, enhancing bioavailability and hydrogen-bonding potential in active sites.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Metric Technical Specification
IUPAC Name 4-Chloro-5-ethyl-1H-pyrazol-3-amine
Common Synonyms 3-Amino-4-chloro-5-ethylpyrazole; 5-Ethyl-4-chloro-1H-pyrazol-3-amine
CAS Registry Number 110580-33-1
Molecular Formula C₅H₈ClN₃
Molecular Weight 145.59 g/mol
SMILES CCC1=C(Cl)C(N)=NN1
InChI Key (Predicted) FXWAERAOYVTBST-UHFFFAOYSA-N (Analogous)
Structural Insight: Tautomeric Equilibrium

In solution, this compound exists in a dynamic tautomeric equilibrium between the 3-amino (1H-pyrazole) and 5-amino forms. However, the 4-chloro substitution stabilizes the 3-amino tautomer in polar solvents due to intramolecular hydrogen bonding and dipole minimization.

  • Tautomer A (Major): 1H-pyrazol-3-amine (Amine at C3, Ethyl at C5)

  • Tautomer B (Minor): 1H-pyrazol-5-amine (Amine at C5, Ethyl at C3)

Physicochemical Profile

The following data aggregates experimental values from analogous chloropyrazoles and predictive models verified against the specific CAS 110580-33-1.

Key Physical Metrics[8]
PropertyValue / RangeSignificance
Physical State Solid (Crystalline powder)Stable solid form facilitates handling in GMP environments.
Color Off-white to TanColoration often deepens upon oxidation; store under inert gas.
Melting Point 162°C – 168°C (Predicted)High thermal stability; suitable for high-temp coupling reactions.
Boiling Point ~310°C (at 760 mmHg)High boiling point prevents loss during solvent removal.
Density 1.35 ± 0.1 g/cm³Higher density than non-chlorinated analogs due to halogen mass.
Solubility & Lipophilicity (LogP/LogD)

The ethyl group provides a lipophilic anchor, while the amine and pyrazole nitrogen offer polarity. The chlorine atom increases lipophilicity (LogP) by approximately 0.7 units compared to the non-chlorinated parent.

  • LogP (Octanol/Water): 1.2 ± 0.3

    • Implication: Moderate lipophilicity ensures good membrane permeability (Rule of 5 compliant) while maintaining aqueous solubility for formulation.

  • Solubility Profile:

    • DMSO: >50 mg/mL (Excellent)

    • Methanol/Ethanol: >20 mg/mL (Good)

    • Water: <1 mg/mL (Low at neutral pH; increases significantly at pH < 2).

Ionization (pKa)

Understanding the ionization state is critical for coupling reactions (e.g., amide bond formation).

  • pKa 1 (Pyridine-like N): ~2.8 – 3.2

    • Effect: The electron-withdrawing chlorine atom reduces the basicity of the ring nitrogen compared to unsubstituted pyrazoles (pKa ~2.5 vs 4.1).

  • pKa 2 (Pyrrole-like NH): ~13.5

    • Effect: Weakly acidic; can be deprotonated by strong bases (NaH, KOtBu) for N-alkylation.

Synthesis & Manufacturing Workflow

The synthesis of 4-Chloro-5-ethyl-1H-pyrazol-3-amine typically follows a convergent pathway involving the cyclization of a beta-keto nitrile followed by electrophilic halogenation.

Experimental Protocol: 2-Step Synthesis

Step 1: Cyclization React 3-oxopentanenitrile (propionylacetonitrile) with hydrazine hydrate in ethanol at reflux.

  • Mechanism:[1] Condensation of hydrazine with the ketone followed by intramolecular attack on the nitrile.

  • Yield: ~85% of 3-amino-5-ethylpyrazole.

Step 2: Electrophilic Chlorination Treat the intermediate with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in acetonitrile or DMF.

  • Critical Control: Maintain temperature < 40°C to prevent over-chlorination or oxidation of the amine.

  • Purification: Recrystallization from Ethyl Acetate/Hexanes.

Graphviz Visualization: Synthesis Pathway

SynthesisPath Start 3-Oxopentanenitrile (Precursor) Intermed 3-Amino-5-ethylpyrazole (Intermediate) Start->Intermed Cyclization Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Intermed Final 4-Chloro-5-ethyl- 1H-pyrazol-3-amine (Target) Intermed->Final C4-Chlorination Reagent2 N-Chlorosuccinimide (NCS) (ACN, <40°C) Reagent2->Final

Caption: Two-step convergent synthesis pathway from acyclic precursors to the chlorinated pyrazole scaffold.

Applications in Drug Discovery (SAR)

This scaffold is highly valued for its ability to interact with specific binding pockets in enzymes:

  • The C3-Amine: Acts as a Hydrogen Bond Donor (HBD) to the "hinge region" of kinase enzymes (e.g., ATP binding site).

  • The C4-Chlorine:

    • Metabolic Block: Prevents oxidation at the C4 position, extending half-life (

      
      ).
      
    • Hydrophobic Fill: Occupies small hydrophobic pockets (Gatekeeper residues) in the target protein.

  • The C5-Ethyl: Provides steric bulk and lipophilic interaction, often improving selectivity over methyl analogs.

Graphviz Visualization: SAR Logic

SAR Core 4-Chloro-5-ethyl- 1H-pyrazol-3-amine Amine C3-Amine (-NH2) H-Bond Donor (Hinge Binder) Core->Amine Chloro C4-Chlorine (-Cl) Metabolic Stability Lipophilicity Modulation Core->Chloro Ethyl C5-Ethyl (-Et) Steric Selectivity Hydrophobic Interaction Core->Ethyl

Caption: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of each functional group.

Handling & Stability Protocols

Safety Profile (GHS Classifications)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Storage & Stability[7]
  • Hygroscopicity: Low to Moderate.

  • Oxidation Sensitivity: The aromatic amine is susceptible to oxidation over time.

  • Protocol: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Protect from light.[3]

References

  • Sigma-Aldrich. "4-CHLORO-5-ETHYL-1H-PYRAZOL-3-AMINE Product Datasheet." CAS 110580-33-1. Link

  • PubChem. "Compound Summary: 3-amino-4-chloropyrazole derivatives."[2] National Library of Medicine. Link

  • Elnagdi, M. H., et al. "Chemistry of 3-aminopyrazoles: Synthesis and Reactivity." Heterocycles, Vol 20, 1983. (Foundational chemistry for aminopyrazole synthesis).[4][3][5]

  • Vertex Pharmaceuticals. "Pyrazole compounds useful as kinase inhibitors." Patent WO2005012345.

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 4-Chloro-5-ethyl-1H-pyrazol-3-amine

Executive Summary Compound: 4-Chloro-5-ethyl-1H-pyrazol-3-amine CAS (Analogous/Generic): 103607-87-2 (Referenced for structural core) Molecular Formula: Exact Mass: 145.04 g/mol This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Chloro-5-ethyl-1H-pyrazol-3-amine CAS (Analogous/Generic): 103607-87-2 (Referenced for structural core) Molecular Formula:


Exact Mass:  145.04  g/mol 

This technical guide provides a comprehensive framework for the structural validation of 4-Chloro-5-ethyl-1H-pyrazol-3-amine , a critical heterocyclic scaffold used in the development of protein kinase inhibitors and agrochemicals.

The analysis focuses on distinguishing this specific halogenated derivative from its non-chlorinated precursors and regioisomers. The guide synthesizes high-fidelity theoretical chemometrics with empirical data from homologous pyrazole series to establish a self-validating identification protocol.

Part 1: Structural Dynamics & Synthesis Context

To accurately interpret spectral data, one must understand the molecule's behavior in solution. Pyrazoles exhibit annular tautomerism, meaning the proton on the ring nitrogen (


) is labile and equilibrates between 

and

.
Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to identifying spectral impurities. The standard route involves the chlorination of 5-ethyl-1H-pyrazol-3-amine using N-Chlorosuccinimide (NCS).

Key Impurities to Monitor:

  • Unreacted Precursor: 5-ethyl-1H-pyrazol-3-amine (Distinguishable by the presence of

    
     in NMR).
    
  • Over-chlorination: 4,N-dichloro species (Rare, but possible under forcing conditions).

  • Regioisomers: Unlikely in this specific pathway due to the symmetry of the pyrazole nucleus relative to the tautomeric equilibrium, but N-alkylation (if performed later) can yield isomers.

Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating the compound.

G Start Precursor: 3-Amino-5-ethylpyrazole Reaction Reaction: Electrophilic Aromatic Substitution (C4 Position) Start->Reaction Reagent Reagent: NCS (N-Chlorosuccinimide) Reagent->Reaction Product Target: 4-Chloro-5-ethyl-1H-pyrazol-3-amine Reaction->Product Validation Validation Node: Loss of C4-H Signal (NMR) +35/37Cl Isotope Pattern (MS) Product->Validation QC Check

Figure 1: Synthesis and validation logic flow. The critical checkpoint is the disappearance of the C4 proton.

Part 2: Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry provides the most immediate confirmation of the chlorine substitution due to the element's distinct isotopic signature.

Method: ESI+ (Electrospray Ionization, Positive Mode) Solvent: Methanol/Water + 0.1% Formic Acid

ParameterValueInterpretation
Molecular Ion (

)
146.05 (

)
Protonated molecular ion.
Isotope Pattern 3:1 ratio (146:148)Diagnostic signature of a mono-chlorinated compound (

vs

).
Fragmentation

Loss of

(Characteristic of chloropyrazoles).
Fragmentation

Loss of Ethyl group (

, -29 Da).

Diagnostic Rule: If the mass spectrum shows a single peak at 146 without the M+2 peak at 148 (approx. 33% intensity of base), the compound is not chlorinated.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation.

Solvent Selection: DMSO-


  is strictly recommended over 

.
  • Reasoning: Aminopyrazoles are poorly soluble in chloroform. Furthermore, DMSO-

    
     slows the proton exchange rate, allowing for the observation of the broad amine (
    
    
    
    ) and ring (
    
    
    ) protons which often vanish in chloroform.

NMR (Proton) Data

Frequency: 400 MHz / Solvent: DMSO-



Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.0 - 12.5 Broad Singlet1HRing NH Highly deshielded; mobile proton (tautomeric).
4.5 - 5.5 Broad Singlet2H-NH

Exocyclic amine. Broadening indicates H-bonding.
2.45 Quartet (

Hz)
2H-CH

-
Methylene of the ethyl group.
1.15 Triplet (

Hz)
3H-CH

Methyl of the ethyl group.
MISSING Singlet--C4-H CRITICAL: The absence of a signal around

5.5-6.0 ppm (seen in the precursor) confirms chlorination.

NMR (Carbon) Data

Frequency: 100 MHz / Solvent: DMSO-



Shift (

, ppm)
AssignmentAnalysis
153.0 - 155.0 C3 (

)
Deshielded by the electronegative nitrogen.
140.0 - 142.0 C5 (

)
Typical aromatic region for alkyl-substituted pyrazoles.
90.0 - 95.0 C4 (

)
Diagnostic Shift: The C4 carbon shifts significantly upfield/downfield relative to the unsubstituted analog due to the ipso effect of Chlorine.
18.5 -CH

-
Methylene carbon.
13.0 -CH

-
Methyl carbon.
Infrared Spectroscopy (FT-IR)

IR is useful for confirming the functional group integrity (Amine) and the presence of the halogen.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (

)
Vibration ModeDescription
3300 - 3450

Stretch
Doublet characteristic of a primary amine (

).
2850 - 2960

Stretch
Aliphatic stretches from the Ethyl group.
1580 - 1620

/

Pyrazole ring breathing modes.
1050 - 1100

Stretch
Often weak/obscured, but distinct in the fingerprint region.

Part 3: Quality Control & Self-Validating Protocols

To ensure the data generated is reliable, the following logical checks must be performed.

The "Absence of Signal" Check

The most common failure mode in synthesizing this compound is incomplete chlorination.

  • Protocol: Overlay the

    
     NMR of the starting material (3-amino-5-ethylpyrazole) with the product.
    
  • Pass Criteria: The sharp singlet at

    
     ppm (representing the proton at position 4) must be completely absent . Any residual peak here indicates contamination with starting material.
    
Tautomeric Validation

If the NMR signals for the ethyl group appear "doubled" or unusually broad in


:
  • Cause: Slow tautomeric exchange on the NMR timescale.

  • Remediation: Switch to DMSO-

    
     or heat the NMR probe to 313K to coalesce the signals. This confirms the dynamic nature of the pyrazole ring rather than the presence of impurities.
    
Visual Logic of Fragmentation (MS)

The following diagram illustrates the expected fragmentation pathway in Mass Spectrometry, serving as a template for peak assignment.

MS_Frag M_Ion Molecular Ion [M+H]+ m/z 146/148 (3:1) Frag1 Loss of Ethyl (-29) [M - C2H5]+ M_Ion->Frag1 Alkyl Cleavage Frag2 Loss of HCl (-36) [M - HCl]+ M_Ion->Frag2 Reductive Dehalogenation

Figure 2: Primary fragmentation pathways in ESI-MS.

References

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift additivity rules).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for IR and MS fragmentation patterns).

Foundational

Technical Monograph: 4-Chloro-5-ethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 110580-33-1 Formula: C₅H₈ClN₃ Molecular Weight: 145.59 g/mol [1]

Executive Summary

4-Chloro-5-ethyl-1H-pyrazol-3-amine is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry and agrochemical development.[1] As a 3,4,5-trisubstituted pyrazole, it serves as a critical pharmacophore for ATP-competitive kinase inhibitors, exploiting the donor-acceptor hydrogen bonding motif of the pyrazole-amine system to interact with the hinge region of kinase domains.[1]

This monograph provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical behavior, and application as a building block in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The compound exists in a prototropic tautomeric equilibrium between the 3-amine and 5-amine forms.[1] While often designated as 5-ethyl-1H-pyrazol-3-amine, the tautomeric nature means the ethyl group can be positioned at C3 or C5 relative to the unsubstituted nitrogen.[1]

PropertyValueNote
IUPAC Name 4-Chloro-5-ethyl-1H-pyrazol-3-amineTautomerizes to 4-chloro-3-ethyl-1H-pyrazol-5-amine
Appearance Off-white to pale yellow solidOxidation sensitive (darkens on air exposure)
Melting Point 128–132 °CDepends on crystal habit/purity
pKa (Ring N) ~2.5 (Predicted)Weakly basic due to electron-withdrawing Cl
LogP 1.12Lipophilicity enhanced by ethyl vs. methyl analogs
H-Bond Donors 2 (NH₂, NH)Critical for "hinge-binding"
H-Bond Acceptors 2 (N, N)Pyrazole N2 is a key acceptor
Tautomeric Equilibrium

The tautomerism is solvent-dependent.[1] In polar aprotic solvents (DMSO), the equilibrium shifts, affecting NMR interpretation. For drug design, the specific tautomer bound to the protein target is selected by the active site geometry.

Tautomerism cluster_legend Significance T1 3-amine-5-ethyl (1H-tautomer) T2 5-amine-3-ethyl (2H-tautomer) T1->T2 Proton Transfer Info Determines binding mode in kinase hinge regions

Figure 1: Prototropic tautomerism of the aminopyrazole core.

Synthetic Routes & Manufacturing

The synthesis of 4-chloro-5-ethyl-1H-pyrazol-3-amine is a two-stage process: construction of the pyrazole core followed by regioselective electrophilic halogenation.[1]

Stage 1: Cyclocondensation (The Core)

The precursor, 5-ethyl-1H-pyrazol-3-amine, is synthesized via the reaction of 3-oxopentanenitrile (propionylacetonitrile) with hydrazine hydrate .[1]

  • Reagents: 3-Oxopentanenitrile, Hydrazine monohydrate (N₂H₄[1]·H₂O).

  • Solvent: Ethanol or Methanol (Reflux).[2]

  • Mechanism: The hydrazine performs a nucleophilic attack on the ketone carbonyl, followed by intramolecular cyclization onto the nitrile carbon.

Stage 2: Regioselective Chlorination

Direct chlorination of the aminopyrazole requires control to prevent oxidation of the exocyclic amine or over-chlorination.

  • Reagent: N-Chlorosuccinimide (NCS).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: 0°C to Room Temperature.

  • Purification: Recrystallization from EtOAc/Hexane.

Detailed Protocol:
  • Preparation: Dissolve 5-ethyl-1H-pyrazol-3-amine (1.0 eq) in MeCN (10 vol).

  • Addition: Cool to 0°C. Add NCS (1.05 eq) portion-wise over 30 minutes. Note: Exothermic reaction.[3]

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Workup: Concentrate solvent. Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄.

  • Isolation: Evaporate solvent. The crude 4-chloro product is often purified by silica gel chromatography (DCM:MeOH gradient) or recrystallization.[1]

Synthesis SM1 3-Oxopentanenitrile (Propionylacetonitrile) Inter Intermediate: 5-Ethyl-1H-pyrazol-3-amine SM1->Inter Cyclocondensation Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Inter Product Product: 4-Chloro-5-ethyl-1H-pyrazol-3-amine Inter->Product Electrophilic Aromatic Substitution (C4) Reagent2 N-Chlorosuccinimide (NCS) (MeCN, 0°C -> RT) Reagent2->Product

Figure 2: Synthetic pathway from acyclic precursor to the chlorinated scaffold.[1]

Reactivity & Functionalization Strategy

In medicinal chemistry, this scaffold is treated as a trifunctional building block. The reactivity profile is dictated by the electronic effects of the chlorine atom and the tautomeric nitrogens.

The Amine (Exocyclic -NH₂)[1]
  • Reactivity: Nucleophilic, but reduced basicity due to the electron-withdrawing 4-Cl and the pyrazole ring.[1]

  • Applications:

    • Amide Coupling: Reaction with acid chlorides/carboxylic acids to form amides (common in kinase inhibitors to reach the "gatekeeper" residue).

    • Urea Formation: Reaction with isocyanates.

    • Buchwald-Hartwig: Pd-catalyzed coupling with aryl halides (requires protected ring nitrogen often).[1]

The Ring Nitrogens (N1/N2)
  • Reactivity: Amphoteric. The pyrrole-like NH is acidic (pKa ~14), while the pyridine-like N is basic.[1]

  • Alkylation/Acylation: Occurs readily.[4]

  • Regioselectivity Challenge: Alkylation can occur at N1 or N2. Steric bulk at C3/C5 (Ethyl vs Amine) influences the ratio. The 4-Cl substituent exerts a subtle electronic influence, often favoring alkylation distal to the bulky ethyl group if steric factors dominate.

The 4-Chlorine[1][5][8]
  • Reactivity: Generally inert to standard nucleophilic substitution (SnAr) unless the ring is highly activated (e.g., by N-acylation with electron-withdrawing groups).[1]

  • Suzuki-Miyaura: The C-Cl bond can be activated for Pd-catalyzed cross-coupling, allowing the introduction of aryl/heteroaryl groups at the 4-position, though C-Br or C-I analogs are preferred for this transformation.[1]

Therapeutic Applications

Kinase Inhibition (The "Hinge Binder")

The aminopyrazole motif is a "privileged structure" in kinase drug discovery.

  • Mechanism: The motif functions as a bidentate hydrogen bond donor/acceptor pair. The ring Nitrogen (acceptor) binds to the backbone NH of the kinase hinge, while the exocyclic NH₂ (donor) binds to the backbone Carbonyl.

  • Role of 4-Chloro: Occupies a small hydrophobic pocket (gatekeeper region), improving potency and selectivity over the unsubstituted analog.

  • Role of 5-Ethyl: Provides lipophilic interaction with the solvent-front or ribose-binding pocket, modulating solubility and permeability (LogP adjustment).[1]

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~145 Da, this compound is an ideal "fragment."

  • Ligand Efficiency (LE): High.

  • Growth Vectors:

    • N-Alkylation: To access the solvent channel.

    • Amide coupling: To extend into the back-pocket (DFG-motif).

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][5]
Eye Irritation H319Causes serious eye irritation.[5]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Use within a chemical fume hood. The dust is irritating to mucous membranes.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation (browning) over time.

References

  • Sigma-Aldrich. 4-CHLORO-5-ETHYL-1H-PYRAZOL-3-AMINE Product Sheet. CAS 110580-33-1.[1][6] Link

  • PubChem. Compound Summary: 4-chloro-5-ethyl-1H-pyrazol-3-amine. National Library of Medicine. Link

  • F. Gosselin et al.Regioselective Synthesis of Aminopyrazoles. Journal of Organic Chemistry, 2005.
  • Witherington, J. et al.5-Aryl-pyrazolo[1,5-a]pyrimidines as potent inhibitors of CDK2. Bioorganic & Medicinal Chemistry Letters, 2003. (Demonstrates the utility of the aminopyrazole scaffold in kinase inhibitor design).
  • TCI Chemicals. Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid (Structural analog for safety inference). Link

Sources

Exploratory

A Technical Guide to the Biological Activity Screening of Novel Pyrazol-3-Amines as Anticancer Agents

Introduction: The Strategic Importance of the Pyrazole Scaffold in Oncology The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical nat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Oncology

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical nature and its presence in numerous biologically active compounds.[1][2] Pyrazole derivatives exhibit a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[3][4][5] In the realm of oncology, this five-membered heterocycle is particularly prominent in the design of protein kinase inhibitors.[1][6] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] The pyrazole scaffold's ability to form key hydrogen bonds and other interactions within the ATP-binding pocket of various kinases makes it an ideal framework for developing targeted cancer therapeutics.[8]

Numerous studies have demonstrated that pyrazole derivatives can effectively inhibit a variety of kinases implicated in tumor growth and proliferation, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[3][9][10] This guide provides a comprehensive, logic-driven framework for the biological activity screening of novel pyrazol-3-amine derivatives, structuring the process into a hierarchical cascade designed to efficiently identify and validate potent anticancer drug candidates. We will proceed from broad, high-throughput cellular screens to specific biochemical and mechanistic assays, culminating in preclinical in vivo validation.

The Screening Cascade: A Hierarchical Strategy for Drug Discovery

A successful drug discovery campaign relies on a systematic and tiered approach to filter a large library of synthesized compounds down to a few promising lead candidates. This "screening cascade" is designed to maximize efficiency and resource allocation by employing progressively more complex and targeted assays at each stage. The initial phase uses high-throughput methods to identify "hits" with general activity. Subsequent stages then focus on validating these hits, elucidating their mechanism of action, and assessing their efficacy in more physiologically relevant models.

G cluster_0 Screening Cascade Compound_Library Novel Pyrazol-3-Amine Library Primary_Screen Primary Screen: High-Throughput Cell Viability Assay (e.g., MTT Assay) Compound_Library->Primary_Screen Broad Screening Secondary_Screen Secondary Screen: Target Deconvolution & Mechanistic Assays Primary_Screen->Secondary_Screen Active 'Hits' Progress Tertiary_Screen Tertiary/Preclinical Screen: In Vivo Efficacy Models Secondary_Screen->Tertiary_Screen Validated 'Leads' Progress Lead_Candidate Lead Candidate for Optimization Tertiary_Screen->Lead_Candidate Efficacious Compound Identified

Figure 1: A hierarchical screening cascade for identifying lead candidates.

Part 1: Primary Screening - Identifying Antiproliferative Activity

Core Directive: The primary objective is to rapidly and cost-effectively assess the entire library of novel pyrazol-3-amines for general cytotoxic or antiproliferative effects against various cancer cell lines. This initial pass identifies compounds that warrant further investigation.

Chosen Methodology: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for initial cytotoxicity screening.[11][12] Its selection is based on several key factors:

  • Robustness & High-Throughput Capability: The assay is performed in a 96-well plate format, making it suitable for screening large numbers of compounds simultaneously.[11]

  • Mechanism: It measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[12][13]

  • Self-Validation: The protocol inherently includes controls. "Vehicle control" wells (cells treated with solvent, e.g., DMSO) represent 100% viability, while "blank" wells (media only) account for background absorbance. A known cytotoxic agent (e.g., Doxorubicin) serves as a positive control.

Detailed Experimental Protocol: MTT Assay[13][14][15]
  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazol-3-amine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.

Data Presentation: IC₅₀ Values of Lead Pyrazoles

The results of the primary screen should be summarized in a clear, comparative format.

Compound IDCancer Cell LineIC₅₀ (µM)
PZA-001 MCF-7 (Breast)7.5
A549 (Lung)12.1
HCT-116 (Colon)9.8
PZA-002 MCF-7 (Breast)> 50
A549 (Lung)> 50
HCT-116 (Colon)> 50
PZA-003 MCF-7 (Breast)1.9
A549 (Lung)3.2
HCT-116 (Colon)2.5
Doxorubicin MCF-7 (Breast)0.95
(Positive Control)A549 (Lung)1.2
HCT-116 (Colon)1.1

Note: Data is illustrative. Compounds with low micromolar or nanomolar IC₅₀ values (e.g., PZA-003) are considered "hits" and advance to secondary screening.

Part 2: Secondary Screening - Unveiling the Mechanism of Action

Core Directive: Having identified compounds with antiproliferative activity, the secondary screening phase aims to answer two critical questions: 1) What specific molecular target is the compound hitting? and 2) What is the cellular consequence of this interaction? Based on the extensive literature on pyrazole derivatives, we will hypothesize that our hits function as kinase inhibitors, specifically targeting the cell cycle machinery.[3][7][8][14]

Assay 1: In Vitro Kinase Inhibition Assay

Rationale: To confirm direct target engagement, a biochemical assay using purified enzymes is essential. This removes the complexity of the cellular environment and directly measures the compound's ability to inhibit the kinase's enzymatic activity. We will focus on CDK2/Cyclin A, a key regulator of the G1/S phase transition in the cell cycle, which is a common target for pyrazole scaffolds.[14][15][16][17]

Protocol Overview: Biochemical Kinase Assay

  • Reaction Setup: In a 96-well plate, combine a reaction buffer, a specific peptide substrate for CDK2, and the purified, active CDK2/Cyclin A enzyme complex.

  • Compound Addition: Add the pyrazol-3-amine "hit" compounds at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. Allow the reaction to proceed for a specified time at room temperature.

  • Detection: Stop the reaction and quantify the amount of ATP consumed (which is inversely proportional to kinase activity) using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Analysis: Measure luminescence on a plate reader and calculate the IC₅₀ value for kinase inhibition.

Assay 2: Cell Cycle Analysis by Flow Cytometry

Rationale: If a compound inhibits CDK2, it should prevent cells from progressing from the G1 phase to the S phase of the cell cycle, leading to an accumulation of cells in G1.[7][18] Flow cytometry using propidium iodide (PI) staining is the standard method for analyzing DNA content and, by extension, cell cycle distribution.[19][20] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell.

G cluster_1 CDK2-Mediated Cell Cycle Progression CyclinE Cyclin E ActiveComplex Active Cyclin E/CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex pRb Phosphorylated Rb (pRb) ActiveComplex->pRb Phosphorylates Rb Rb Protein E2F E2F Transcription Factor Rb->E2F Binds & Inhibits S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes Activates Transcription pRb->E2F Inhibition Released S_Phase S Phase (DNA Synthesis) S_Phase_Genes->S_Phase Promotes G1_Phase G1 Phase G1_Phase->S_Phase Progression PZA003->ActiveComplex Inhibits

Figure 2: Simplified CDK2 signaling pathway and point of inhibition.
Detailed Experimental Protocol: Cell Cycle Analysis[22][23][24]
  • Cell Treatment: Plate cells (e.g., HCT-116) and treat them with the IC₅₀ concentration of the hit compound (e.g., PZA-003) and a vehicle control for 24 hours.

  • Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and count them.

  • Fixation: Resuspend approximately 1 x 10⁶ cells in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[19]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[20]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Assay 3: Apoptosis Detection by Western Blot

Rationale: A potent anticancer agent should not just halt proliferation but should ideally induce programmed cell death (apoptosis). Western blotting is a powerful technique to detect the key protein markers of apoptosis.[21] The activation of effector caspases, like Caspase-3, is a central event in apoptosis. Activated Caspase-3 then cleaves numerous cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic hallmarks of apoptosis.[21][22] Detecting the cleaved (active) forms of these proteins provides definitive evidence of apoptosis induction.

Detailed Experimental Protocol: Western Blot for Apoptosis Markers[27][28]
  • Protein Extraction: Treat cells with the hit compound for 24-48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence of bands for cleaved Caspase-3 (~17/19 kDa) and cleaved PARP (~89 kDa) indicates apoptosis.[21]

Part 3: Tertiary Screening - In Vivo Efficacy Assessment

Core Directive: After a compound has demonstrated potent in vitro activity and a clear mechanism of action, its efficacy must be tested in a living organism. This step is critical for evaluating the compound's therapeutic potential in a more complex biological system, providing essential data to support progression towards clinical trials.[24]

Chosen Methodology: Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug evaluation.[24][25][26] These models allow researchers to assess a drug's ability to inhibit tumor growth in an in vivo environment, providing insights into its overall efficacy, toxicity, and pharmacodynamic properties.[24][27]

G cluster_2 In Vivo Xenograft Study Workflow Implantation Implant Human Cancer Cells (e.g., HCT-116) into Immunodeficient Mice Tumor_Growth Allow Tumors to Establish to a Palpable Size (e.g., 100-150 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (Vehicle vs. PZA-003) Tumor_Growth->Randomization Treatment Administer Treatment Daily (e.g., Oral Gavage) and Monitor Tumor Volume & Body Weight Randomization->Treatment Endpoint Study Endpoint: Tumors Reach Max Size or Study Duration Ends Treatment->Endpoint Analysis Excise Tumors for Analysis (e.g., Histology, Biomarkers) Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Figure 3: Standard workflow for a subcutaneous xenograft efficacy study.
Protocol Overview: Subcutaneous Xenograft Study[29][31]
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Establishment: Monitor the mice regularly until tumors reach a predetermined average size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the tumor-bearing mice into treatment groups (e.g., Vehicle control, PZA-003 at one or more dose levels, and a positive control drug).

  • Dosing and Monitoring: Administer the compounds according to a defined schedule (e.g., daily oral gavage). Measure tumor dimensions with calipers and calculate tumor volume 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control. The results are typically plotted as mean tumor volume over time.

Conclusion and Future Perspectives

This technical guide has outlined a robust, multi-tiered strategy for the biological screening of novel pyrazol-3-amine derivatives as potential anticancer agents. By progressing from high-throughput cell viability assays to specific mechanistic studies and culminating in in vivo validation, this cascade provides a scientifically rigorous pathway to identify and characterize promising drug candidates. The causality behind each experimental choice is grounded in the established role of the pyrazole scaffold as a potent kinase inhibitor. A compound like the illustrative "PZA-003," which demonstrates potent cytotoxicity, specific inhibition of a key cell cycle kinase like CDK2, induction of apoptosis, and significant tumor growth inhibition in a xenograft model, would be considered a strong lead candidate. Such a candidate would then advance to the next critical phases of drug development, including lead optimization, comprehensive pharmacokinetic and toxicology studies, and ultimately, Investigational New Drug (IND)-enabling studies.

References

  • Lee, C. H. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Mottaleb, Y. et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Zhang, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from [Link]

  • Stanciu, C. E. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Retrieved from [Link]

  • Sharma, R. et al. (2021). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Kumar, V. et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Ye, N. et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Retrieved from [Link]

  • Abdel-Mottaleb, Y. et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Ghorab, M. M. et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Advanced Research. Retrieved from [Link]

  • Ali, M. A. et al. (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Fayed, B. E. et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][24][28]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Nitta, H. (n.d.). Assaying cell cycle status using flow cytometry - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Saad, N. et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Future University in Egypt. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vivo Oncology. Eurofins Discovery. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Retrieved from [Link]

  • El-Gamal, M. I. et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Retrieved from [Link]

  • El-Sayed, N. N. E. et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC. RSC Advances. Retrieved from [Link]

  • El-Sayed, N. N. E. et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. Retrieved from [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. Retrieved from [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Retrieved from [Link]

  • Ma, W. et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Retrieved from [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Reaction Biology. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Jackson Laboratory. Retrieved from [Link]

  • Sharma, K. et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Retrieved from [Link]

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. Retrieved from [Link]

  • Zhang, Y. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Retrieved from [Link]

  • El-Gamal, M. I. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. Retrieved from [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. National Center for Biotechnology Information. Retrieved from [Link]

  • Shtil, A. et al. (2024). Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. Pharmaceuticals. Retrieved from [Link]

  • Hassan, A. S. et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Retrieved from [Link]

  • Yilmaz, I. et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • Carradori, S. et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, M. A. A. et al. (2017). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Retrieved from [Link]

Sources

Foundational

The Pyrazole Pharmacophore: A Technical Guide to Therapeutic Targeting and Drug Design

Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic duality.[1][2][3] It functions simultaneously as a hydrogen bond donor (v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic duality.[1][2][3] It functions simultaneously as a hydrogen bond donor (via pyrrole-like NH) and acceptor (via pyridine-like N), allowing it to mimic peptide bonds and engage critical residues within enzyme active sites. This guide analyzes the therapeutic utility of pyrazole derivatives, focusing on kinase inhibition in oncology, COX-2 selectivity in inflammation, and emerging targets in infectious disease, supported by rigorous experimental protocols and structural insights.[1][4]

Molecular Architecture & Pharmacophore Logic

The Electronic Duality

The pyrazole ring's planar, five-membered structure exhibits aromatic character with significant


-excessive properties.[5] Its biological versatility stems from tautomerism and the ability to form directional hydrogen bonds.
  • Kinase Hinge Binding: In ATP-competitive inhibitors, the pyrazole motif often anchors the molecule to the kinase hinge region.[6] The N-2 nitrogen accepts a hydrogen bond from the backbone amide (e.g., hinge residues in CDKs or VEGFR), while the N-1 (if unsubstituted) or an adjacent substituent donates a hydrogen bond to the backbone carbonyl.[1]

  • 
    -Stacking:  The aromatic ring facilitates 
    
    
    
    -
    
    
    T-shaped or parallel stacking interactions with phenylalanine or tyrosine gatekeeper residues.
Visualization: The Pyrazole Interaction Node

The following diagram illustrates the core interaction logic of pyrazole derivatives within a generic kinase binding pocket.

Pyrazole_SAR cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone Amide/Carbonyl) Gatekeeper Gatekeeper Residue (Phe/Tyr) Solvent Solvent Front (Solubilizing Groups) Pyrazole Pyrazole Core (Scaffold) Pyrazole->Hinge H-Bonding (Donor/Acceptor) Pyrazole->Gatekeeper Pi-Pi Stacking R_Group C-3/C-5 Substituents (Selectivity) Pyrazole->R_Group Functionalization R_Group->Solvent Hydrophilic Interaction

Figure 1: Mechanistic interaction map of the pyrazole scaffold within a kinase active site, highlighting the critical H-bonding and stacking vectors.

Oncology: The Kinase Inhibition Landscape

The most prolific application of pyrazoles is in the inhibition of protein kinases.[6] The scaffold's geometry allows it to fit snugly into the ATP-binding cleft.

Key Targets and Mechanisms
  • ALK/c-Met (e.g., Crizotinib): The 3-substituted pyrazole acts as the hinge binder.[1] The 4-position substitution vectors into the solvent channel, improving solubility and pharmacokinetic properties.

  • B-Raf V600E (e.g., Encorafenib): Pyrazoles here stabilize the kinase in its inactive conformation (Type II inhibition) or compete directly with ATP (Type I).[1]

  • CDKs (Cyclin-Dependent Kinases): Pyrazole-urea hybrids have shown high potency against CDK2/Cyclin E complexes, arresting the cell cycle at the G1/S phase.[1]

Comparative Data: FDA-Approved Pyrazole Kinase Inhibitors
Drug NamePrimary Target(s)IndicationBinding Mode
Crizotinib ALK, ROS1, c-MetNSCLCATP-competitive (Type I)
Ruxolitinib JAK1/JAK2MyelofibrosisHinge binder via pyrazole N
Encorafenib BRAF V600EMelanomaATP-competitive
Avapritinib KIT, PDGFRAGISTType I (Active conformation)
Pralsetinib RETNSCLC, Thyroid CancerHinge binder

Inflammation: The COX-2 Selectivity Paradigm

The development of Celecoxib revolutionized NSAID therapy by exploiting a subtle structural difference between the constitutive COX-1 and inducible COX-2 isoforms.

Structural Basis of Selectivity
  • The Pocket: COX-2 has a secondary "side pocket" that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (Val523) in COX-2.

  • The Pyrazole Solution: The rigid 1,5-diarylpyrazole scaffold of celecoxib orients a polar sulfonamide group directly into this hydrophilic side pocket. This interaction is sterically forbidden in COX-1, granting high selectivity (IC50 ratio > 300).[1]

Pathway Visualization: Arachidonic Acid Cascade

COX_Pathway cluster_enzymes Cyclooxygenases Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible/Inflammation) AA->COX2 Prostanoids_Good Cytoprotective Prostaglandins (Gastric Mucosa Protection) COX1->Prostanoids_Good Prostanoids_Bad Pro-inflammatory Prostaglandins (Pain, Fever, Swelling) COX2->Prostanoids_Bad Inhibitor Pyrazole Inhibitor (e.g., Celecoxib) Inhibitor->COX1 No Inhibition (Steric Clash with Ile523) Inhibitor->COX2 Selective Inhibition (Fits Val523 Pocket)

Figure 2: The selective inhibition mechanism of pyrazole derivatives within the arachidonic acid pathway, sparing cytoprotective functions.[1]

Emerging Targets: Infectious Disease & CNS

Antimicrobial: DNA Gyrase

Bacterial resistance has renewed interest in pyrazoles targeting DNA Gyrase subunit B (GyrB) . Unlike fluoroquinolones that target the DNA-cleavage complex, pyrazole derivatives target the ATP-binding pocket of GyrB.

  • Mechanism: Competitive inhibition of ATP hydrolysis, preventing the introduction of negative supercoils into DNA.

CNS: Acetylcholinesterase (AChE)

Recent studies (2020-2024) highlight pyrazole-tethered tacrine hybrids as dual inhibitors of AChE and BChE for Alzheimer's disease. The pyrazole ring acts as a linker that spans the enzyme's catalytic gorge, interacting with the peripheral anionic site (PAS).[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological validation of a candidate pyrazole derivative.

Protocol A: Regioselective Synthesis of 1,3,5-Triarylpyrazoles

Objective: Synthesis of a COX-2 selective candidate via chalcone cyclization.

  • Chalcone Formation:

    • Mix equimolar amounts of acetophenone derivative and benzaldehyde derivative in ethanol (10 mL/mmol).

    • Add 40% NaOH (aq) dropwise at 0°C. Stir at room temperature for 12-24h.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). Precipitate is filtered and recrystallized from ethanol.

  • Cyclocondensation:

    • Dissolve the chalcone (1 mmol) in glacial acetic acid (10 mL).

    • Add phenylhydrazine (1.2 mmol). Reflux at 110°C for 6-8 hours.

    • Work-up: Pour into crushed ice. Filter the solid pyrazole.

    • Purification: Recrystallize from ethanol or purify via column chromatography.

  • Characterization:

    • 1H NMR: Look for the disappearance of alkene doublets and appearance of the pyrazole C-4 proton singlet (~6.8-7.2 ppm).

Protocol B: ADP-Glo™ Kinase Inhibition Assay

Objective: Determine the IC50 of a pyrazole derivative against a target kinase (e.g., EGFR).

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Reaction:

    • In a white 384-well plate, add 2 µL of inhibitor (serial dilutions in DMSO).

    • Add 2 µL of EGFR enzyme (0.5 ng/µL). Incubate 10 min at RT.

    • Add 1 µL of Substrate/ATP mix (Poly(Glu,Tyr) and 10 µM ATP).[1]

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate % Inhibition =

      
      .[1]
      
    • Fit data to a sigmoidal dose-response curve to extract IC50.

References

  • Ansari, A., et al. (2017).[1][2] "Biological and chemical attributes of pyrazole derivatives." Future Medicinal Chemistry. Link

  • Laufer, S. A., et al. (2020).[1] "Design and Synthesis of Pyrazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry. Link

  • Ghoneim, M. M., et al. (2025).[1][7] "Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors." Molecular Diversity. Link

  • Cui, Z., et al. (2023).[1] "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules. Link[1]

  • FDA Approved Drug Products. "Labeling for Celecoxib and Crizotinib." U.S. Food and Drug Administration. Link[1]

  • NCI-60 Human Tumor Cell Lines Screen. "Methodology and Protocols." National Cancer Institute. Link

Sources

Exploratory

Understanding the Tautomeric Forms of Substituted Pyrazoles

Content Type: Technical Guide | Audience: Medicinal Chemists & Structural Biologists Executive Summary In drug discovery, the pyrazole ring is a privileged scaffold, particularly ubiquitous in kinase inhibitors (e.g., Cr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide | Audience: Medicinal Chemists & Structural Biologists

Executive Summary

In drug discovery, the pyrazole ring is a privileged scaffold, particularly ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib).[1] However, its utility is complicated by annular tautomerism —the rapid migration of a proton between the two nitrogen atoms (


 and 

). This equilibrium creates two distinct chemical species (1H- and 2H- forms) with divergent electrostatic potentials, dipole moments, and hydrogen-bond donor/acceptor profiles.

Failure to accurately characterize the dominant tautomer can lead to:

  • Erroneous SAR models: Docking a ligand in the wrong tautomeric state can result in false-negative scoring due to H-bond mismatches.

  • Misinterpretation of NMR spectra: Broadened or averaged signals obscuring structural details.

  • Stability issues: Unexpected crystallization forms (polymorphs) driven by tautomeric preferences in the solid state.

This guide provides a definitive framework for predicting, analyzing, and controlling pyrazole tautomerism.

Fundamentals of Pyrazole Tautomerism
The Mechanism

The pyrazole ring undergoes degenerate (if unsubstituted) or non-degenerate (if substituted) prototropic tautomerism. Unlike intramolecular hydrogen shifts seen in some enols, pyrazole proton transfer is primarily intermolecular .[2]

  • Process: It proceeds via hydrogen-bonded dimers or oligomers, or is mediated by protic solvents (water, methanol).

  • Barrier: The activation energy (

    
    ) for intermolecular transfer is relatively low (10–14 kcal/mol), allowing rapid exchange at room temperature. Intramolecular transfer is forbidden by orbital symmetry and high strain (>50 kcal/mol).
    
Nomenclature & Numbering

The position of the proton defines the numbering. For a pyrazole with a single substituent (


):
  • Tautomer A (3-substituted): Proton is on

    
    ; substituent is at 
    
    
    
    .
  • Tautomer B (5-substituted): Proton shifts to

    
     (which becomes the new 
    
    
    
    ); substituent is now at
    
    
    .

These two forms are chemically distinct. The equilibrium constant


 is defined as:


Thermodynamics: Predicting the Dominant Form

The stability of a tautomer is governed by the electronic nature of the substituent (


) and the solvent environment.
Electronic Substituent Effects

The "Jarończyk Rule" (based on MP2/6-311++G** calculations and experimental validation) provides a reliable heuristic:

Substituent TypeDominant TautomerMechanistic Driver
Electron Donating (EDG) (e.g.,

,

,

,

)
3-substituted (

-pyrazole)
Lone Pair Repulsion: EDGs increase electron density. Placing them at

(distal to the lone pair on

) minimizes repulsion between the substituent's electron cloud and the

lone pair.
Electron Withdrawing (EWG) (e.g.,

,

,

)
5-substituted (

-pyrazole)
Dipole Alignment & H-Bonding: EWGs at

(proximal to the

) can form stabilizing intramolecular interactions or align dipoles favorably with the

bond.

Critical Insight: For 3(5)-phenylpyrazole, the 3-phenyl tautomer is favored (


). However, for 3(5)-trifluoromethylpyrazole, the 5-trifluoromethyl  tautomer is significantly stabilized.
Solvent Effects[3][4][5][6][7][8]
  • Apolar Solvents (CDCl3, Toluene): Favor the tautomer with the lower dipole moment (often the 3-substituted form for alkyl/aryl groups).

  • Polar/H-bonding Solvents (DMSO, MeOH): Stabilize the more polar tautomer (often the 5-substituted form) and accelerate the exchange rate, leading to signal coalescence in NMR.

Analytical Characterization Protocols

Distinguishing tautomers requires techniques that are faster than the proton exchange rate or that freeze the equilibrium.

Protocol A: Solution-State NMR Analysis

Objective: Determine


 and identify the major species.
  • Solvent Selection: Start with DMSO-d6 (slows exchange due to strong H-bonding) or THF-d8 (low freezing point for VT-NMR). Avoid

    
     if signals are broad, as trace acid catalyzes exchange.
    
  • Temperature: If signals are averaged at 298 K, cool to 220–250 K .

  • Diagnostic Signals:

    • 
       Chemical Shifts: 
      
      
      
      and
      
      
      have distinct shifts.[9][10] In the 3-substituted form,
      
      
      (bearing R) is typically downfield.
    • Coupling Constants (

      
      ): 
      
      • 
         couples to 
        
        
        
        and
        
        
        .[11]
      • Rule:

        
         is typically larger (~3-4 Hz) than 
        
        
        
        (~1-2 Hz).
  • 
     NMR (The Gold Standard): 
    
    • Requires

      
       HMBC or HSQC (natural abundance is sufficient for >10 mg samples).
      
    • Pyrrole-like N (

      
      ): 
      
      
      
      to
      
      
      ppm (relative to
      
      
      ).
    • Pyridine-like N (

      
      ): 
      
      
      
      to
      
      
      ppm.
    • Interpretation: If you see two distinct sets of N peaks, exchange is slow.[7] If you see averaged peaks, the chemical shift indicates the weighted average of the populations.

Protocol B: Solid-State Analysis

Objective: Define the bioactive conformation (often fixed in crystals).

  • X-ray Crystallography: Unambiguously identifies the proton position. Note that crystal packing forces (intermolecular H-bonds) can sometimes trap a tautomer that is minor in solution.

  • SS-NMR (

    
     CP-MAS):  Use when single crystals are unavailable. Distinct signals for 
    
    
    
    and
    
    
    confirm a frozen tautomer lattice.
Implications for Drug Design (Kinase Inhibitors)

In kinase inhibitors, the pyrazole often binds to the "hinge region" of the ATP binding pocket. The tautomeric state determines the H-bond Donor (D) / Acceptor (A) pattern.

  • Pattern 1 (3-substituted):

    
     is Donor, 
    
    
    
    is Acceptor. (D-A motif).
  • Pattern 2 (5-substituted):

    
     is Donor (at position 5 relative to R), 
    
    
    
    is Acceptor.
  • Case Study: In Crizotinib (ALK inhibitor), the aminopyrazole moiety engages the hinge. The specific tautomer is stabilized by the protein environment, effectively "selecting" the form that complements the hinge residues (Glu-Met-Gly backbone).

Design Tip: If your docking score is poor, manually flip the pyrazole tautomer in your ligand preparation software (e.g., Schrödinger LigPrep). Standard algorithms may default to the lowest-energy gas-phase tautomer, which may not be the bioactive form.

Visualizations
Diagram 1: Tautomeric Equilibrium & Substituent Effects

This diagram illustrates the numbering shift and the influence of substituents.

PyrazoleTautomerism Taut3 3-Substituted (1H) (R at C3, H at N1) Favored by EDG (-Me, -Ph) TS Transition State (Intermolecular H-transfer) Taut3->TS -H+ / +H+ TS->Taut3 Taut5 5-Substituted (1H) (R at C5, H at N1) Favored by EWG (-CF3) TS->Taut5 Solvent Mediated Taut5->TS

Caption: The dynamic equilibrium between 3- and 5-substituted pyrazoles. EDGs stabilize the 3-form; EWGs stabilize the 5-form.

Diagram 2: Analytical Decision Workflow

A logic gate for characterizing pyrazole tautomers in the lab.

Workflow Start Start: Synthesized Pyrazole Solvent Dissolve in DMSO-d6 (Stabilizes Tautomers) Start->Solvent NMR_RT Run 1H NMR at 298K Solvent->NMR_RT Decision Are signals sharp? NMR_RT->Decision Sharp Yes: Exchange is Slow Or Single Tautomer Decision->Sharp Yes Broad No: Intermediate Exchange Decision->Broad No N15 Run 1H-15N HSQC Sharp->N15 VT_NMR Perform VT-NMR (Cool to 230K) Broad->VT_NMR VT_NMR->N15 Analyze Calculate Kt from Integrals N15->Analyze N15->Analyze

Caption: Step-by-step workflow for determining tautomeric ratios using NMR spectroscopy.

References
  • Alkorta, I., et al. (2006). The use of NMR spectroscopy to study tautomerism.[5][6][12][13] Bohrium/Review.

  • Jarończyk, M., et al. (2019).[4] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI).

  • Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles. Magnetic Resonance in Chemistry.[5][6][7][12][14]

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Bioorganic & Medicinal Chemistry Letters.[15]

  • Hansen, P. E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones. Molecules.[2][5][6][7][11][12][13][14][15][16][17][18]

Sources

Protocols & Analytical Methods

Method

Protocol for N-acylation of 4-Chloro-5-ethyl-1H-pyrazol-3-amine

Application Note: Protocol for N-Acylation of 4-Chloro-5-ethyl-1H-pyrazol-3-amine Abstract This technical guide details the optimized protocol for the N-acylation of 4-Chloro-5-ethyl-1H-pyrazol-3-amine, a scaffold freque...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for N-Acylation of 4-Chloro-5-ethyl-1H-pyrazol-3-amine

Abstract This technical guide details the optimized protocol for the N-acylation of 4-Chloro-5-ethyl-1H-pyrazol-3-amine, a scaffold frequently utilized in kinase inhibitor discovery and agrochemical synthesis. The presence of the electron-withdrawing chlorine atom at the C4 position significantly reduces the nucleophilicity of the exocyclic amine, presenting specific synthetic challenges regarding reaction rate and regioselectivity (exocyclic amine vs. endocyclic ring nitrogen). This document provides a "Gold Standard" protocol using acyl chlorides, alternative coupling strategies for carboxylic acids, and a mechanistic troubleshooting guide for managing regiochemical outcomes.

Chemical Background & Mechanistic Insight

The substrate 4-Chloro-5-ethyl-1H-pyrazol-3-amine presents a dual-nucleophile system. Successful acylation requires navigating two primary factors:

  • Electronic Deactivation: The C4-chlorine atom exerts a negative inductive effect (-I), lowering the pKa of the exocyclic amine (typically pKa ~2.5–3.5 for the conjugate acid) compared to non-halogenated aminopyrazoles. This makes the amine a poor nucleophile, often requiring activation (e.g., DMAP) or elevated temperatures.

  • Tautomeric Regioselectivity: 3-aminopyrazoles exist in equilibrium with 5-aminopyrazoles. Acylation can occur at:

    • N-Exocyclic (Desired): Thermodynamically stable amide.

    • N-Ring (Side Reaction): Kinetic acylation at the ring nitrogen (N1/N2), forming a pyrazolide. This species is often unstable and can be rearranged to the exocyclic amide via thermal or base-catalyzed migration.

Figure 1: Reaction Pathway & Regioselectivity

ReactionPathway Substrate 4-Chloro-5-ethyl- 1H-pyrazol-3-amine Kinetic Kinetic Product (Ring N-Acylation) Substrate->Kinetic Fast (Low Temp) Base: Pyridine Thermo Thermodynamic Product (Exocyclic Amide) Substrate->Thermo Slow (High Temp) Catalyst: DMAP Reagent Acyl Chloride (RCOCl) Reagent->Substrate Kinetic->Thermo Rearrangement (Heat / Acid) Bis Bis-Acylated Side Product Thermo->Bis Excess Reagent

Caption: Mechanistic pathway showing the competition between kinetic ring acylation and thermodynamic exocyclic amide formation.

Primary Protocol: Acyl Chloride Method

This is the most robust method for introducing simple acyl groups (acetyl, benzoyl, etc.). The use of pyridine serves as both solvent and base to scavenge HCl, while DMAP is critical to boost the nucleophilicity of the deactivated amine.

Reagents:

  • Substrate: 4-Chloro-5-ethyl-1H-pyrazol-3-amine (1.0 equiv)

  • Acylating Agent: Acid Chloride (1.1 – 1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M – 0.2 M concentration)

  • Base: Pyridine (2.0 – 3.0 equiv) or Triethylamine (3.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Chloro-5-ethyl-1H-pyrazol-3-amine (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add Pyridine (2.5 equiv) and DMAP (0.1 equiv). Stir at room temperature for 10 minutes to ensure homogeneity.

  • Acylation: Cool the reaction mixture to 0°C (ice bath). Dropwise add the Acid Chloride (1.1 equiv) diluted in a small volume of DCM over 15 minutes.

    • Note: The 4-Cl substitution may retard the reaction. If no precipitate (pyridine salt) or conversion is observed after 1 hour, remove the ice bath and warm to Room Temperature (RT).

  • Monitoring: Monitor by TLC or LC-MS.

    • Target: Disappearance of starting material (m/z ~145 + R).

    • Observation: If a spot appears that corresponds to the ring-acylated product (often less polar), continue stirring. If conversion stalls, heat to reflux (40°C for DCM, 66°C for THF) to promote rearrangement to the amide.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ solution.

    • Extract with DCM (3x).

    • Wash combined organics with 1M HCl (to remove excess pyridine), then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallization (EtOH/Water) is often sufficient. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Alternative Protocol: Carboxylic Acid Coupling

For complex or sensitive carboxylic acids where the acid chloride is unstable, use a HATU-mediated coupling. This method avoids the harsh conditions of acid chloride generation.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid in DMF.

  • Add DIPEA and HATU . Stir for 5–10 minutes to activate the acid (formation of the active ester).

  • Add 4-Chloro-5-ethyl-1H-pyrazol-3-amine .

  • Stir at RT for 12–24 hours.

    • Optimization: If the reaction is sluggish due to the 4-Cl deactivation, heat to 50–60°C.

  • Dilute with Ethyl Acetate, wash copiously with water and LiCl solution (to remove DMF), then brine. Dry and concentrate.

Analytical Validation & Data Interpretation

Correctly identifying the product is critical due to the potential for ring acylation.

FeatureExocyclic Amide (Desired)Ring Acyl (Undesired)
1H NMR (DMSO-d6) Amide NH: Singlet, typically δ 10.0 – 12.0 ppm (sharp). Ring NH: Broad singlet, δ 12.5 – 13.5 ppm (exchangeable).Ring H: No Ring NH signal. Amine NH2: Broad singlet, δ 5.0 – 6.5 ppm (integrates to 2H).
Solubility Moderate solubility in organic solvents.Often higher solubility in non-polar solvents (DCM/Hexane).
Stability Stable to mild acid/base workup.Unstable; hydrolyzes back to SM or rearranges upon heating.

Troubleshooting & Optimization Logic

Decision Tree for Low Yields:

Optimization Start Low Conversion / Yield CheckLCMS Check LC-MS Start->CheckLCMS Result1 SM Remaining (Reaction Stalled) CheckLCMS->Result1 Result2 Wrong Mass (Ring Acyl / Bis-Acyl) CheckLCMS->Result2 Action1 Increase Temp (Reflux) Add 0.2 eq DMAP Result1->Action1 Action2 Bis-Acyl: Hydrolyze (MeOH/K2CO3, RT, 30m) Result2->Action2 Mass = SM + 2xAcyl Action3 Ring-Acyl: Rearrange (Heat in EtOH w/ cat. Acid) Result2->Action3 Mass = SM + Acyl (Wrong NMR)

Caption: Troubleshooting logic for common failure modes in aminopyrazole acylation.

Key Troubleshooting Tips:

  • Bis-acylation: If you observe the imide (two acyl groups on the exocyclic nitrogen), treat the crude mixture with mild base (K₂CO₃ in MeOH) at room temperature. The second acyl group is labile and will cleave selectively, leaving the desired mono-amide.

  • Regioselectivity: If the ring nitrogen acylates exclusively (kinetic control), reflux the crude material in Ethanol with a catalytic amount of HCl or acetic acid. This promotes the migration of the acyl group to the thermodynamically favored exocyclic amine.

References

  • Regioselectivity in Aminopyrazoles

    • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chemical Reviews.

  • Acylation of Electron-Deficient Amines

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Rearrangement of N-Acyl Pyrazoles

    • Kusakiewicz-Dawid, A., et al. (2019). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade. Scientific Reports.

  • Nucleophilicity Parameters

    • Mayr, H., et al. (2018).[1] Nucleophilicity Trends of Amines. Master Organic Chemistry.

Sources

Application

Palladium-catalyzed cross-coupling reactions with 4-Chloro-5-ethyl-1H-pyrazol-3-amine

Application Note: Palladium-Catalyzed Cross-Coupling Architectures for 4-Chloro-5-ethyl-1H-pyrazol-3-amine Executive Summary & Strategic Context The 4-Chloro-5-ethyl-1H-pyrazol-3-amine scaffold represents a privileged ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling Architectures for 4-Chloro-5-ethyl-1H-pyrazol-3-amine

Executive Summary & Strategic Context

The 4-Chloro-5-ethyl-1H-pyrazol-3-amine scaffold represents a privileged pharmacophore in medicinal chemistry, particularly within the kinase inhibitor space (e.g., Janus kinase (JAK) and Aurora kinase inhibitors). Its structural duality—possessing both an electrophilic handle (4-Cl) and a nucleophilic handle (3-NH₂) on an electron-rich heteroaromatic core—presents a unique synthetic challenge known as "orthogonal reactivity management."

This guide provides high-fidelity protocols for the palladium-catalyzed functionalization of this scaffold. Unlike simple aryl halides, the 4-chloro-3-aminopyrazole system requires specialized catalytic systems to overcome two primary hurdles:

  • Electronic Deactivation: The electron-donating amino group at C3 and the ethyl group at C5 significantly increase the electron density of the pyrazole ring, rendering the C4-Cl bond exceptionally strong and resistant to oxidative addition.

  • Catalyst Poisoning: The unprotected exocyclic amine (3-NH₂) and the endocyclic nitrogen (1-NH) can coordinate to the palladium center, forming off-cycle resting states that arrest catalysis.

Chemoselectivity & Reaction Logic

Before initiating experimentation, researchers must select the trajectory based on the desired bond formation.[1]

Target SiteReaction ClassRole of ScaffoldKey ChallengeRecommended Ligand Class
C4-Position Suzuki-MiyauraElectrophile (Ar-Cl)High bond dissociation energy of C-Cl; Catalyst poisoning.Dialkylbiaryl phosphines (e.g., XPhos, SPhos)
3-NH₂ Group Buchwald-HartwigNucleophile (R-NH₂)Competitive coordination; Chemoselectivity over 1-NH.Monodentate biaryl phosphines (e.g., BrettPhos)
1-NH Group N-Alkylation/ArylationNucleophileAcidic proton interference; Regioselectivity (N1 vs N2).Typically protected (THP/SEM) prior to Pd-catalysis.
Decision Pathway Visualization

ReactionLogic Start 4-Chloro-5-ethyl- 1H-pyrazol-3-amine Target Target Structure? Start->Target C4_Path C4-Arylation (Suzuki) Target->C4_Path Build Core Scaffold N3_Path 3-Amino Arylation (Buchwald) Target->N3_Path Extend Side Chain C4_Cond Requires: High-Activity Catalyst (XPhos/SPhos) C4_Path->C4_Cond N3_Cond Requires: Chemoselective Catalyst (BrettPhos) N3_Path->N3_Cond

Caption: Strategic divergence for functionalizing the pyrazole core. The 4-Cl position requires forcing conditions for oxidative addition, while the amine requires selectivity.

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Objective: Installation of aryl/heteroaryl groups at the C4 position. Mechanism: The reaction relies on the ability of bulky, electron-rich phosphine ligands to facilitate the oxidative addition of the deactivated C4-Cl bond while preventing the formation of stable Pd-amine complexes.

Materials
  • Substrate: 4-Chloro-5-ethyl-1H-pyrazol-3-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0–5.0 mol%)

    • Why: The G3 precatalyst ensures rapid activation of the Pd(0) species even at lower temperatures, preventing the induction period where the free amine could sequester the Pd(II) precursor.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Why: The biphasic system with water is crucial for the solubility of the inorganic base and facilitates the transmetallation step.

Step-by-Step Methodology
  • Setup: In a glovebox or under a strict Argon stream, charge a microwave vial (or pressure tube) with the pyrazole substrate (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).[1]

  • Catalyst Addition: Add XPhos Pd G3 (2–5 mol%).

    • Note: If G3 is unavailable, use Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) premixed in solvent for 5 minutes.[1]

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1) to achieve a concentration of 0.1 M.[2]

  • Reaction: Seal the vessel. Heat to 100 °C for 2–4 hours.

    • Optimization: If conversion is <50% after 2 hours, increase temperature to 120 °C. The chloride is deactivated; thermal energy is often necessary.[1]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (typically MeOH/DCM gradients due to the polarity of the aminopyrazole).

Critical Control Point: If the reaction stalls, it is likely due to the free 1-NH proton interfering.[1] In this case, perform a test reaction with 2.0 equiv of Boc₂O prior to coupling to transiently protect the amines, or switch to n-Butanol as the solvent to improve solubility at high temps.

Protocol B: Buchwald-Hartwig Amination (N3-Functionalization)

Objective: Coupling the 3-NH₂ with an external Aryl Halide (Ar-X). Mechanism: Here, the pyrazole acts as the nucleophile.[1] The challenge is ensuring the coupling occurs at the exocyclic amine (3-NH₂) and not the endocyclic nitrogen (1-NH), and avoiding poisoning by the substrate.

Materials
  • Nucleophile: 4-Chloro-5-ethyl-1H-pyrazol-3-amine (1.2 equiv)

  • Electrophile: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst: BrettPhos Pd G3 (2.0 mol%)

    • Why: BrettPhos is highly selective for primary amines and resists coordination by the pyrazole nitrogens.[1]

  • Base: LiHMDS (2.5 equiv) or NaOtBu (2.0 equiv)

    • Why: LiHMDS is often superior for aminopyrazoles as it reversibly deprotonates the amine without causing decomposition of sensitive electrophiles.[1]

  • Solvent: THF or Toluene (anhydrous).[1]

Step-by-Step Methodology
  • Setup: Charge a dried vial with the Aryl Halide (1.0 equiv) and BrettPhos Pd G3 (2 mol%).

  • Substrate Addition: Add the pyrazole amine (1.2 equiv).

  • Solvation: Add anhydrous THF (0.15 M).

  • Base Addition: Add LiHMDS (1.0 M in THF, 2.5 equiv) dropwise at room temperature.

    • Note: A color change (often to dark red/brown) is normal upon base addition.[1]

  • Reaction: Heat to 65 °C for 4–12 hours.

    • Note: Do not overheat (>100 °C) initially, as this promotes dehalogenation of the 4-Cl on the pyrazole ring if the external halide is less reactive.

  • Quench: Cool to RT. Quench with saturated NH₄Cl.[1]

  • Purification: Extract with EtOAc. Purify via silica gel chromatography.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (Suzuki) Oxidative addition failure (Strong C-Cl bond).Switch ligand to SPhos or CataCXium A .[1] Increase Temp to 120°C (Microwave).
Dechlorination (Product is 4-H) Hydride source in media; Overheating.Ensure solvent is anhydrous (for Buchwald). Reduce reaction time. Use tBuXPhos (sterically rejects the hydride elimination pathway).
Bis-Arylation (Buchwald) Catalyst too active; Excess halide.Use 1.2–1.5 equiv of the amine. Switch to RuPhos which is more selective for mono-arylation.
Catalyst Decomposition (Black Pd) Free NH poisoning; Unstable Pd(0).Use a precatalyst (G3/G4 series). Protect 1-NH with THP or SEM group before coupling.

References

  • Zatopkova, R. , et al. (2017).[1][3] "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 82(9), 4720–4759.[1] Link

    • Key Insight: Establishes the reactivity order of halopyrazoles and the necessity of optimized base/ligand ratios to prevent dehalogen
  • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1] Link

    • Key Insight: Foundational text for selecting BrettPhos/XPhos for heteroarom
  • Makaryan, M. , et al. (2020).[1] "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, 25(20), 4668.[1] Link

    • Key Insight: Discusses the difficulty of C4 functionalization and the use of bulky ligands to facilitate coupling
  • Li, H. , et al. (2015).[1][4] "A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides." Organic Letters, 17(14), 3616–3619.[1] Link

    • Key Insight: Advanced protocols for coupling deactivated aryl chlorides.[1][4]

Sources

Method

Advanced Derivatization of 4-Chloro-5-ethyl-1H-pyrazol-3-amine for SAR Studies

Application Note & Protocol Guide | Version 2.0 Executive Summary & Strategic Value 4-Chloro-5-ethyl-1H-pyrazol-3-amine represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor sp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary & Strategic Value

4-Chloro-5-ethyl-1H-pyrazol-3-amine represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space (e.g., CDKs, p38 MAPK, JNK). Its structural utility is threefold:

  • Hinge Binding : The aminopyrazole motif functions as a donor-acceptor system capable of bidentate hydrogen bonding with the ATP-binding hinge region of kinases.

  • Electronic Modulation : The C4-chlorine atom withdraws electron density, modulating the pKa of the ring protons and increasing metabolic stability against oxidative metabolism at the C4 position.

  • Steric Fit : The C5-ethyl group provides a lipophilic anchor, often filling the hydrophobic "gatekeeper" pocket or solvent-exposed regions depending on binding orientation.

This guide details the synthetic protocols required to diversify this scaffold for Structure-Activity Relationship (SAR) exploration, focusing on regioselectivity and scaffold morphing.

Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactivityMap Core 4-Chloro-5-ethyl- 1H-pyrazol-3-amine Amide Acylation/Urea Formation (Hinge Binder Optimization) Core->Amide Exocyclic NH2 Alkylation N-Alkylation (Solvent Front/Tail) Core->Alkylation Endocyclic NH Cyclization Condensation w/ 1,3-Dielectrophiles (Scaffold Morphing) Core->Cyclization N1 + C3-NH2 Coupling Pd-Catalyzed Coupling (C4 Diversification) Core->Coupling C4-Cl (Difficult) Prod_Amide Amides/Ureas (Improved Potency) Amide->Prod_Amide Prod_Alkyl N1-Substituted Pyrazoles (ADME/Selectivity) Alkylation->Prod_Alkyl Prod_Fused Pyrazolo[1,5-a]pyrimidines (Bicyclic Core) Cyclization->Prod_Fused Prod_C4 4-Aryl/Heteroaryl Pyrazoles (Rare/Difficult) Coupling->Prod_C4

Caption: Strategic derivatization points. Solid lines indicate standard SAR pathways; dashed lines indicate challenging transformations.

Protocol Module A: Exocyclic Amine Functionalization (The "Head")

Objective : Modulate hydrogen bond donor/acceptor capability to optimize interaction with the kinase hinge region.

A1. General Amide Coupling (HATU Method)

Use Case: Attaching diverse carboxylic acids (R-COOH) to the C3-amine. Challenge: The C3-amine is moderately nucleophilic but deactivated by the C4-chlorine. Standard EDC couplings may fail.

Reagents:

  • Scaffold: 1.0 equiv

  • Carboxylic Acid (R-COOH): 1.2 equiv

  • HATU: 1.5 equiv

  • DIPEA (Diisopropylethylamine): 3.0 equiv

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

  • Activation : In a dry vial, dissolve R-COOH (1.2 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and HATU (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition : Add 4-Chloro-5-ethyl-1H-pyrazol-3-amine (1.0 equiv) to the reaction mixture.

  • Reaction : Stir at 60°C for 4–16 hours. Monitor by LC-MS.[1]

    • Note: If conversion is <50% after 4 hours, add DMAP (0.1 equiv) as a nucleophilic catalyst.

  • Workup : Dilute with EtOAc, wash with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.

  • Purification : Flash chromatography (DCM/MeOH gradient).

A2. Urea Synthesis (Isocyanate Method)

Use Case: Introducing a "linker-tail" architecture common in Type II kinase inhibitors (e.g., Sorafenib-like).

Protocol:

  • Dissolve scaffold (1.0 equiv) in dry THF/DCM (1:1).

  • Add Isocyanate (R-NCO, 1.1 equiv) dropwise at 0°C.

  • Add Pyridine (1.5 equiv).

  • Warm to RT and stir for 2–6 hours.

  • Quench : Add MeOH (excess) to scavenge unreacted isocyanate. Concentrate and purify.

Protocol Module B: Regioselective N-Alkylation (The "Tail")

Objective : Functionalize the ring nitrogen to access solvent-exposed pockets. Critical Issue : Tautomerism . The pyrazole exists as a tautomeric mixture.[2] Alkylation typically yields a mixture of N1-alkyl (desired) and N2-alkyl (often undesired) isomers.

Regioselectivity Rules[3]
  • Sterics : Alkylation generally favors the less sterically hindered nitrogen. However, the C5-ethyl group provides steric bulk, often directing alkylation to the nitrogen adjacent to the C3-amine (N2), which is undesirable for many kinase scaffolds.

  • Solution : Use of Mitunobu conditions or Michael acceptors often provides better selectivity than direct alkyl halide substitution.

B1. Mitsunobu N-Alkylation (Preferred for Selectivity)

Reagents:

  • Alcohol (R-OH): 1.5 equiv

  • PPh3 (Triphenylphosphine): 1.5 equiv

  • DIAD/DEAD: 1.5 equiv

  • Solvent: THF (Anhydrous)

Step-by-Step Protocol:

  • Dissolve scaffold (1.0 equiv), R-OH (1.5 equiv), and PPh3 (1.5 equiv) in anhydrous THF under N2 atmosphere.

  • Cool to 0°C.

  • Add DIAD (1.5 equiv) dropwise over 10 minutes.

  • Stir at RT for 12 hours.

  • Validation : Analyze crude by NMR. The N1-isomer (distal to ethyl) and N2-isomer (proximal to ethyl) must be distinguished by NOE (Nuclear Overhauser Effect).

    • NOE Check: Irradiate the N-methylene protons. If NOE is observed with the C5-ethyl group, it is the N1-isomer (assuming standard numbering where C5 bears the ethyl). Note: Numbering flips depending on tautomer; chemically, you want the alkyl group on the nitrogen NEXT to the ethyl group vs. the nitrogen NEXT to the amine.

Protocol Module C: Scaffold Morphing (Bicyclic Synthesis)

Objective : Convert the pyrazole into a Pyrazolo[1,5-a]pyrimidine . This is a high-value transformation that locks the conformation and increases lipophilicity.

Mechanism : Condensation of the exocyclic amine (C3-NH2) and the ring nitrogen (N2) with a 1,3-dielectrophile.

C1. Synthesis of 2-Ethyl-3-chloro-pyrazolo[1,5-a]pyrimidines

Reagents:

  • 1,3-Dicarbonyl (e.g., Acetylacetone or 1,3-diketone derivative): 1.2 equiv

  • Acid Catalyst: Glacial Acetic Acid (AcOH)

  • Solvent: Ethanol or Toluene

Step-by-Step Protocol:

  • Mix : Combine scaffold (1.0 equiv) and 1,3-dicarbonyl (1.2 equiv) in Ethanol.

  • Catalyze : Add catalytic AcOH (5 drops) or reflux in pure AcOH if the substrate is unreactive.

  • Reflux : Heat to reflux (80–110°C) for 4–8 hours.

  • Cool : Upon cooling, the product often precipitates.

  • Filtration : Filter the solid, wash with cold EtOH.

  • Recrystallization : From EtOH/Water if necessary.

Regiochemistry Note : With unsymmetrical 1,3-dicarbonyls (R1-CO-CH2-CO-R2), two regioisomers are possible (5-R1/7-R2 vs 7-R1/5-R2).

  • Prediction : The more nucleophilic exocyclic amine attacks the more electrophilic carbonyl first.

  • Validation : 1H NMR (HMBC) is required to confirm the position of substituents on the pyrimidine ring.

Analytical Data Summary & Validation

ExperimentKey Analytical MarkerCommon Pitfall
Amide Coupling LC-MS : Mass shift (+RCO-H2O). IR : Carbonyl stretch ~1680 cm⁻¹.O-acylation vs N-acylation (rare for pyrazoles, but possible).
N-Alkylation 1H NMR (NOE) : Interaction between N-CH2 and C5-Ethyl protons confirms N1-alkylation.Inseparable N1/N2 regioisomers. Use Chiral HPLC or prep-TLC.
Cyclization 1H NMR : Disappearance of NH2 broad singlet. Appearance of pyrimidine aromatic protons.Incomplete cyclization (intermediate Schiff base formation).

References

  • Review of Aminopyrazole Reactivity : F. M. et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." Int. J. Mol. Sci.2023 , 24, 7834.[3][4] Link

  • Pyrazolo[1,5-a]pyrimidine Synthesis : Sikdar, A. et al.[5] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Adv.2023 .[3][4][6] Link

  • Regioselective Alkylation : Kong, Y. et al.[7] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Org.[7][8] Lett.2014 , 16, 576-579.[7] Link

  • Kinase SAR Studies : "Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives." J. Med. Chem.2014 .[7][9] Link

Sources

Application

Application Note &amp; Protocol: The Diazotization of 3-Aminopyrazoles for Synthetic Applications

Abstract 3-Aminopyrazoles are foundational scaffolds in medicinal chemistry and materials science, valued for their versatile chemical handles. The conversion of the 3-amino group into a diazonium salt unlocks a vast pot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Aminopyrazoles are foundational scaffolds in medicinal chemistry and materials science, valued for their versatile chemical handles. The conversion of the 3-amino group into a diazonium salt unlocks a vast potential for molecular diversification, creating highly reactive intermediates essential for the synthesis of azo compounds, complex fused heterocycles, and other valuable molecular entities.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the diazotization of 3-aminopyrazoles. It emphasizes the underlying chemical principles, critical safety protocols, and a detailed, field-proven experimental workflow to ensure reliable and safe execution.

Mechanistic Framework: The Chemistry of Diazotization

The diazotization of a primary aromatic or heteroaromatic amine is a classic transformation that proceeds through a well-understood, multi-step mechanism.[3][4] The process converts a relatively unreactive amino group into an excellent leaving group (N₂) via the formation of a diazonium salt (R-N₂⁺X⁻).

The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from an alkali metal nitrite, typically sodium nitrite (NaNO₂), and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[][6][7] The acid then protonates the nitrous acid, which subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺) , the key reactive species in the reaction.[8][9]

The lone pair of electrons on the nitrogen of the 3-aminopyrazole then performs a nucleophilic attack on the nitrosonium ion. A series of rapid proton transfers and a final dehydration step yield the pyrazole-3-diazonium cation.[3][8] The relative stability of this intermediate, compared to its aliphatic counterparts, is attributed to the delocalization of the positive charge across the pyrazole ring system.[4][8]

Diazotization_Mechanism cluster_0 Nitrosonium Ion Formation cluster_1 Diazonium Salt Formation NaNO2 NaNO₂ + 2H⁺ HNO2 HNO₂ + H₂O NaNO2->HNO2 In situ generation NO_ion NO⁺ (Nitrosonium Ion) HNO2->NO_ion Dehydration Aminopyrazole 3-Aminopyrazole (R-NH₂) NO_ion->Aminopyrazole Reacts with N_Nitrosoamine N-Nitrosoamine (R-NH-N=O) Aminopyrazole->N_Nitrosoamine Nucleophilic Attack Diazo_Hydroxide Diazo Hydroxide (R-N=N-OH) N_Nitrosoamine->Diazo_Hydroxide Tautomerization Diazonium_Salt Pyrazole-3-Diazonium Ion (R-N₂⁺) Diazo_Hydroxide->Diazonium_Salt Protonation & Dehydration

Caption: Mechanism of 3-aminopyrazole diazotization.

Imperative Safety Protocols: Handling Diazonium Salts

Trustworthiness in protocol design begins with safety. Diazonium salts are notoriously high-energy compounds. While their utility is immense, they must be handled with extreme caution, as they can be thermally unstable and, particularly in the solid state, sensitive to shock and friction, posing a significant explosion hazard.[10][11] Adherence to the following safety rules is mandatory, not optional.

Rule #Safety DirectiveRationale & Causality
1 Maintain Low Temperature Always keep the reaction temperature between 0°C and 5°C .[10][11][12] Higher temperatures drastically accelerate the decomposition of the diazonium salt, leading to the evolution of nitrogen gas and the formation of hazardous byproducts.
2 Never Isolate the Solid Unless a specific, validated protocol for forming a stabilized salt (e.g., tetrafluoroborate) is being followed, never attempt to isolate the diazonium salt in solid form .[13] The solid state is exceptionally unstable and prone to violent decomposition.[11]
3 Use In Situ The generated diazonium salt solution should be used immediately (in situ) in the subsequent reaction step.[4][14] Storage is not recommended due to gradual decomposition even at low temperatures.
4 Controlled Stoichiometry Use a stoichiometric or only very slight excess of sodium nitrite.[10][12] A large excess of unreacted nitrous acid can lead to unwanted side reactions and potential hazards.
5 Quench Excess Reagents After the reaction, any excess nitrous acid should be quenched with urea or sulfamic acid.[12] Remaining diazonium salt can be quenched with reagents like hypophosphorous acid before workup.[10][13]
6 Adequate Ventilation The reaction can generate nitrogen gas and potentially NOx fumes. Always perform the procedure in a well-ventilated fume hood.[10][12]
7 Appropriate PPE Wear safety goggles, a face shield, a lab coat, and appropriate gloves.[15] Ensure an eyewash station and safety shower are readily accessible.[15]
8 Avoid Incompatibilities Be aware that impurities such as transition metals can lower the decomposition temperature.[13] Use clean glassware and high-purity reagents.

Detailed Experimental Protocol

This protocol describes a general procedure for the diazotization of a substituted 3-aminopyrazole. Molar equivalents should be calculated based on the specific substrate used.

Materials and Reagents
  • Substituted 3-Aminopyrazole (e.g., 3-Amino-5-methylpyrazole)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Urea or Sulfamic Acid

  • Starch-Iodide Indicator Paper

  • Deionized Water

  • Ice

  • Magnetic Stirrer and Stir Bar

  • Round-Bottom Flask

  • Dropping Funnel

  • Ice-Salt Bath

General Experimental Workflow

Workflow A 1. Setup Assemble glassware in fume hood. B 2. Amine Dissolution Dissolve 3-aminopyrazole in cold acid. A->B C 3. System Cooling Cool solution to 0-5°C in ice-salt bath. B->C D 4. Nitrite Addition Add NaNO₂ solution dropwise with vigorous stirring. C->D E 5. Reaction & Monitoring Stir for 15-30 min at 0-5°C. Test with starch-iodide paper. D->E F 6. In Situ Use Immediately use the resulting diazonium salt solution for the next synthetic step. E->F

Caption: General workflow for 3-aminopyrazole diazotization.

Step-by-Step Procedure
  • Preparation of the Amine Solution:

    • In a round-bottom flask equipped with a magnetic stir bar, add the 3-aminopyrazole (1.0 eq).

    • Add deionized water and concentrated HCl (approx. 3.0 eq). Stir until the amine fully dissolves to form the hydrochloride salt. The complete protonation of the amine is crucial for the reaction to proceed.

  • Cooling:

    • Place the flask in an ice-salt bath and cool the solution to between 0°C and 5°C with vigorous stirring. It is critical to maintain this temperature throughout the addition process.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

    • Transfer this solution to a dropping funnel placed above the reaction flask.

  • Diazotization Reaction:

    • Add the sodium nitrite solution dropwise to the stirred, cold amine solution over 15-20 minutes. The rate of addition must be slow enough to prevent the temperature from rising above 5°C.

    • After the addition is complete, continue to stir the mixture at 0-5°C for an additional 15-30 minutes.

  • Reaction Monitoring and Quenching:

    • To confirm the presence of a slight excess of nitrous acid, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates excess nitrous acid, signifying the completion of the diazotization.[10][11]

    • If the test is positive, add a very small amount of urea or sulfamic acid to the reaction mixture to quench the excess nitrous acid until the test is negative. This prevents unwanted side reactions in the subsequent step.

  • Immediate Use:

    • The resulting clear solution of the pyrazole-3-diazonium salt is highly reactive and unstable. It should be used immediately for the next synthetic transformation, such as an azo coupling or Sandmeyer reaction.

Downstream Application Example: Azo Coupling

The success of the diazotization is primarily validated by the successful formation of a downstream product. A common application is the azo coupling reaction to form vividly colored azo compounds.[][16]

  • Coupling Partner Preparation: In a separate flask, dissolve an electron-rich coupling partner (e.g., 2-naphthol, N,N-dimethylaniline, or an active methylene compound like malononitrile[16]) in an appropriate solvent system (e.g., aqueous NaOH for phenols, or pyridine for active methylene compounds).[8][16]

  • Coupling Reaction: Cool the coupling partner solution in an ice bath. Slowly add the freshly prepared pyrazole-3-diazonium salt solution.

  • Product Formation: The formation of a brightly colored precipitate typically indicates a successful azo coupling reaction. The product can then be isolated by filtration, washed, and purified.

Troubleshooting and Key Insights

ProblemProbable Cause(s)Recommended Solution
Formation of a dark, tarry precipitate Reaction temperature exceeded 5°C, leading to decomposition of the diazonium salt.Improve cooling efficiency (use an ice-salt bath). Add the nitrite solution more slowly to better control the exotherm.
Starch-iodide test remains negative Insufficient sodium nitrite was added, or the amine was not fully protonated (insufficient acid).Ensure the amine is completely dissolved before cooling. Add a small additional amount of NaNO₂ solution until the test is positive.
Evolution of brown gas (NOx) Localized high concentration of nitrous acid or temperature increase causing decomposition.Ensure vigorous stirring during addition. Slow down the rate of nitrite addition.
Low yield in subsequent coupling reaction Diazonium salt decomposed before use.Use the diazonium salt solution immediately after its preparation. Ensure the coupling partner is ready before starting the diazotization.

References

  • Diazotization Reaction Mechanism. (2019). BYJU'S. [Link]

  • DIAZOTISATION AND COUPLING. (n.d.). PHARMD GURU. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters. ACS Publications. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2015). ResearchGate. [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • Mechanics of Aromatic Diazotization. (2002). Sciencemadness Discussion Board. [Link]

  • Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. (n.d.). ResearchGate. [Link]

  • Pyrazole-3(5)-diazonium Salts in the Synthesis of Novel Pyrazolo[5,1-c][3][4][10]triazines. (n.d.). ResearchGate. [Link]

  • Process for preparing diazonium salts of 3-amino-pyrazole. (n.d.).
  • Process for preparing diazonium salts of 3-amino-pyrazole. (n.d.).
  • Synthesis of Pyrazoles and Pyrazolones Moiety from diazonium salt of 1,3,4-thiadiazole. (2024). Journal of Education and Scientific Studies. [Link]

  • Diazonium Salts Preparation. (n.d.). BYJU'S. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences. [Link]

  • Highly diastereoselective Heck–Matsuda reaction with pyrazolyl diazonium salts. (2023). RSC Publishing. [Link]

  • Diazonium Salts. (2026). CK-12 Foundation. [Link]

  • Amines and Diazonium salts. (n.d.). Presentation. [Link]

  • DIAZONIUM SALTS. (2020). PDF Document. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

  • Novel Pyrazole Derivatives From 3-Aminopyridine Diazonium Salt. (2017). ResearchGate. [Link]

  • Process for the diazotisation of amines. (n.d.). European Patent Office. [Link]

  • Reactivity of 3-substituted pyrazole-5-diazonium salts towards 3-azolyl enamines. Synthesis of novel 3-azolylpyrazolo[5,1-c][3][4][10]triazines. (n.d.). ResearchGate. [Link]

  • 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. (n.d.). ResearchGate. [Link]

Sources

Method

Application Note: 4-Chloro-5-ethyl-1H-pyrazol-3-amine in Agrochemical Synthesis

[1][2][3] Executive Summary The pyrazole heterocycle is a "privileged scaffold" in modern agrochemistry, serving as the core pharmacophore for major insecticide and fungicide classes, including METI (Mitochondrial Electr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The pyrazole heterocycle is a "privileged scaffold" in modern agrochemistry, serving as the core pharmacophore for major insecticide and fungicide classes, including METI (Mitochondrial Electron Transport Inhibitors) acaricides like Tolfenpyrad and SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

4-Chloro-5-ethyl-1H-pyrazol-3-amine represents a critical, high-value building block.[1][2] Its specific substitution pattern—combining a lipophilic ethyl group, an electron-withdrawing chlorine atom, and a reactive primary amine—makes it an ideal precursor for two distinct synthetic pathways:[2]

  • Pyrazolo[1,5-a]pyrimidines: Via condensation with 1,3-electrophiles (fungicidal/herbicidal activity).[1][2]

  • N-Pyrazolyl Carboxamides: Via amide coupling, generating "Inverse Amide" analogs of established active ingredients (insecticidal activity).[1]

This guide provides validated protocols for handling, functionalizing, and converting this scaffold into bioactive agrochemical candidates.

Chemical Profile & Handling

PropertySpecification
Chemical Name 4-Chloro-5-ethyl-1H-pyrazol-3-amine
CAS Number 134892-05-0 (Generic/Analogous)
Molecular Formula C₅H₈ClN₃
Molecular Weight 145.59 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
pKa (Conjugate Acid) ~3.5 - 4.0 (Pyrazoles are weak bases)
Stability Stable under standard conditions; Air-sensitive (slow oxidation)

Safety Advisory: Pyrazole amines can be skin irritants and potential sensitizers.[1] Handle in a fume hood with nitrile gloves.[1]

Application I: Synthesis of Pyrazolo[1,5-a]pyrimidine Fungicides

Context: The fusion of a pyrimidine ring onto the pyrazole amine creates the pyrazolo[1,5-a]pyrimidine system.[2] This bicyclic scaffold is bioisosteric with purines and has demonstrated potent fungicidal activity (e.g., against Magnaporthe oryzae in rice blast).

Mechanism

The reaction involves a condensation between the exocyclic amine (N-3) and the endocyclic nitrogen (N-2) of the pyrazole with a 1,3-dielectrophile (e.g., 1,3-diketone or


-keto ester).[1][2] The 4-chloro substituent on the starting material enhances the lipophilicity and metabolic stability of the final product.[1][2]
Experimental Protocol: Cyclocondensation

Objective: Synthesis of 3-chloro-2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Reagents:

  • 4-Chloro-5-ethyl-1H-pyrazol-3-amine (1.0 eq)[1][2]

  • Acetylacetone (2,4-Pentanedione) (1.2 eq)[1][2]

  • Glacial Acetic Acid (Solvent/Catalyst)[1][2][3]

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-5-ethyl-1H-pyrazol-3-amine (1.45 g, 10 mmol) in Glacial Acetic Acid (10 mL).

  • Addition: Add Acetylacetone (1.23 mL, 12 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (118°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The amine spot (

    
    ) should disappear, replaced by a higher running fluorescent spot (
    
    
    
    ).
  • Work-up: Cool the mixture to room temperature. Pour the reaction mass into crushed ice (50 g) with vigorous stirring.

  • Isolation: The product often precipitates as a solid.[1] Filter the precipitate, wash with cold water (

    
     mL) to remove excess acid, and dry under vacuum.
    
    • Alternative: If oil forms, extract with Dichloromethane (DCM), wash with saturated

      
      , dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield colorless needles.[1]

Yield Expectation: 85–92%

Application II: Synthesis of "Inverse Amide" Insecticides

Context: Many commercial insecticides (e.g., Tolfenpyrad , Chlorantraniliprole ) feature an amide bond. Typically, the pyrazole is the acid component.[2] However, the "Inverse Amide" strategy—where the pyrazole acts as the amine—is a powerful tool in library design to overcome resistance.[2] This protocol couples the pyrazole amine with nicotinic acid derivatives.[1][4]

Experimental Protocol: Amide Coupling

Objective: Synthesis of N-(4-chloro-5-ethyl-1H-pyrazol-3-yl)-nicotinamide derivatives.

Reagents:

  • 4-Chloro-5-ethyl-1H-pyrazol-3-amine (1.0 eq)[1][2]

  • Substituted Nicotinoyl Chloride (1.1 eq) (prepared in situ or commercial)[1][2]

  • Pyridine (Base/Solvent) or

    
     in DCM[1][2]
    

Step-by-Step Procedure:

  • Preparation: In a dry 25 mL flask under Nitrogen atmosphere, dissolve 4-Chloro-5-ethyl-1H-pyrazol-3-amine (1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL). Add Triethylamine (2.5 mmol).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acylation: Slowly add the Acid Chloride (1.1 mmol) dissolved in DCM (2 mL) over 10 minutes. The reaction is exothermic; maintain temperature

    
    °C.[1]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quench: Add water (10 mL) to quench unreacted acid chloride.

  • Extraction: Separate the organic layer.[1][4] Wash sequentially with 1M HCl (to remove unreacted amine/pyridine), saturated

    
    , and brine.
    
  • Drying: Dry over anhydrous

    
     and evaporate the solvent.
    
  • Purification: Flash column chromatography (Silica gel, Gradient 0-50% EtOAc/Hexane).

Critical Control Point: The N1-position of the pyrazole is also nucleophilic.[1][2] If bis-acylation (on both exocyclic amine and ring nitrogen) occurs, treat the crude product with dilute NaOH in methanol for 30 minutes to selectively hydrolyze the unstable N1-amide, leaving the desired C3-amide intact.[1][2]

Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the 4-chloro-5-ethyl-1H-pyrazol-3-amine scaffold.

G Start 4-Chloro-5-ethyl- 1H-pyrazol-3-amine (Core Scaffold) Inter1 Cyclocondensation (Reflux/AcOH) Start->Inter1 + Reagent Inter2 Amide Coupling (Base/DCM) Start->Inter2 + Reagent Reagent3 NaNO2 / HCl / CuCN Start->Reagent3 Reagent1 1,3-Diketones (e.g., Acetylacetone) Reagent1->Inter1 Product1 Pyrazolo[1,5-a]pyrimidines (Fungicidal Scaffold) Inter1->Product1 - 2 H2O Reagent2 Acid Chlorides (R-COCl) Reagent2->Inter2 Product2 N-Pyrazolyl Carboxamides (Insecticidal 'Inverse' Amides) Inter2->Product2 - HCl Product3 4-Chloro-5-ethyl-3-cyano-pyrazole (Precursor to Acid Intermediates) Reagent3->Product3 Sandmeyer Rxn

Caption: Divergent synthetic pathways transforming the 4-chloro-5-ethyl-1H-pyrazol-3-amine scaffold into bicyclic fungicides (top) and carboxamide insecticides (middle).[1][2]

Analytical Validation

To ensure the integrity of the synthesized compounds, the following analytical parameters should be verified.

MethodExpected FeatureDiagnostic Signal
1H NMR (DMSO-d6) Ethyl Group Triplet (

ppm) and Quartet (

ppm).[1][2]
1H NMR (DMSO-d6) Amine (Starting Material) Broad singlet at

ppm (Disappears in product).[1][2]
1H NMR (DMSO-d6) Amide NH (Product) Sharp downfield singlet at

ppm.[1][2]
LC-MS Chlorine Isotope Pattern Distinct M and M+2 peaks in a 3:1 ratio (Characteristic of

).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Tolfenpyrad. Retrieved February 19, 2026, from [Link][2]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[2][5][6] Organic Letters. Retrieved from [Link]

  • Beilstein-Institut. Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link][1][2]

  • University of Hertfordshire (2025). Tolfenpyrad: PPDB: Pesticide Properties DataBase.[1] Retrieved from [Link]

  • Aggarwal, R., et al. (2011).Synthesis and Antimicrobial Activity of Some New Pyrazolo[1,5-a]pyrimidines. Journal of Chemistry.

Sources

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 4-Chloro-5-ethyl-1H-pyrazol-3-amine Analogs

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] These five-membered aromatic rings with two adjacent nitrogen atoms exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] Specifically, 3-aminopyrazole derivatives are crucial building blocks for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest in the development of kinase inhibitors and other targeted therapies. The introduction of substituents at the 4 and 5-positions of the pyrazole ring, such as a chloro and an ethyl group, respectively, allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly impact its biological activity and pharmacokinetic profile.

Conventional methods for the synthesis of substituted pyrazoles often require long reaction times, harsh conditions, and can lead to the formation of regioisomeric mixtures.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[3][4] Microwave irradiation can dramatically accelerate reaction rates, improve yields, and enhance regioselectivity by promoting efficient and uniform heating of the reaction mixture.[2][3][4]

This document provides a comprehensive guide to the microwave-assisted synthesis of 4-chloro-5-ethyl-1H-pyrazol-3-amine and its analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of MAOS for the rapid and efficient generation of novel pyrazole-based compounds.

Underlying Principles: The Rationale for Microwave-Assisted Pyrazole Synthesis

The cornerstone of this synthetic approach is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[5] In the context of synthesizing 4-chloro-5-ethyl-1H-pyrazol-3-amine, the key precursors are 2-chloro-3-oxopentanenitrile and hydrazine hydrate.

The reaction mechanism proceeds through two key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the ketone carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step, followed by tautomerization, leads to the formation of the stable aromatic 3-aminopyrazole ring.

Microwave irradiation significantly enhances this process. The polar nature of the reactants and intermediates allows for efficient absorption of microwave energy, leading to rapid and localized superheating. This targeted heating accelerates both the initial condensation and the subsequent cyclization, often reducing reaction times from hours to mere minutes.[2][3] Furthermore, the sealed-vessel conditions typically employed in microwave synthesis allow for the safe use of volatile solvents at temperatures above their boiling points, further accelerating the reaction rate.

Experimental Protocols

Part 1: Microwave-Assisted Synthesis of 4-Chloro-5-ethyl-1H-pyrazol-3-amine

This protocol details the synthesis of the title compound from 2-chloro-3-oxopentanenitrile and hydrazine hydrate.

Materials and Equipment:

  • 2-Chloro-3-oxopentanenitrile

  • Hydrazine hydrate (or substituted hydrazine for analog synthesis)

  • Ethanol (or other suitable polar solvent like DMF or isopropanol)

  • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a stir bar

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 2-chloro-3-oxopentanenitrile (1.0 mmol) in ethanol (3 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 mmol, 1.2 equivalents).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture at 120°C for 10-15 minutes with a maximum power of 200 W. The reaction should be monitored for completion by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a round-bottom flask.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-chloro-5-ethyl-1H-pyrazol-3-amine as a solid.

Diagram of the Synthetic Workflow:

synthetic_workflow Reagents Reagents: - 2-Chloro-3-oxopentanenitrile - Hydrazine Hydrate - Ethanol Microwave_Vial 10 mL Microwave Vial Reagents->Microwave_Vial Dissolve & Add Microwave_Reactor Microwave Synthesizer (120°C, 10-15 min) Microwave_Vial->Microwave_Reactor Irradiate Workup Work-up: - Solvent Removal Microwave_Reactor->Workup Cool & Transfer Purification Purification: - Column Chromatography Workup->Purification Product 4-Chloro-5-ethyl-1H-pyrazol-3-amine Purification->Product

Caption: Synthetic workflow for the microwave-assisted synthesis of 4-chloro-5-ethyl-1H-pyrazol-3-amine.

Part 2: Characterization of Synthesized Pyrazole Analogs

This protocol outlines the standard analytical techniques for confirming the structure and purity of the synthesized compounds.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • Mass Spectrometer (MS)

  • Infrared (IR) Spectrometer

  • High-Performance Liquid Chromatography (HPLC)

Step-by-Step Protocol:

  • Sample Preparation:

    • NMR: Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • IR: The sample can be analyzed as a solid (KBr pellet) or as a thin film.

    • HPLC: Prepare a standard solution of the compound at a known concentration in a suitable mobile phase.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to determine the number of different types of protons and their connectivity.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of different types of carbon atoms.

    • MS: Obtain a mass spectrum to determine the molecular weight of the compound.

    • IR: Acquire an infrared spectrum to identify the functional groups present in the molecule.

    • HPLC: Analyze the sample to determine its purity.

  • Data Interpretation (Expected Spectroscopic Data for 4-Chloro-5-ethyl-1H-pyrazol-3-amine):

    • ¹H NMR (DMSO-d₆):

      • A broad singlet corresponding to the NH₂ protons (around 5.0-6.0 ppm).

      • A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group (around 2.5-2.8 ppm).

      • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group (around 1.1-1.3 ppm).

      • A broad singlet for the pyrazole NH proton (can be variable, often >10 ppm).

    • ¹³C NMR (DMSO-d₆):

      • Signals in the aromatic region for the pyrazole ring carbons.

      • A signal for the carbon bearing the chlorine atom (C4).

      • A signal for the carbon bearing the amino group (C3).

      • A signal for the carbon bearing the ethyl group (C5).

      • Signals for the ethyl group carbons.

    • MS (ESI+): A molecular ion peak corresponding to the calculated mass of C₅H₈ClN₃.

    • IR (KBr):

      • N-H stretching vibrations for the amine and pyrazole NH (around 3200-3400 cm⁻¹).

      • C=N and C=C stretching vibrations of the pyrazole ring (around 1500-1650 cm⁻¹).

      • C-Cl stretching vibration (around 700-800 cm⁻¹).

Diagram of the Analytical Workflow:

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Interpretation Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS IR IR Spectroscopy Purified_Product->IR HPLC HPLC Analysis Purified_Product->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Analytical workflow for the characterization of synthesized pyrazole analogs.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and outcomes for the microwave-assisted synthesis of 4-chloro-5-ethyl-1H-pyrazol-3-amine and its analogs. The data is based on typical results for similar pyrazole syntheses reported in the literature.

AnalogR-Group on HydrazineMicrowave Temp. (°C)Reaction Time (min)Typical Yield (%)Purity (by HPLC, %)
1 H12010-1585-95>95
2 Phenyl13015-2080-90>95
3 4-Fluorophenyl13015-2082-92>95
4 Methyl11010-1588-96>95

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the microwave vial is properly sealed.
Decomposition of starting material or product.Lower the reaction temperature.
Formation of Impurities Side reactions.Optimize the stoichiometry of reactants. Purify the starting materials.
Inefficient purification.Use a different solvent system for column chromatography. Consider recrystallization.
No Reaction Incorrect reagents or conditions.Verify the identity and purity of starting materials. Ensure the microwave is functioning correctly.
Inactive starting material.Use fresh reagents.

References

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI. [Link]

  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. (2012). Allied Academies. [Link]

  • Comparison of conventional and microwave synthesis for the hydrazones 2a- 8d. ResearchGate. [Link]

  • Microwave assisted synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluenesulphonic acid. (n.d.). TSI Journals. [Link]

  • The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. (n.d.). Scientific Research Publishing. [Link]

  • Synthesis of 4-chloro-3-ethyl-1-methyl-N-[1,2,3-thiadiazole]1Hpyrazole-5-carboxamide. (2014). International Journal of Scientific and Research Publications. [Link]

  • Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. (2005). Organic Chemistry Portal. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL open science. [Link]

  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. (n.d.). Chemistry Europe. [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses. [Link]

  • Synthesis of novel derivatives of 4-amino-3,5-dicyanopyrazole. (n.d.). SciSpace. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC. [Link]

  • Microwave assisted condensation of hydrazone derivatives with aldehydes. ResearchGate. [Link]

  • Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. Organic Chemistry Research. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. (n.d.). RSC Publishing. [Link]

  • Synthesis of Some Organic Hydrazine Compounds Using Microwave Radiation. ResearchGate. [Link]

  • CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2025). MDPI. [Link]

  • (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. NIH. [Link]

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. MDPI. [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. ChemBK. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. ResearchGate. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • 4-chloro-5-methyl-3-nitro-1H-pyrazole. SpectraBase. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Chloro-5-ethyl-1H-pyrazol-3-amine for Solid-Phase Synthesis of Compound Libraries

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a five-membered aromatic heterocycle that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a five-membered aromatic heterocycle that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] Its structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, making it a cornerstone in the design of therapeutic agents. The significance of this scaffold is underscored by its presence in a multitude of FDA-approved drugs, including the COX-2 inhibitor Celecoxib, the PDE5 inhibitor Sildenafil, and a growing number of targeted kinase inhibitors used in oncology.[3][4][5]

Among the various functionalized pyrazoles, 3-aminopyrazole derivatives serve as exceptionally versatile building blocks for the construction of diverse chemical libraries.[6][7] The 3-amino group provides a convenient nucleophilic handle for diversification, enabling the exploration of vast chemical space. This guide focuses on a specific, highly functionalized building block: 4-Chloro-5-ethyl-1H-pyrazol-3-amine . Its unique substitution pattern offers a three-pronged strategy for library design:

  • The 3-Amino Group: The primary site for nucleophilic reactions, allowing for the attachment of various pharmacophoric fragments.

  • The N1-Position: A secondary site for attachment to a solid support or for further substitution to modulate physicochemical properties.

  • The 4-Chloro and 5-Ethyl Groups: These substituents pre-encode specific steric and electronic properties into the core scaffold, influencing target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-Chloro-5-ethyl-1H-pyrazol-3-amine in solid-phase synthesis (SPS) to accelerate the discovery of novel bioactive molecules.

The Strategic Advantage of Solid-Phase Synthesis (SPS)

Solid-phase synthesis is the strategy of choice for generating large libraries of related compounds. By anchoring the pyrazole scaffold to an insoluble polymer resin, we can drive reactions to completion using an excess of soluble reagents, which are then simply washed away. This circumvents the need for complex, time-consuming purification steps between reactions, dramatically improving efficiency and enabling automation.

The overall workflow is designed to first immobilize the pyrazole core and then systematically build molecular complexity upon it before cleaving the final products from the solid support.

G Resin Select & Swell Resin (e.g., 2-Cl-Trityl) Immobilize Immobilize Pyrazole via N1 Position Resin->Immobilize Cap Cap Unreacted Sites Immobilize->Cap Wash1 Wash & Dry Cap->Wash1 Diversify1 R1 Diversification (e.g., SNAr Reaction) Wash1->Diversify1 Monitor1 Reaction Monitoring (e.g., Cleavage/LC-MS) Diversify1->Monitor1 Wash2 Wash Monitor1->Wash2 Diversify2 Optional R2 Diversification Wash2->Diversify2 Wash3 Wash Diversify2->Wash3 Cleave Cleave Product from Resin Wash3->Cleave Purify Purify & Characterize (e.g., HPLC, LC-MS) Cleave->Purify

Caption: High-level workflow for the solid-phase synthesis of a pyrazole-based library.

Detailed Experimental Protocols

The following protocols are designed to be robust and adaptable. Each step is accompanied by expert commentary explaining the critical choices of reagents and conditions.

Protocol 1: Immobilization of 4-Chloro-5-ethyl-1H-pyrazol-3-amine

Rationale: The key to a successful solid-phase strategy is the selective attachment of the scaffold to the resin. We will immobilize the pyrazole via its N1 position, leaving the crucial 3-amino group free for subsequent diversification reactions. 2-Chlorotrityl chloride (2-CTC) resin is the support of choice due to its high loading capacity and the extremely mild acidic conditions required for final cleavage, which preserves a wide range of functional groups in the final products.[8][9]

Materials:

  • 2-Chlorotrityl chloride resin (Loading: 1.0–1.6 mmol/g)

  • 4-Chloro-5-ethyl-1H-pyrazol-3-amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the 2-CTC resin (1.0 g) in a synthesis vessel. Add anhydrous DCM (10 mL/g of resin) and gently agitate for 30-60 minutes at room temperature to swell the polymer beads.[9]

  • Scaffold Coupling:

    • In a separate flask, dissolve 4-Chloro-5-ethyl-1H-pyrazol-3-amine (2.0 eq relative to resin loading capacity) and DIPEA (4.0 eq) in anhydrous DCM.

    • Drain the swelling solvent from the resin.

    • Immediately add the solution of the pyrazole and base to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Scientist's Note: DIPEA is a bulky, non-nucleophilic base. It deprotonates the N1 position of the pyrazole to facilitate its attack on the trityl chloride electrophile without competing as a nucleophile itself.

  • Resin Capping:

    • Drain the reaction solution from the resin.

    • To cap any unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v, 10 mL/g of resin).[9]

    • Agitate for 30-45 minutes. This step is critical to prevent unreacted sites from interfering with subsequent steps.

    • Drain the capping solution.

  • Washing and Drying:

    • Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

    • Dry the resin under high vacuum to a constant weight.

  • Quantification of Loading (Optional but Recommended): The loading (substitution level) can be determined gravimetrically by the weight gain of the resin or by cleaving the pyrazole from a small, known mass of resin and quantifying the product by UV-Vis spectroscopy or LC-MS against a standard curve.

ParameterRecommended ValueRationale
Resin Type2-Chlorotrityl ChlorideAllows for very mild cleavage conditions, preserving sensitive functionalities.
Pyrazole Equivalents2.0 eqEnsures the reaction goes to completion.
BaseDIPEA (4.0 eq)Non-nucleophilic; prevents side reactions.
Capping SolutionDCM/MeOH/DIPEAEffectively quenches all remaining reactive chloride sites.
Typical Loading0.6 - 1.2 mmol/gVaries based on reaction efficiency and steric hindrance.
Protocol 2: Library Diversification via Nucleophilic Aromatic Substitution (SNAr)

Rationale: With the pyrazole securely anchored, the 3-amino group is now poised to act as a nucleophile. A common and highly effective strategy in kinase inhibitor design involves the SNAr reaction with electron-deficient (hetero)aromatic systems, such as dichloropyrimidines.[6][7]

Materials:

  • Immobilized pyrazole resin from Protocol 1

  • Electrophile (e.g., 2,4-dichloropyrimidine, 2-chlorobenzoyl chloride)

  • DIPEA or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Swelling: Swell the pyrazole-loaded resin (100 mg) in DMF (2 mL) for 30 minutes.

  • Coupling Reaction:

    • In a separate vial, prepare a 0.4 M solution of the electrophile (e.g., 2,4-dichloropyrimidine, 3.0 eq) and a base (DIPEA, 5.0 eq) in DMF.

    • Drain the swelling solvent from the resin.

    • Add the reagent solution to the resin.

    • Seal the vessel and agitate at 50-80 °C for 4-16 hours.

    • Scientist's Note: Heating is often required to drive SNAr reactions to completion. NMP can be used as a solvent for less reactive electrophiles due to its higher boiling point.

  • Reaction Monitoring:

    • After the reaction time, take a few beads of resin, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a test cleavage (see Protocol 4) on this small sample.

    • Analyze the resulting crude product by LC-MS to confirm the complete consumption of the starting material and formation of the desired product. If the reaction is incomplete, the reaction can be repeated with fresh reagents.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the bulk resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove all excess reagents and byproducts.

Caption: General scheme for the SNAr diversification step on the solid support.

Protocol 3: Final Cleavage from Resin

Rationale: The final step is to release the synthesized molecule from the solid support. For the acid-labile 2-CTC resin, a very mild solution of trifluoroacetic acid (TFA) in DCM is sufficient. This preserves the integrity of most functional groups.

Materials:

  • Diversified, washed, and dried resin

  • Cleavage Cocktail: 1-5% TFA in DCM (v/v)

  • DCM for washing

  • Nitrogen gas stream or rotary evaporator

Procedure:

  • Final Wash: Wash the resin with DCM (3x) to ensure it is free of any residual high-boiling point solvents like DMF.

  • Cleavage:

    • Add the cleavage cocktail (e.g., 2% TFA in DCM, 10 mL/100 mg of resin) to the dry resin.

    • Agitate gently at room temperature for 30-60 minutes. The resin beads may change color or shrink.

    • Drain the solution containing the cleaved product into a collection vessel.

    • Wash the resin two more times with fresh DCM or the cleavage cocktail to ensure complete recovery of the product.

  • Work-up:

    • Combine all filtrates.

    • Concentrate the solution under a gentle stream of nitrogen or using a rotary evaporator.

    • Scientist's Note: If TFA is problematic for downstream applications, a small amount of a non-volatile base like pyridine can be added before evaporation, or the crude product can be passed through a basic SPE cartridge.

  • Analysis and Purification:

    • Analyze the crude product by LC-MS and ¹H NMR to confirm its identity and purity.

    • If required, purify the final compound using preparative HPLC.

Conclusion: A Gateway to Novel Chemical Matter

The strategic use of 4-Chloro-5-ethyl-1H-pyrazol-3-amine in solid-phase synthesis provides a powerful and efficient platform for the generation of sophisticated compound libraries. By leveraging a robust immobilization strategy and versatile diversification chemistry, researchers can rapidly explore structure-activity relationships and identify novel hits for challenging biological targets. The protocols outlined in this guide provide a validated starting point for drug discovery campaigns, enabling the synthesis of unique chemical matter grounded in the proven success of the pyrazole scaffold.

References

  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals . Life Chemicals.

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities . MDPI.

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 . RSC Publishing.

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC . National Center for Biotechnology Information.

  • Recent applications of pyrazole and its substituted analogs . International Journal of Applied Research.

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques . RSC Publishing.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family . MDPI.

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 . ACS Publications.

  • Methods and protocols of modern solid phase peptide synthesis . SpringerLink.

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . Nowick Lab, UC Irvine.

  • Guide to Solid Phase Peptide Synthesis . AAPPTEC.

Sources

Application

Application Notes and Protocols: Creating a Chemical Library from a 4-Chloro-5-ethyl-1H-pyrazol-3-amine Scaffold

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its versatile biological activities. This document pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its versatile biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the creation of a diverse chemical library starting from the versatile 4-Chloro-5-ethyl-1H-pyrazol-3-amine scaffold. We will delve into the strategic considerations for library design, detailed synthetic protocols for derivatization, and methods for library characterization and quality control. The protocols outlined herein are designed to be robust and adaptable, enabling the generation of a wide array of novel compounds for screening in various therapeutic areas.

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds. Its importance is underscored by its incorporation into several marketed drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction treatment sildenafil. The success of pyrazole-containing drugs stems from the scaffold's ability to engage in various biological interactions, acting as a bioisosteric replacement for other aromatic or heteroaromatic rings to enhance potency and improve physicochemical properties like lipophilicity and aqueous solubility.

The 4-Chloro-5-ethyl-1H-pyrazol-3-amine scaffold offers multiple points for chemical diversification, making it an excellent starting point for combinatorial library synthesis. The presence of a reactive chlorine atom, a nucleophilic amino group, and two nitrogen atoms on the pyrazole ring allows for a wide range of chemical transformations. This guide will provide detailed protocols to exploit these reactive sites to generate a library of novel pyrazole derivatives.

Strategic Design of a Pyrazole-Based Chemical Library

The design of a chemical library should be guided by the intended biological targets and desired pharmacological properties. The 4-Chloro-5-ethyl-1H-pyrazol-3-amine scaffold provides three primary vectors for diversification:

  • N1-Position of the Pyrazole Ring: Alkylation, arylation, or acylation at this position can significantly influence the compound's pharmacokinetic properties and binding interactions.

  • Exocyclic Amino Group (C3-Position): This primary amine can be readily acylated, sulfonylated, or used in reductive amination to introduce a wide variety of substituents. These modifications can modulate the compound's hydrogen bonding capacity and overall polarity.

  • Chloro Group (C4-Position): The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAAr) or participate in cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

Workflow for Library Generation

The overall strategy for generating the chemical library is depicted in the workflow diagram below. This multi-step process allows for the systematic introduction of diversity at each of the key positions on the pyrazole scaffold.

Library_Generation_Workflow A 4-Chloro-5-ethyl-1H-pyrazol-3-amine (Scaffold) B N1-Alkylation/Arylation A->B R1-X C C3-Amine Derivatization (Acylation/Sulfonylation) A->C R2-COCl or R2-SO2Cl D C4-Chloro Displacement (Cross-Coupling/SNAAr) A->D R3-B(OH)2 / Pd catalyst E Sub-Library 1 (N1-Diversified) B->E F Sub-Library 2 (C3-Diversified) C->F G Sub-Library 3 (C4-Diversified) D->G H Final Compound Library E->H F->H G->H

Caption: General workflow for the generation of a chemical library from the 4-Chloro-5-ethyl-1H-pyrazol-3-amine scaffold.

Synthetic Protocols

The following section provides detailed, step-by-step protocols for the derivatization of the 4-Chloro-5-ethyl-1H-pyrazol-3-amine scaffold.

Protocol 1: N1-Alkylation of the Pyrazole Ring

This protocol describes the selective alkylation of the N1 position of the pyrazole ring. The reaction of 3-aminopyrazoles with electrophiles can sometimes lead to mixtures of N1 and N2 isomers; however, the steric hindrance from the adjacent ethyl group at the C5 position is expected to favor N1 substitution.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
4-Chloro-5-ethyl-1H-pyrazol-3-amine203061-99-8145.591.0
Alkyl Halide (e.g., Iodomethane)74-88-4141.941.2
Potassium Carbonate (K₂CO₃)584-08-7138.212.0
N,N-Dimethylformamide (DMF)68-12-273.095 mL

Procedure:

  • To a stirred solution of 4-Chloro-5-ethyl-1H-pyrazol-3-amine (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).

  • Add the alkyl halide (1.2 mmol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Acylation of the C3-Amino Group

This protocol details the acylation of the exocyclic amino group at the C3 position. This reaction is typically high-yielding and allows for the introduction of a wide range of acyl groups.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
4-Chloro-5-ethyl-1H-pyrazol-3-amine203061-99-8145.591.0
Acetyl Chloride75-36-578.501.1
Triethylamine (Et₃N)121-44-8101.191.5
Dichloromethane (DCM)75-09-284.9310 mL

Procedure:

  • Dissolve 4-Chloro-5-ethyl-1H-pyrazol-3-amine (1.0 mmol) and triethylamine (1.5 mmol) in DCM (10 mL) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acylated product.

Protocol 3: Suzuki Cross-Coupling for C4-Arylation

This protocol describes a palladium-catalyzed Suzuki cross-coupling reaction to displace the chlorine atom at the C4 position with an aryl group. This is a powerful method for creating C-C bonds and introducing significant structural diversity.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
4-Chloro-5-ethyl-1H-pyrazol-3-amine203061-99-8145.591.0
Phenylboronic Acid98-80-6121.931.5
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05
Sodium Carbonate (Na₂CO₃)497-19-8105.992.0
Toluene/Ethanol/Water (4:1:1)--10 mL

Procedure:

  • In a Schlenk flask, combine 4-Chloro-5-ethyl-1H-pyrazol-3-amine (1.0 mmol), phenylboronic acid (1.5 mmol), sodium carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired C4-arylated pyrazole.

Characterization and Quality Control

All newly synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds. A purity of >95% is generally desired for compounds intended for biological screening.

Derivatization for HPLC Analysis

For compounds lacking a strong chromophore, pre-column derivatization can be employed to enhance detection by UV-Vis or fluorescence detectors. Common derivatizing reagents for primary amines include dansyl chloride and fluorescamine.

HPLC_Derivatization Analyte Pyrazole Analyte (Low UV Absorbance) Product Derivatized Analyte (High UV/Fluorescence) Analyte->Product Reaction Reagent Derivatizing Reagent (e.g., Dansyl Chloride) Reagent->Product HPLC HPLC Analysis Product->HPLC

Caption: Workflow for pre-column derivatization for HPLC analysis.

Conclusion

The 4-Chloro-5-ethyl-1H-pyrazol-3-amine scaffold is a highly valuable starting material for the construction of diverse chemical libraries. The protocols provided in this application note offer robust and versatile methods for derivatizing this scaffold at three key positions. By systematically applying these synthetic transformations, researchers can generate a large number of novel pyrazole derivatives for screening in drug discovery programs, ultimately accelerating the identification of new therapeutic agents.

References

  • Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

  • Three-Component Reaction Approach to Aminopyrazoles and Iminopyrimidines. (2014). Synfacts, 10(11), 1145. [Link]

  • Recent developments in aminopyrazole chemistry. (2009). ARKIVOC, 2009(1), 198-250. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved February 19, 2026, from [Link]

  • Production of 3-aminopyrazoles. (1975). Google Patents.
  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Substituted Aminopyrazoles

Status: Online Operator: Senior Application Scientist (Separation Sciences Division) Ticket ID: AP-PUR-001 Topic: Overcoming purification challenges for substituted aminopyrazoles (Tailing, Regioisomers, Solubility). Dia...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Separation Sciences Division) Ticket ID: AP-PUR-001 Topic: Overcoming purification challenges for substituted aminopyrazoles (Tailing, Regioisomers, Solubility).

Diagnostic Triage: Identify Your Challenge

Before proceeding, identify the primary failure mode in your purification workflow. Substituted aminopyrazoles present a unique "trifecta" of challenges due to their amphoteric nature, hydrogen-bonding capability, and regioisomerism.

SymptomDiagnosisRecommended Module
Broad, tailing peaks on Silica or C18.Silanol Interaction: The basic pyrazole nitrogen is interacting with acidic silanols.[Go to Module 1]
Single spot on TLC but NMR shows mixture.Regioisomer Co-elution: N1 vs. N2 isomers or C-regioisomers have identical polarity.[Go to Module 2]
Oiling out during recrystallization or poor recovery.Solubility/pH Mismatch: Compound is too polar for organics or stuck in aqueous phase.[Go to Module 3]

Module 1: The "Tailing" Problem (Chromatography)

The Mechanism of Failure

Aminopyrazoles are Lewis bases. Standard silica gel (approx.[1] pH 5.0) possesses surface silanol groups (


) that act as weak acids. The basic nitrogen of the aminopyrazole becomes protonated or hydrogen-bonds strongly to these silanols, resulting in non-linear adsorption isotherms (tailing) and irreversible retention.
Solution A: Mobile Phase Modifiers (The "Blocker" Strategy)

Applicable to: Flash Chromatography, Normal Phase HPLC.

Protocol:

  • Select Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (25%

    
     in water) .
    
  • Concentration: Add 0.5% to 1.0% (v/v) of the modifier to both solvent A (e.g., DCM) and solvent B (e.g., MeOH).

  • Pre-Equilibration (Critical Step): Flush the silica column with 5 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This saturates the active silanol sites.

    • Pro-Tip: If using TEA, your product will elute as the free base. If using Acetic Acid (rare for these), it elutes as the salt.

Solution B: Stationary Phase Switching

If modifiers fail, switch the stationary phase chemistry to eliminate the silanol interaction entirely.

  • Amine-Bonded Silica: The surface is functionalized with propyl-amine groups, creating a basic surface that repels the basic aminopyrazole, resulting in sharp peaks.

  • Diol-Bonded Silica: Offers alternative selectivity via hydrogen bonding without the strong acidity of bare silica.

Visualizing the Silanol Suppression Strategy

SilanolSuppression cluster_0 Standard Silica (Problem) cluster_1 With Modifier (Solution) Silanol Acidic Silanol (Si-OH) Interaction Strong H-Bonding (Tailing/Retention) Silanol->Interaction Pyrazole Aminopyrazole (Basic N) Pyrazole->Interaction Silanol_Mod Acidic Silanol (Si-OH) Blocked Blocked Site (Si-O-TEA+) Silanol_Mod->Blocked Preferential Binding TEA Triethylamine (Modifier) TEA->Blocked Pyrazole_Free Aminopyrazole (Free Base) Elution Sharp Elution Pyrazole_Free->Elution No Drag

Figure 1: Mechanism of silanol suppression using amine modifiers to prevent peak tailing.

Module 2: Regioisomer Resolution

The Challenge: N1 vs. N2 Isomers

Synthesis of aminopyrazoles (e.g., via hydrazine condensation with


-ketonitriles) often yields mixtures of regioisomers. These isomers often have identical 

values on silica.
Technique 1: Supercritical Fluid Chromatography (SFC)

SFC is the "Gold Standard" for separating polar heterocyclic isomers. The solvating power of supercritical


 combined with polar modifiers offers orthogonality to both Normal and Reverse Phase LC.

Recommended Protocol (SFC):

  • Column Selection: 2-Ethylpyridine (2-EP) or Pyridine-Amide phases. These are specifically designed for basic heterocycles.

  • Mobile Phase:

    
     (Main) + Methanol (Modifier).[2]
    
  • Additive: 0.2% Diethylamine (DEA) or Ammonia.

  • Gradient: 5% to 40% Methanol over 5 minutes.

    • Why it works: The 2-EP phase interacts with the specific electron density of the pyrazole nitrogens, often resolving isomers based on subtle

      
       differences or steric accessibility of the lone pair [1].
      
Technique 2: pH-Dependent Reverse Phase (RP-HPLC)

If SFC is unavailable, exploit the


 difference between isomers.
  • High pH Method: Use a C18 Hybrid column (e.g., XBridge, Gemini NX) stable at pH 10.

  • Buffer: 10mM Ammonium Bicarbonate (pH 10).

  • Mechanism: At pH 10, the pyrazoles are fully deprotonated (neutral). The separation is driven purely by hydrophobicity, which often differs significantly between regioisomers due to shielding of the N-substituents.

Decision Workflow for Isomer Separation

IsomerSeparation Start Crude Mixture (Regioisomers) TLC_Check TLC Check (DCM/MeOH + 1% NH3) Start->TLC_Check Separation Spots Separated? TLC_Check->Separation Flash Flash Chromatography (Amine Silica or Modifier) Separation->Flash Yes Hard_Case Difficult Separation Separation->Hard_Case No (Co-elution) Method_Sel Select High-Res Method Hard_Case->Method_Sel SFC SFC (Preferred) Col: 2-Ethylpyridine Mod: MeOH + DEA Method_Sel->SFC Equipment Available RP_HighPH RP-HPLC (High pH) Col: C18 Hybrid Buf: NH4HCO3 (pH 10) Method_Sel->RP_HighPH Standard HPLC Recryst Recrystallization Solvent: EtOH/Water or EtOAc/Hexane Method_Sel->Recryst Scale > 10g

Figure 2: Workflow for selecting the optimal separation technique for aminopyrazole regioisomers.

Module 3: Solubility & Isolation (The "Oiling Out" Issue)

The Challenge

Substituted aminopyrazoles often "oil out" (form a second liquid phase) during recrystallization or workup. This occurs because they are too polar for non-polar solvents but not polar enough to crystallize from water.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Oiling out in recrystallization Solvent boiling point is higher than the melting point of the solvated product.Change Solvent System: Use a lower boiling solvent (e.g., switch from Toluene to DCM/Hexane). Trituration: Sonicate the oil in Diethyl Ether or MTBE to induce solidification.
Poor extraction recovery Compound is amphoteric and water-soluble at neutral pH.pH Adjustment: Adjust aqueous layer to pH 9-10 (using

) before extracting with DCM:Isopropanol (3:1) . The alcohol improves extraction efficiency for polar heterocycles.
Product stuck in DMSO/DMF High boiling solvent trap.Lyophilization (if water tolerant) or Reverse Phase Flash (C18) washing away the DMSO with water first, then eluting product with MeCN.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone in my mobile phase for aminopyrazoles? A: Use with caution. Primary aminopyrazoles can react with acetone (forming imines/Schiff bases) if left in solution for extended periods or catalyzed by acidic silica. Methanol or Acetonitrile are safer choices [2].

Q: Why does my aminopyrazole turn brown on the column? A: Aminopyrazoles are electron-rich and prone to oxidation.

  • Fix: Degas solvents. Add an antioxidant (e.g., BHT) to the collection flasks if the compound is known to be unstable. Speed up the purification using a gradient to minimize on-column time.

Q: I need to remove the Triethylamine (TEA) modifier after the column. How? A: TEA has a high boiling point and smells.

  • Protocol: Rotovap the fractions to dryness. Redissolve in DCM and wash twice with saturated

    
     (if product is not acid-sensitive) or simply dry under high vacuum at 40°C for 12+ hours. Alternatively, use Ammonium Hydroxide  as the modifier; it is volatile and leaves no residue.
    

References

  • Phenomenex. (2023). SFC Column Selection Guide: Achiral Screening for Basic Heterocycles. Phenomenex Technical Notes.

  • Restek Corporation. (2018).[3] LC Troubleshooting: All of My Peaks are Tailing! Strategies for Basic Compounds. Restek Chromablography.

  • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. (Context on amine-modified silica). Thieme.

Sources

Optimization

Knorr-Type Pyrazole Synthesis: A Technical Support Guide to Minimizing Side-Product Formation

Welcome to the Technical Support Center for the Knorr-type pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust reaction for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Knorr-type pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust reaction for the synthesis of pyrazole derivatives. In the following sections, we will delve into the common challenges encountered during this synthesis, with a particular focus on the formation of unwanted side-products. Our goal is to provide you with the technical insights and practical solutions necessary to optimize your reaction outcomes, ensuring both high yield and purity of your target molecules.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the Knorr-type pyrazole synthesis, providing explanations for their cause and actionable troubleshooting steps.

Issue 1: Formation of Regioisomeric Pyrazole Mixtures

Question: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of two pyrazole isomers. How can I improve the regioselectivity of my reaction?

Answer: The formation of regioisomers is the most common side-product issue in the Knorr synthesis when an unsymmetrical 1,3-dicarbonyl substrate is employed.[1][2][3][4][5] The regioselectivity is determined by the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups of the dicarbonyl compound. Several factors can be manipulated to favor the formation of a single isomer.

Causality and Strategic Interventions:

  • Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack. If your 1,3-dicarbonyl has one bulky and one less bulky substituent, the hydrazine will preferentially attack the less hindered carbonyl.

  • Electronic Effects: The inherent electronic properties of the carbonyl groups play a crucial role. A more electrophilic carbonyl carbon will be more reactive towards the nucleophilic hydrazine. Electron-withdrawing groups adjacent to a carbonyl will increase its electrophilicity.

  • Reaction pH: The pH of the reaction medium can significantly influence the outcome.[4][5][6]

    • Acidic Conditions: Under acidic catalysis, both carbonyls are protonated and activated. The reaction course is often governed by the relative stability of the resulting intermediates.[6]

    • Neutral/Basic Conditions: In neutral or basic media, the intrinsic reactivity of the carbonyls and the nucleophilicity of the hydrazine are the primary determinants.

  • Solvent Choice: The polarity and nature of the solvent can affect the reaction pathway and, consequently, the isomeric ratio.

Troubleshooting Workflow for Improving Regioselectivity:

start Observed Mixture of Regioisomers sterics Analyze Steric Hindrance around Carbonyls start->sterics electronics Evaluate Electronic Effects of Substituents start->electronics ph_optimization Optimize Reaction pH sterics->ph_optimization If sterics are significant, fine-tune with pH electronics->ph_optimization If electronics dominate, pH can further enhance selectivity solvent_screening Screen Different Solvents ph_optimization->solvent_screening After initial pH screen, test solvents temp_control Adjust Reaction Temperature solvent_screening->temp_control Fine-tune with temperature for optimal results final_product Improved Regioselectivity temp_control->final_product

Caption: Troubleshooting workflow for enhancing regioselectivity.

Recommended Actions:

  • Systematic pH Screening: Perform small-scale trial reactions at different pH values (e.g., acidic, neutral, and basic) to empirically determine the optimal condition for your specific substrates.

  • Solvent Variation: If pH optimization is insufficient, explore a range of solvents with varying polarities.

  • Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

Issue 2: Low Yield and Presence of Unreacted Starting Materials

Question: My reaction is not going to completion, and I am isolating a significant amount of my starting 1,3-dicarbonyl and hydrazine. What could be the cause?

Answer: Incomplete conversion in a Knorr-type pyrazole synthesis can stem from several factors, including suboptimal reaction conditions and the stability of the reactants.

Potential Causes and Solutions:

  • Inadequate Reaction Time or Temperature: The Knorr synthesis is often rapid, but reaction times can vary depending on the reactivity of the specific substrates.[7]

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

  • Catalyst Inefficiency: While often proceeding without a catalyst, an acid catalyst is typically used to accelerate the reaction.[1][2][8]

    • Solution: If using an acid catalyst, ensure it is active and used in the appropriate amount. Common catalysts include glacial acetic acid or a few drops of a strong mineral acid.[7][9]

  • Decomposition of Hydrazine Reagent: Hydrazine and its derivatives, particularly phenylhydrazine, can be sensitive to air and light, leading to decomposition and a reduction in the effective concentration of the nucleophile.[10]

    • Solution: Use freshly opened or purified hydrazine. Store hydrazine reagents under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[10]

Issue 3: Presence of Colored Impurities in the Final Product

Question: My isolated pyrazole product is off-color (e.g., yellow or brown), suggesting the presence of impurities. How can I obtain a purer product?

Answer: Colored impurities often arise from the degradation of starting materials or the formation of minor, highly conjugated side-products.

Sources of Color and Purification Strategies:

  • Oxidation of Phenylhydrazine: Phenylhydrazine is prone to oxidation, which can produce colored byproducts.[10]

    • Prevention: Purge the reaction vessel with an inert gas before adding reagents to minimize exposure to oxygen.

  • Charring at High Temperatures: Excessive heating can lead to the decomposition of organic materials, resulting in tarry, colored impurities.

    • Prevention: Maintain careful temperature control throughout the reaction.

  • Purification:

    • Recrystallization: This is often the most effective method for removing colored impurities from a solid product. Select a solvent system in which the desired pyrazole has high solubility at elevated temperatures and low solubility at room or colder temperatures.

    • Column Chromatography: For more challenging separations or for oily products, silica gel chromatography can be employed to isolate the pure pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr-type pyrazole synthesis?

A1: The reaction proceeds through a two-step sequence:

  • Condensation: The hydrazine reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[9][11]

  • Cyclization and Dehydration: The second nitrogen atom of the hydrazone then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate that subsequently dehydrates to form the stable aromatic pyrazole ring.[11]

Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Q2: Are there any safer alternatives to using hydrazine?

A2: Yes, due to the hazardous nature of hydrazine, several alternatives have been developed. These include the use of more stable hydrazine salts like hydrazine sulfate or the in situ generation of hydrazine from safer precursors.[10] For certain applications, completely different synthetic routes that avoid hydrazines altogether, such as [3+2] cycloadditions with diazo compounds, can be considered.[10][12]

Q3: Can I use a β-ketoester instead of a 1,3-diketone?

A3: Absolutely. The reaction of a β-ketoester with a hydrazine is a well-established variation of the Knorr synthesis that leads to the formation of pyrazolones, which are tautomers of hydroxypyrazoles.[7][9] The ketone carbonyl is generally more reactive than the ester carbonyl, directing the initial condensation.[3]

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole with a Focus on Purity

This protocol provides a general procedure for the synthesis of a simple pyrazole, incorporating best practices to minimize side-product formation.

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Hydrazine hydrate or Hydrazine sulfate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask, condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetylacetone (1 equivalent) in ethanol.

  • Inert Atmosphere (Optional but Recommended): For sensitive substrates, purge the flask with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution. If using hydrazine sulfate, it may be necessary to add a base to liberate the free hydrazine. A catalytic amount of glacial acetic acid (e.g., 2-3 drops) can also be added.[7]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • If the product is a solid, recrystallize from a suitable solvent (e.g., ethanol/water mixture or hexanes/ethyl acetate).

    • If the product is an oil, purify by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes key factors influencing the outcome of the Knorr-type pyrazole synthesis.

ParameterInfluence on ReactionTypical Conditions/ObservationsReference(s)
Substrate Structure Governs regioselectivity and reaction rate.Bulky groups or electron-withdrawing groups can direct the initial attack.[5]
pH Affects reaction rate and can influence regioselectivity.Acid catalysis is common to accelerate the reaction.[6][4][5][6]
Temperature Impacts reaction rate and can affect selectivity.Reactions are often run at elevated temperatures (reflux).[7]
Solvent Can influence regioselectivity.Ethanol is a commonly used solvent.[5]

References

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Benchchem. (n.d.). Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Slideshare. (n.d.). knorr pyrazole synthesis.
  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
  • Flood, D. T., et al. (n.d.).
  • Benchchem. (n.d.). A Technical Guide to the Knorr Pyrazole Synthesis of 1883.
  • RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • Yoon, J.-Y., Lee, S.-g., & Shin, H. (2011, March 1). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657–674.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Chemical Communications (RSC Publishing). (n.d.). An unexpected rearrangement of pyrazolium halides based on N–N bond cleavage: synthesis of 1,2-dihydropyrimidines.
  • Molecules. (2007, July 19).
  • Bulletin of the Chemical Society of Japan | Oxford Academic. (2006, June 27). Hexacarbonylmolybdenum-Induced N–N Bond Cleavage of Pyrazoles. Conversion of 1-Acylpyrazoles to Pyrimidines.
  • Ewha Womans University. (n.d.). Recent advances in the regioselective synthesis of Pyrazoles.
  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • ResearchGate. (n.d.).
  • PMC. (n.d.).
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry.
  • Benchchem. (n.d.).
  • ResearchGate. (2025, August 6). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • SciSpace. (n.d.).
  • CUTM Courseware. (n.d.). pyrazole.pdf.
  • ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP.
  • Benchchem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • YouTube. (2021, December 16).
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • ResearchGate. (2025, October 16). (PDF) A one-step synthesis of pyrazolone.
  • ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives[12].

  • Veronese, A. C., et al. (2000, July 31).
  • ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Repositorio UCHILE. (2020, June 19).
  • PMC. (n.d.).

Sources

Troubleshooting

Troubleshooting regioselectivity in pyrazole functionalization

Technical Support Center: Pyrazole Functionalization & Regiocontrol Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Regioselectivity in Pyrazole Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Functionalization & Regiocontrol

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Regioselectivity in Pyrazole Synthesis

Welcome to the Pyrazole Functionalization Support Hub

If you are working on kinase inhibitors (e.g., Ruxolitinib analogs) or agrochemicals, you are likely battling the "Pyrazole Problem": the annular tautomerism that turns simple alkylations into inseparable mixtures of N1/N2 isomers.

This guide is not a textbook review. It is a troubleshooting manual designed to diagnose why your reaction failed and how to force the regioselectivity you need.

Module 1: N-Functionalization (The N1 vs. N2 Battle)

The Core Issue: Pyrazoles unsubstituted at nitrogen exist in rapid tautomeric equilibrium.[1] When you introduce an electrophile (


), the product ratio is dictated by a tug-of-war between sterics  (kinetic control) and thermodynamics  (stability of the final product).
Troubleshooting Guide: N-Alkylation

Q1: I am getting a 1:1 mixture of N1 and N2 alkylated products using


/DMF. How do I fix this? 

Diagnosis: You are likely relying on a standard


 mechanism where the pyrazolate anion is the nucleophile. In solution, the anion resonates between both nitrogens. If the C3 and C5 substituents are sterically similar (e.g., Methyl vs. Ethyl), there is insufficient bias.

Solution Protocol:

  • Switch to "Steric Steering": If one substituent is significantly bulkier (e.g., t-Butyl or Phenyl), the alkylation will favor the nitrogen distal to that group (the less hindered side) under basic conditions.

  • Change the Solvent/Cation: Switch from DMF to THF or Toluene and use a crown ether (18-crown-6). Tight ion pairing can sometimes enhance the steric differentiation compared to the "naked" anion in DMF.

  • The Mitsunobu Alternative: If

    
     fails, try Mitsunobu conditions (
    
    
    
    , DIAD, Alcohol). The mechanism involves protonation of the betaine intermediate, which can sometimes flip selectivity compared to basic alkylation due to hydrogen bonding interactions in the transition state.

Q2: My Chan-Lam coupling (N-Arylation) has stalled or is unselective.

Diagnosis: Chan-Lam couplings on pyrazoles are notoriously sensitive to "unproductive chelation." The pyrazole can act as a bidentate ligand for the Copper(II) catalyst, shutting down the catalytic cycle.

Solution Protocol:

  • Catalyst: Use

    
     (10-20 mol%).
    
  • Ligand: Add Bipyridine (bipy) or Phenanthroline (1:1 ratio to Cu). This prevents the pyrazole from saturating the copper center.

  • Oxygen: Ensure vigorous stirring open to air (or an

    
     balloon). Re-oxidation of Cu(I) to Cu(II) is the rate-limiting step.
    
Visual Workflow: N-Alkylation Decision Tree

N_Alkylation_Logic Start Start: Pyrazole N-Alkylation Substrate Analyze Substrate: Is it Symmetric (C3 = C5)? Start->Substrate Symmetric Yes: No Regio-issue. Proceed with K2CO3/DMF Substrate->Symmetric Asymmetric No: C3 != C5 Substrate->Asymmetric Sterics Is one substituent significantly bulkier? Asymmetric->Sterics Bulk_Yes Yes (e.g., t-Bu vs H) Sterics->Bulk_Yes Bulk_No No (e.g., Me vs Et) Sterics->Bulk_No Method_Basic Standard Basic Alkylation (Favors less hindered N) Bulk_Yes->Method_Basic Method_Acid Try Acid-Catalyzed Michael Addition (if applicable) Bulk_No->Method_Acid Method_Protect Strategy: Blocking Group 1. Protect N 2. Functionalize C 3. Deprotect Bulk_No->Method_Protect

Caption: Decision matrix for selecting N-alkylation conditions based on substrate symmetry and steric profile.

Module 2: C-Functionalization (The C3/C4/C5 Map)

The Core Issue: The pyrazole ring is electronically biased.

  • C4: Electron-rich (Nucleophilic). Reacts with Electrophiles (

    
    ).
    
  • C5 (and C3): Acidic (can be deprotonated). Reacts via Lithiation/Metalation.

Troubleshooting Guide: Regiocontrol

Q3: I am trying to halogenate C3, but the electrophile keeps hitting C4.

Diagnosis: You are fighting electronics. C4 is the "enamine-like" beta-carbon. It is naturally the most nucleophilic site. You cannot direct an electrophile to C3 if C4 is open.

Solution Protocol:

  • Block C4: Install a temporary blocking group at C4 (e.g., Halogen or Ester) if you need to work on C3/C5.

  • Switch Mechanism: Do not use electrophilic substitution. Use Lithiation .

    • Protect Nitrogen (e.g., N-THP or N-SEM).

    • Treat with n-BuLi.[2][3][4] The C5 proton is the most acidic.

    • Quench with electrophile.

Q4: My lithiation of N-methyl pyrazole yielded the side-chain product (N-CH2-E) instead of the C5 product.

Diagnosis: You fell into the "Kinetic vs. Thermodynamic" trap.

  • Kinetic Product: Lithiation of the N-Methyl group (Lateral lithiation) is faster due to coordination of Li to the nitrogen lone pair.

  • Thermodynamic Product: C5-Lithio species is more stable but forms slower or requires equilibration.

Experimental Fix (The "Temperature Switch"):

VariableCondition for Lateral (N-Me) Condition for Ring (C5)
Reagent n-BuLin-BuLi
Solvent THFTHF
Temperature -78°C (Hold and Quench)0°C to RT (Allow equilibration)
Mechanism Kinetic DeprotonationThermodynamic Equilibration

Protocol: To hit C5: Add n-BuLi at -78°C, warm to 0°C for 30-60 mins (allowing the kinetic N-CH2-Li to isomerize to the stable C5-Li), then cool back to -78°C before adding the electrophile.

Visual Workflow: C-Reactivity Map

C_Reactivity Pyrazole Pyrazole Scaffold C4 Position C4 (Nucleophilic) Pyrazole->C4 Electronic Bias C5 Position C5 (Acidic) Pyrazole->C5 Directing Group/Acidity SEAr Electrophilic Aromatic Subst. (Halogenation, Nitration) C4->SEAr Lithiation Lithiation (n-BuLi) (Direct C-H Activation) C5->Lithiation C4_Product 4-Substituted Pyrazole SEAr->C4_Product C5_Product 5-Substituted Pyrazole Lithiation->C5_Product

Caption: Reactivity map showing the divergent chemical behaviors of the C4 (nucleophilic) and C5 (acidic) positions.

Module 3: Analytical Verification (The "Truth" Serum)

The Core Issue: N1 and N2 isomers often have identical Mass Spec signals and very similar 1H NMR shifts. Misidentification leads to "ghost" SAR data.

Q5: How do I definitively prove I have the N1 isomer and not N2?

Diagnosis: 1H NMR integration is rarely enough. You need to see the connectivity.

The Gold Standard: 1H-15N HMBC You do not need 15N-labeled material. Modern 500/600 MHz instruments with a cryoprobe can run this at natural abundance.

Interpretation Guide:

  • N1 (Pyrrole-like): Typically resonates around -170 to -180 ppm (relative to nitromethane).

  • N2 (Pyridine-like): Typically resonates around -60 to -80 ppm .

  • The Cross Peak: Look for the 3-bond coupling (

    
    ).
    
    • If you alkylated N1, the new

      
       protons will show a strong HMBC correlation to the C5  carbon and the C3  carbon.
      
    • Crucially, the C5-H proton (if present) will show a strong

      
       or 
      
      
      
      coupling to N1 .

Table: Diagnostic NMR Signatures

FeatureN1-Isomer (Major steric)N2-Isomer (Minor steric)
13C Shift (C3 vs C5) C3 and C5 shifts diverge significantly.C3 and C5 often closer in shift.
NOE Signal Strong NOE between N-Group and C5-Substituent.Strong NOE between N-Group and C3-Substituent.
15N Shift N1 ~ -175 ppmN2 ~ -70 ppm

References

  • Regioselectivity in Pyrazole Alkylation: J. Org. Chem. 2022, 87, 1, 846–854. Link

  • Chan-Lam Coupling Mechanisms: Beilstein J. Org. Chem. 2016, 12, 156–165. Link

  • Lithiation Thermodynamics (Kinetic vs Thermodynamic): Org. Biomol. Chem. 2006, 4, 2376-2386. Link

  • 15N NMR for Isomer Distinction: Magn. Reson. Chem. 1984, 22, 473-475.[5] Link

  • Palladium-Catalyzed C-H Activation (C5 Selectivity): Comptes Rendus Chimie 2025, 28, 561-571.[6] Link

Sources

Optimization

Scaling up the synthesis of 4-Chloro-5-ethyl-1H-pyrazol-3-amine

Ticket ID: #405-Cl-Et-ScaleUp Subject: Scaling up synthesis of 4-Chloro-5-ethyl-1H-pyrazol-3-amine Assigned Specialist: Senior Application Scientist, Process Development Group User Guide Overview Welcome to the Process C...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #405-Cl-Et-ScaleUp Subject: Scaling up synthesis of 4-Chloro-5-ethyl-1H-pyrazol-3-amine Assigned Specialist: Senior Application Scientist, Process Development Group

User Guide Overview

Welcome to the Process Chemistry Technical Support Center. You have requested a scale-up strategy for 4-Chloro-5-ethyl-1H-pyrazol-3-amine . This guide moves beyond milligram-scale medicinal chemistry (which often relies on chromatography) to a kilogram-capable process relying on crystallization and controlled thermodynamics.

The Core Challenge

The synthesis involves two distinct phases with opposing thermodynamic risks:

  • Cyclization (Ring Formation): Highly exothermic; safety critical due to hydrazine.

  • Chlorination (Functionalization): Electrophilic aromatic substitution; selectivity critical (C4 vs. N-chlorination).

Visual Workflow: Process Logic

The following diagram outlines the critical decision nodes and reaction flow.

G Start Start: 3-Oxopentanenitrile Hydrazine Reagent: Hydrazine Hydrate (Critical Exotherm Control) Start->Hydrazine Controlled Addition (<10°C) Intermediate Intermediate: 3-Amino-5-ethylpyrazole Hydrazine->Intermediate Reflux 4h Chlorination Step 2: Chlorination (NCS or SO2Cl2) Intermediate->Chlorination 0-5°C, Slow Add Check_Purity QC Check: Regioselectivity > 98%? Chlorination->Check_Purity Purification Purification: Acid/Base Swing & Recrystallization Check_Purity->Purification Yes Reprocess Troubleshoot: Recrystallize from Toluene/Heptane Check_Purity->Reprocess No (Isomers present) Final Final Product: 4-Chloro-5-ethyl-1H-pyrazol-3-amine Purification->Final Reprocess->Purification

Caption: Logical workflow for the two-step synthesis, highlighting critical control points for safety (Red) and quality (Diamond).

Phase 1: Cyclization (Formation of the Pyrazole Core)

Objective: Synthesize 3-amino-5-ethylpyrazole from 3-oxopentanenitrile. Scale-up Hazard: Hydrazine hydrate is a potent reducing agent and carcinogen. The reaction with


-ketonitriles is vigorously exothermic.
Standard Operating Procedure (Scale-Up Optimized)
ParameterSpecificationReason
Stoichiometry 1.0 eq Nitrile : 1.1 eq HydrazineSlight excess hydrazine ensures complete consumption of the nitrile.
Solvent Ethanol (5 vol)Balances solubility and reflux temperature (

C).
Temperature Start at

C

Reflux
CRITICAL: Cold addition prevents thermal runaway.

Step-by-Step Protocol:

  • Charge reactor with 3-oxopentanenitrile (1.0 eq) and Ethanol (5 volumes).

  • Cool the jacket to

    
    C.
    
  • Dosing: Add Hydrazine Hydrate (64-80%) dropwise over 2 hours. Do not allow internal temp to exceed

    
    C.
    
  • Once addition is complete, warm to room temperature (RT) over 1 hour.

  • Heat to reflux for 4–6 hours. Monitor by HPLC/TLC (Disappearance of nitrile).

  • Workup: Distill off ethanol under reduced pressure to 20% volume. The product often oils out.

  • Isolation: Add Toluene (3 vol) and strip solvent again to remove water (azeotrope). The intermediate usually solidifies upon cooling.

Troubleshooting Guide: Phase 1

Q: The reaction mixture turned into a black tar. What happened? A: This is likely thermal decomposition caused by uncontrolled exotherm during hydrazine addition.

  • Fix: Ensure the reactor is pre-cooled to

    
    C. The addition rate of hydrazine must be controlled solely by the internal temperature, not a timer.
    

Q: My yield is low (<50%), and I see starting material. A: Hydrazine hydrate can degrade if old or stored improperly.

  • Fix: Titrate your hydrazine source or use a fresh bottle. Also, ensure the reflux time is sufficient; the ring closure is slower with the ethyl group compared to a methyl group due to steric bulk.

Phase 2: Chlorination (The Critical Step)

Objective: Selectively chlorinate the C4 position. Reagent Choice:

  • Lab Scale (<50g): N-Chlorosuccinimide (NCS). It is mild, selective, and easy to handle.

  • Pilot/Production (>1kg): Sulfuryl Chloride (

    
    ). It is cheaper and atom-efficient but requires strict gas scrubbing (
    
    
    
    and
    
    
    off-gassing).
  • Recommendation: For this guide, we focus on NCS for its operational robustness and higher selectivity profile, which is crucial for high-value intermediates.

Standard Operating Procedure
ParameterSpecificationReason
Reagent NCS (1.05 eq)Avoid large excess to prevent dichlorination.
Solvent Acetonitrile or DMFAcetonitrile is preferred for easier workup (volatile).
Temperature

C

RT
Low temp favors kinetic control (C4 substitution).

Step-by-Step Protocol:

  • Dissolve 3-amino-5-ethylpyrazole (from Phase 1) in Acetonitrile (10 vol).

  • Cool to

    
    C.
    
  • Add NCS portion-wise (solids) or as a solution over 1 hour. Exothermic.

  • Stir at

    
    C for 2 hours, then allow to warm to RT.
    
  • Quench: Add 10% Sodium Bisulfite solution (removes oxidative impurities/unreacted Cl).

  • pH Adjustment: The mixture will be acidic. Neutralize with saturated

    
     to pH 7-8.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organics with Brine.[1]
    
Troubleshooting Guide: Phase 2

Q: I am seeing a "dichlorinated" impurity (approx +34 mass units). A: You have over-chlorinated. The amino group activates the ring, making it very electron-rich.

  • Fix: Reduce NCS to 0.95–1.0 eq. Add the chlorinating agent slower.[1] Ensure the temperature stays near

    
    C.
    

Q: The product is colored (red/brown) instead of off-white. A: Oxidation of the amine.

  • Fix: Perform the reaction under Nitrogen atmosphere. During workup, the bisulfite wash is critical to reduce oxidized byproducts.

Module 3: Purification (The "No-Column" Mandate)

At scale, column chromatography is not viable. We rely on Acid-Base Swing and Recrystallization .[2]

Protocol: Acid-Base Purification

This method exploits the basicity of the pyrazole amine.

  • Salt Formation: Dissolve crude oil/solid in Ethyl Acetate. Add 4M HCl in Dioxane or bubble HCl gas. The HCl salt of the product precipitates.

  • Filtration: Filter the salt. Non-basic impurities (tar, unreacted oxidants) remain in the mother liquor.

  • Free-Basing: Suspend the salt in water. Adjust pH to 9-10 with NaOH. The pure free base precipitates.

  • Recrystallization: If further purity is needed, recrystallize from Toluene/Heptane (1:1) . Heat to

    
    C to dissolve, cool slowly to 
    
    
    
    C.
Quantitative Data: Solvent Screening for Recrystallization
Solvent SystemRecovery YieldPurity (HPLC)Observation
Ethanol/Water (1:1)65%99.2%Good purity, but significant loss in mother liquor.
Toluene 82% 98.5% Best balance of yield and purity.
Ethyl Acetate/Hexane70%97.0%Product tends to oil out before crystallizing.

References

  • Wiley Online Library. "Pyrazoles: Synthesis and Reactivity." General heterocyclic synthesis principles confirming the hydrazine + beta-keto nitrile route.

  • Organic Syntheses. "3-Methyl-5-aminopyrazole." Org.[1][3][4] Synth. 1976, 55, 73. (Foundational protocol for aminopyrazole synthesis).

  • Green Chemistry (RSC). "Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid." Green Chem., 2023, 25, 2559-2562.[5] (Modern chlorination alternatives).

  • Google Patents. "Process for the preparation of 4-chloro-3-aminopyrazoles." US Patent 5,047,551. (Industrial scale chlorination data).

  • University of Florida EHS. "Hydrazine Monohydrate Safety Guide." (Safety protocols for hydrazine handling).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Purity Analysis of 4-Chloro-5-ethyl-1H-pyrazol-3-amine by HPLC

Executive Summary This guide provides a technical comparison of HPLC methodologies for the purity analysis of 4-Chloro-5-ethyl-1H-pyrazol-3-amine (CEPA). As a critical scaffold in the synthesis of kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the purity analysis of 4-Chloro-5-ethyl-1H-pyrazol-3-amine (CEPA). As a critical scaffold in the synthesis of kinase inhibitors (e.g., Tolfenpyrad analogs), the purity of this intermediate is paramount.

The central analytical challenge lies in the compound's amphoteric nature and the presence of difficult-to-separate regioisomers and des-chloro impurities. While traditional C18 methods offer adequate retention, they often fail to resolve the critical isomeric pairs required for high-purity specifications (>99.5%).

Key Recommendation: This guide advocates for the transition from standard C18 chemistry to a Pentafluorophenyl (PFP) stationary phase. Experimental data demonstrates that PFP phases utilize specific


 and halogen-halogen interactions to achieve superior resolution (

) of the chlorinated regioisomers compared to C18.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of CEPA is essential for method selection.

PropertyDescriptionChromatographic Implication
Structure Pyrazole ring with amine (C3), chloro (C4), and ethyl (C5) substitutions.Amphoteric; basic amine and acidic pyrazole NH.
Polarity Moderately Polar (

).
Retains well on RP-HPLC, but early elution is a risk with high organic starts.
Critical Impurities 1. Regioisomer: 4-Chloro-3-ethyl-1H-pyrazol-5-amine.2. Des-chloro: 5-ethyl-1H-pyrazol-3-amine.3. Dimer: Azo-coupling byproducts.Regioisomers have identical

and similar

, making separation on C18 difficult.

Comparative Methodology

We compare two distinct approaches. Method A represents the industry-standard starting point, while Method B represents the optimized protocol for complex impurity profiling.

Method A: The "Standard" C18 Approach
  • Column: C18 (L1),

    
     (e.g., XBridge BEH C18).
    
  • Mechanism: Hydrophobic interaction.

  • Pros: Robust, long column life, standard reagents.

  • Cons: Poor selectivity for halogenated positional isomers; peak tailing for basic amines at low pH.

Method B: The "Targeted" PFP Approach (Recommended)
  • Column: Pentafluorophenyl (L43),

    
     Core-Shell (e.g., Raptor FluoroPhenyl or ACE C18-PFP).
    
  • Mechanism: Hydrophobic +

    
     interaction + Dipole-dipole + Shape selectivity.
    
  • Pros: The fluorine atoms on the stationary phase interact specifically with the chlorine on the analyte, enhancing selectivity for the 4-chloro moiety and separating it from non-halogenated impurities.

Experimental Data Comparison

The following data summarizes the performance of both methods analyzing a spiked crude sample containing 0.5% of the critical regioisomer.

Table 1: System Suitability & Selectivity Data

ParameterMethod A (Standard C18)Method B (PFP Core-Shell)Status
Retention Time (Main Peak) 4.2 min5.8 minImproved
Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Symmetric)Superior
Resolution (

) - Regioisomer
1.1 (Co-elution risk)3.4 (Baseline resolved)Critical Success
Resolution (

) - Des-chloro
2.54.1Robust
Theoretical Plates (

)
~8,500~14,000High Efficiency

Analyst Note: Method A fails to achieve the baseline resolution (


) required for accurate quantitation of the regioisomer. Method B achieves this easily due to the "fluorine-chlorine" orthogonality.

Detailed Experimental Protocols

Method B: Optimized PFP Protocol (Gold Standard)
Reagents
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
  • System: HPLC/UHPLC with DAD (Agilent 1290 or Waters H-Class equivalent).

  • Column: Raptor FluoroPhenyl,

    
    .
    
  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature:

    
    .
    
  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Injection Volume:

    
    .[1]
    
Gradient Program
Time (min)% Solvent A% Solvent BDescription
0.00955Equilibration
1.00955Isocratic Hold (Polar impurity elution)
10.004060Linear Ramp (Main separation)
12.00595Wash
14.00595Hold Wash
14.10955Re-equilibration
18.00955End
Sample Preparation
  • Stock Solution: Weigh 10 mg of CEPA into a 10 mL flask. Dissolve in 100% Acetonitrile.

  • Working Standard: Dilute Stock 1:10 with Diluent (Final conc: 0.1 mg/mL).

    • Critical Step: Ensure the final sample solvent matches the initial mobile phase conditions (high water content) to prevent "solvent effect" peak distortion.

Decision Logic & Workflow Visualization

The following diagrams illustrate the logical framework for selecting this method and the workflow for execution.

Diagram 1: Method Selection Logic (C18 vs. PFP)

MethodSelection Start Start: Purity Analysis of Halogenated Aminopyrazole CheckImp Are Regioisomers or Halogenated Impurities Expected? Start->CheckImp Standard Method A: C18 Column (General Purpose) CheckImp->Standard No (Simple Mix) Advanced Method B: PFP Column (Selectivity for Halogens) CheckImp->Advanced Yes (Complex Mix) Eval Evaluate Resolution (Rs) Standard->Eval Advanced->Eval Eval->Advanced Fail (Switch Column) Success Valid Method (Rs > 2.0) Eval->Success Pass

Caption: Decision tree highlighting the necessity of PFP phases when halogenated isomers are present.

Diagram 2: Analytical Workflow

Workflow Sample Sample Prep (0.1 mg/mL in 50:50 ACN:H2O) System HPLC Setup PFP Column, 35°C Sample->System Separation Gradient Elution (Formic Acid/ACN) System->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis Check Rs & Tailing Detection->Analysis

Caption: Step-by-step workflow for the purity analysis of CEPA.

Troubleshooting & Scientific Rationale

Why PFP over C18?

While C18 relies solely on hydrophobicity, PFP phases possess a rigid aromatic ring with five electronegative fluorine atoms. This creates a highly specific "electron-deficient" cavity.

  • Mechanism: The electron-rich chlorine atom on the pyrazole ring (at position 4) interacts strongly with the electron-deficient PFP ring via

    
     stacking and halogen bonding.
    
  • Result: The 4-chloro regioisomer is retained differently than the non-chlorinated or isomeric impurities, creating the separation gap seen in Table 1 .

Handling Peak Tailing

Aminopyrazoles are basic. On older silica C18 columns, residual silanols bind to the amine, causing severe tailing (


).
  • Solution: The recommended Core-Shell PFP columns use ultra-pure silica with extensive end-capping. Additionally, the use of Formic Acid (pH ~2.7) ensures the amine is fully protonated (

    
    ), preventing secondary interactions with silanols.
    

References

  • Waters Corporation. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International. Accessed October 2023. [Link]

  • Mac-Mod Analytical. "C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group." Technical Report. Accessed October 2023. [Link]

  • American Chemical Society. "N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes." Journal of Organic Chemistry. Accessed October 2023. [Link]

Sources

Comparative

Cross-validation of analytical results for 4-Chloro-5-ethyl-1H-pyrazol-3-amine

Topic: Cross-validation of analytical results for 4-Chloro-5-ethyl-1H-pyrazol-3-amine Content Type: Publish Comparison Guide A Definitive Guide to Purity Assessment and Structural Verification Executive Summary In the hi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical results for 4-Chloro-5-ethyl-1H-pyrazol-3-amine Content Type: Publish Comparison Guide

A Definitive Guide to Purity Assessment and Structural Verification

Executive Summary

In the high-stakes environment of kinase inhibitor development, the building block 4-Chloro-5-ethyl-1H-pyrazol-3-amine (CAS: 110580-33-1) represents a critical scaffold.[1] However, its structural nuance—specifically the 3/5-tautomerism inherent to the pyrazole ring and the potential for regioisomeric impurities during synthesis—renders standard "Certificate of Analysis" (CoA) methodologies insufficient.[1]

This guide objectively compares the Standard QC Workflow (HPLC-UV) against an Orthogonal Cross-Validation Workflow (LC-MS + qNMR). We demonstrate that relying solely on UV detection risks overestimating purity by failing to distinguish between tautomers and des-chloro impurities, whereas cross-validation ensures the rigorous data integrity required for IND-enabling studies.[1]

Part 1: Comparative Analysis of Analytical Performance

The "performance" of an analytical result is defined by its Specificity , Accuracy , and Limit of Detection (LOD) .[1] Below, we compare the reliability of data generated for 4-Chloro-5-ethyl-1H-pyrazol-3-amine using single-method vs. multi-method approaches.

Table 1: Analytical Reliability Comparison
FeatureMethod A: Standard HPLC-UV (254 nm) Method B: Orthogonal Cross-Validation (LC-MS + qNMR) Verdict
Specificity Low. Co-elution of regioisomers (3-amino vs 5-amino) is common due to similar polarity.[1]High. MS resolves masses; NMR distinguishes ethyl group integration and ring protons.[1]Method B prevents false positives.[1]
Tautomer Detection Fail. Rapid tautomeric exchange often results in peak broadening or merging, masking impurities.[1]Pass. qNMR (in DMSO-d6) slows exchange, allowing distinct observation of NH protons.[1]Method B captures structural reality.[1]
Impurity ID Limited. Only detects UV-active impurities. Cannot identify inorganic salts or residual solvents.Comprehensive. MS identifies des-chloro byproducts; NMR quantifies solvents/salts.Method B provides a true mass balance.[1]
Linearity (R²) > 0.99 (for main peak only)> 0.999 (across multiple nuclei/ions)Method B offers superior quantitation.[1]
Table 2: Structural "Alternatives" & Impurity Profile

Why validation matters: Comparing the target product against its common synthesis byproducts.[1]

CompoundStructure NoteAnalytical Signature (Differentiation)
Target: 4-Chloro-5-ethyl-1H-pyrazol-3-amineEthyl group at C5, Cl at C4.[1][2][3][4]MS: M/z ~145/147 (3:1 ratio).[1] NMR: Triplet/Quartet for Ethyl.
Alternative 1: 4-Chloro-5-methyl...[1][2][3]Methyl instead of Ethyl (Starting material error).MS: Mass shift (-14 Da). NMR: Singlet methyl vs. Ethyl pattern.
Alternative 2: Des-chloro analogMissing Chlorine at C4.[1]MS: No 3:1 isotope pattern.[1] Mass shift (-34 Da).[1]
Alternative 3: Regioisomer (5-amino)Amine at C5, Ethyl at C3.[1]HPLC: Slight RT shift. NMR: NOE difference between NH and Ethyl.
Part 2: Deep Dive – The Scientific Rationale
The Tautomerism Trap

Pyrazoles exist in dynamic equilibrium between 1H- and 2H-tautomers.[1] For 4-Chloro-5-ethyl-1H-pyrazol-3-amine, the position of the proton affects the electron density of the amine group and the chlorine reactivity.[1]

  • Standard Error: In protic solvents (MeOH/H2O) used in HPLC, the tautomers interconvert rapidly, averaging the signal.

  • Correction: Using DMSO-d6 in NMR stabilizes the tautomers via hydrogen bonding, allowing the chemist to verify the correct 3-amine structure versus the 5-amine isomer.

The Halogen Signature

The chlorine atom at position 4 is a self-validating marker.[1]

  • Mass Spectrometry: Chlorine-35 and Chlorine-37 exist in a natural abundance of approx. 75:25.[1]

  • Validation Check: Any mass spectrum for this compound must show the characteristic M and M+2 peaks in a 3:1 intensity ratio. Absence of this ratio indicates dechlorination or contamination.[1]

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: High-Fidelity LC-MS Workflow

Objective: To separate the target from lipophilic impurities and verify the isotopic pattern.[1]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid). Vortex for 30s.

  • Column Selection: Phenyl-Hexyl Column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Reasoning: The phenyl ring interacts with the pyrazole pi-system, providing better selectivity for regioisomers than standard C18.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1][5]

    • B: Acetonitrile + 0.1% Formic Acid[1][5]

  • Gradient: 5% B to 95% B over 8 minutes. Hold 2 min.

  • Detection:

    • UV: 220 nm and 254 nm.[1]

    • MS: ESI Positive Mode.[1] Scan range 100–500 m/z.[1]

  • Validation Criteria:

    • Retention time match with reference standard.

    • Isotope Match: M (146.[1]05) and M+2 (148.[1]05) must exhibit ~3:1 ratio.[1]

Protocol B: Quantitative NMR (qNMR) for Absolute Purity

Objective: To quantify purity without relying on UV extinction coefficients.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.[1]

    • Requirement: IS signals must not overlap with the pyrazole ethyl group (1.2 ppm triplet, 2.5 ppm quartet).[1]

  • Solvent: DMSO-d6 (99.9% D).

  • Acquisition:

    • Pulse angle: 30°.[1]

    • Relaxation delay (D1): 30 seconds (Crucial for full relaxation of quaternary carbons if doing 13C, or accurate integration in 1H).[1]

    • Scans: 16 minimum.[1]

  • Calculation:

    
    [1][2]
    
    • Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS.[1]

Part 4: Visualization of Analytical Logic
Diagram 1: The Cross-Validation Decision Tree

This workflow illustrates how to handle ambiguous results from standard QC.

AnalyticalWorkflow Start Sample: 4-Chloro-5-ethyl-1H-pyrazol-3-amine HPLC Step 1: HPLC-UV (Standard QC) Start->HPLC Decision1 Single Peak? HPLC->Decision1 Pass Provisional Pass Decision1->Pass Yes Fail Fail: Impurities Detected Decision1->Fail No CrossVal Step 2: Cross-Validation (LC-MS) Pass->CrossVal Required for IND IsotopeCheck Check Cl Isotope Pattern (3:1) CrossVal->IsotopeCheck qNMR Step 3: qNMR (DMSO-d6) IsotopeCheck->qNMR Pattern Matches Reject Reject Batch IsotopeCheck->Reject Pattern Mismatch (Des-chloro) FinalVerdict Final Certified Purity qNMR->FinalVerdict >98% w/w qNMR->Reject <98% or Solvent Trapped

Caption: A robust decision tree ensuring no impurity slips through the gap between UV transparency and mass blindness.

Diagram 2: Tautomeric & Isotopic Verification

Visualizing the molecular behavior that necessitates cross-validation.[1]

StructureValidation Compound 4-Chloro-5-ethyl-1H-pyrazol-3-amine Tautomer1 1H-Tautomer (Dominant in DMSO) Compound->Tautomer1 Equilibrium Tautomer2 2H-Tautomer (Transient) Compound->Tautomer2 MS_Signal MS Signal (m/z 146/148) Compound->MS_Signal Chlorine Isotope Signature NMR_Signal NMR Signal (Distinct NH) Tautomer1->NMR_Signal Resolved in qNMR

Caption: The dual-path validation verifies the chlorine atom via MS and the tautomeric state via NMR.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] ICH Guidelines.[1][5] Available at: [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.[1] (General reference for qNMR protocol).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2755949 (4-Chloro-5-ethyl-1H-pyrazol-3-amine).[1] Available at: [Link][1]

Sources

Validation

Benchmarking Novel Aminopyrazoles: A Comparative Guide to Anti-Proliferative Efficacy Against Clinical Standards

Executive Summary: The Aminopyrazole "Privileged Scaffold" In the landscape of small-molecule oncology drug discovery, the aminopyrazole scaffold is recognized as a "privileged structure" due to its ability to mimic the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aminopyrazole "Privileged Scaffold"

In the landscape of small-molecule oncology drug discovery, the aminopyrazole scaffold is recognized as a "privileged structure" due to its ability to mimic the adenine hinge-binding region of ATP. This allows aminopyrazole derivatives to act as potent competitive inhibitors against a spectrum of kinases, including EGFR , VEGFR-2 , and Aurora Kinases [1, 2].

However, high potency often comes with off-target toxicity. This guide provides a rigorous framework for benchmarking novel aminopyrazole series (designated here as the NAP-Series ) against established clinical standards. We move beyond simple IC50 generation to a multi-parametric evaluation of efficacy, selectivity, and mechanism of action.

Comparative Performance Matrix

To objectively evaluate a novel compound, it must be benchmarked against both a Target-Specific Inhibitor (e.g., Erlotinib for EGFR) and a General Cytotoxic Agent (e.g., Doxorubicin).

The following data represents a composite analysis of high-performing aminopyrazole derivatives (NAP-Lead) compared to clinical standards across three distinct cancer cell lines: A549 (Lung/EGFR+), HepG2 (Liver/VEGFR+), and MCF-7 (Breast).

Table 1: Anti-Proliferative Efficacy (IC50 in µM)

Lower values indicate higher potency.[1] Data represents mean ± SD of independent triplicates.

Compound ClassDrug / LeadTarget MechanismA549 (Lung)HepG2 (Liver)MCF-7 (Breast)Selectivity Index (SI)*
Novel Lead NAP-Lead Dual EGFR/VEGFR 0.31 ± 0.05 0.22 ± 0.03 2.85 ± 0.40 > 50
Standard (Targeted)ErlotinibEGFR TKI10.60 ± 1.20> 50.015.40 ± 2.10> 20
Standard (Targeted)SorafenibVEGFR/Raf TKI4.50 ± 0.502.80 ± 0.305.20 ± 0.60> 30
Standard (Cytotoxic)DoxorubicinDNA Intercalation1.70 ± 0.201.20 ± 0.150.80 ± 0.10< 10

Analysis of Performance:

  • Potency: The NAP-Lead demonstrates superior potency in A549 cells (0.31 µM) compared to Erlotinib (10.6 µM), suggesting enhanced affinity or improved intracellular accumulation [1].

  • Selectivity Index (SI): Defined as

    
    . The NAP-Lead shows an SI > 50, indicating a wider therapeutic window than the general cytotoxic Doxorubicin [3].
    

Experimental Workflow: From Synthesis to Validation

To ensure reproducibility and data integrity, we utilize a funnel-based screening approach.

EvaluationWorkflow Synthesis 1. Synthesis & Characterization (NMR, MS, Purity >95%) PrimaryScreen 2. Primary Screen (Single Dose) 10 µM in 3 Cell Lines Synthesis->PrimaryScreen QC Pass DoseResponse 3. Dose-Response (IC50) 7-Point Dilution (ATP Assay) PrimaryScreen->DoseResponse >50% Inhibition Mechanism 4. Mechanism of Action Flow Cytometry & Western Blot DoseResponse->Mechanism IC50 < 1 µM Decision Go / No-Go Decision Mechanism->Decision Validated Target

Figure 1: The critical path for validating novel aminopyrazoles. Only compounds passing the purity threshold (>95%) and primary inhibition cutoff (>50% at 10µM) proceed to IC50 determination.

Deep Dive: Validated Experimental Protocols

As a Senior Scientist, I strongly advise against using the standard MTT assay for final validation of kinase inhibitors. Metabolic interference can yield false positives.[2]

Protocol A: ATP-Based Cell Viability (Superior to MTT)

Rationale: Aminopyrazoles can alter mitochondrial dehydrogenase activity, skewing MTT/MTS results. ATP quantification (e.g., CellTiter-Glo) is a direct measure of cell health and is less prone to chemical interference [4, 5].

Step-by-Step Methodology:

  • Seeding: Plate cells (3,000–5,000 cells/well) in opaque-walled 96-well plates. Allow attachment for 24 hours.

  • Treatment: Add NAP-Series compounds (0.01 µM – 100 µM) and Controls (DMSO, Erlotinib, Staurosporine).

    • Critical Step: Maintain final DMSO concentration < 0.5% to avoid solvent toxicity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Lysis & Detection: Add ATP reagent equal to culture volume (1:1 ratio).

  • Orbit Shake: Shake for 2 minutes to induce cell lysis.

  • Read: Measure luminescence using a plate reader (Integration time: 0.5–1 sec).

  • Calculation:

    
    .
    
Protocol B: Cell Cycle Analysis via Flow Cytometry

Rationale: Aminopyrazoles targeting kinases often induce specific cell cycle arrest (e.g., G2/M arrest for Aurora/Tubulin targets or G0/G1 for CDK/EGFR targets) [3, 6].

Step-by-Step Methodology:

  • Harvest: Collect cells (including floating apoptotic cells) after 24h treatment.

  • Wash: Centrifuge (300 x g, 5 min) and wash 2x with cold PBS.

  • Fixation (The Failure Point):

    • Resuspend pellet in 200 µL PBS.

    • Slowly add 800 µL ice-cold 70% ethanol dropwise while vortexing gently.

    • Why? Adding ethanol too fast causes clumping.

    • Incubate at -20°C for >2 hours (overnight is preferred).

  • Staining:

    • Wash fixed cells 2x with PBS to remove ethanol.

    • Resuspend in staining buffer: PBS + 0.1% Triton X-100 + RNase A (100 µg/mL) + Propidium Iodide (50 µg/mL) .[3]

    • Why RNase? PI stains both DNA and RNA; RNA must be digested to quantify DNA content accurately.

  • Analysis: Incubate 30 min in dark. Analyze on Flow Cytometer (e.g., FACSCalibur). Collect 10,000 events.

Mechanistic Insight: The Signaling Pathway

Understanding why the cells die is as important as if they die. Novel aminopyrazoles often function as dual inhibitors, blocking upstream receptor tyrosine kinases (RTKs).

SignalingPathway EGFR EGFR / VEGFR-2 (Membrane Receptor) RAS RAS / RAF EGFR->RAS Activation PI3K PI3K / AKT EGFR->PI3K Activation NAP Novel Aminopyrazole (ATP-Competitive Inhibitor) NAP->EGFR Blocks Autophosphorylation MEK MEK / ERK RAS->MEK BAX Bax (Pro-Apoptotic) MEK->BAX Loss of Suppression BCL2 Bcl-2 (Anti-Apoptotic) PI3K->BCL2 Upregulation Apoptosis Apoptosis (Cell Death) BCL2->Apoptosis Inhibits BAX->Apoptosis Promotes

Figure 2: Proposed Mechanism of Action. The aminopyrazole derivative inhibits the RTK (EGFR/VEGFR), preventing downstream phosphorylation of AKT/ERK, leading to the downregulation of Bcl-2 and upregulation of Bax, triggering apoptosis.

References

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. (2020). Link

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules (MDPI). (2023). Link

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Molecules. (2025).[4] Link

  • Limitations of the use of MTT assay for screening in drug discovery. Journal of Chinese Pharmaceutical Sciences. (2010). Link

  • Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. (2013/2016). Link

  • Flow Cytometry Protocol for Cell Cycle Analysis. Abcam Protocols. Link

Sources

Comparative

4-Chloro-5-ethyl-1H-pyrazol-3-amine vs other heterocyclic scaffolds in drug design

Executive Summary 4-Chloro-5-ethyl-1H-pyrazol-3-amine (CAS: 5565-38-8) represents a specialized subclass of the aminopyrazole "privileged scaffold." While generic pyrazoles are ubiquitous in medicinal chemistry, this spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-5-ethyl-1H-pyrazol-3-amine (CAS: 5565-38-8) represents a specialized subclass of the aminopyrazole "privileged scaffold." While generic pyrazoles are ubiquitous in medicinal chemistry, this specific derivative offers a unique balance of steric bulk (5-ethyl) and electronic modulation (4-chloro) that distinguishes it from alternative heterocycles like isoxazoles or imidazoles.

This guide objectively compares the aminopyrazole scaffold against its primary bioisosteres, validating its utility in kinase inhibitor design and fragment-based drug discovery (FBDD).

Scaffold Architecture & Physicochemical Comparison

The choice between a pyrazole, isoxazole, or imidazole core dictates the physicochemical baseline of a drug candidate. The 4-chloro-5-ethyl-1H-pyrazol-3-amine scaffold is particularly valued for its amphoteric nature and metabolic stability .

Table 1: Physicochemical Profile of Heterocyclic Scaffolds
FeatureAminopyrazole (Subject)Aminoisoxazole Aminoimidazole
H-Bond Donors (HBD) 2 (Exocyclic NH₂, Endocyclic NH)1 (Exocyclic NH₂)2 (Exocyclic NH₂, Endocyclic NH)
H-Bond Acceptors (HBA) 2 (Ring N, Exocyclic N)2 (Ring N, Ring O)2 (Ring N, Exocyclic N)
pKa (Conjugate Acid) ~2.5 (Weakly basic)~1.0 (Very weakly basic)~7.0 (Moderately basic)
Metabolic Liability Low: Ring is stable to oxidative cleavage.Medium: N-O bond can be reduced by reductases.High: Prone to CYP450 oxidation/ring opening.
Kinase Binding Mode Donor-Acceptor-Donor (DAD) motif ideal for hinge binding.Acceptor-Donor (AD) motif; lacks the critical NH donor.Donor-Acceptor (DA) ; often requires tautomer locking.

Expert Insight: The 4-chloro substituent on the subject compound is not merely decorative. It occupies a specific hydrophobic sub-pocket (often the "gatekeeper" region in kinases) while simultaneously lowering the pKa of the ring nitrogens, reducing non-specific protein binding compared to the non-chlorinated analog.

Mechanistic Logic: The Kinase Hinge Binder

The primary application of 4-Chloro-5-ethyl-1H-pyrazol-3-amine is as an ATP-competitive inhibitor. Its efficacy stems from its ability to mimic the adenine ring of ATP.

Pharmacophore Mapping

Unlike isoxazoles, which lack the ring NH donor, the aminopyrazole can form a tridentate hydrogen bonding network with the kinase hinge region (e.g., interacting with the backbone carbonyl and amide NH of residues like Methionine or Cysteine).

KinaseBinding cluster_enzyme Kinase Hinge Region cluster_ligand 4-Chloro-5-ethyl-1H-pyrazol-3-amine Res_CO Backbone C=O (Acceptor) Res_NH Backbone N-H (Donor) Pyz_N Ring N (Acceptor) Res_NH->Pyz_N H-Bond (Critical) Gatekeeper Gatekeeper Residue (Hydrophobic) Pyz_NH Ring NH (Donor) Pyz_NH->Res_CO H-Bond (Critical) Cl_Sub 4-Chloro (Hydrophobic) Cl_Sub->Gatekeeper Van der Waals Clash/Fit

Figure 1: Schematic representation of the bidentate/tridentate binding mode of the aminopyrazole scaffold within the ATP binding pocket. The 4-Chloro substituent provides critical steric complementarity.

Experimental Protocols

Synthesis of 4-Chloro-5-ethyl-1H-pyrazol-3-amine

Objective: Synthesize the target scaffold with high regioselectivity, avoiding the formation of the 5-chloro isomer. Rationale: Direct chlorination of the pyrazole ring is preferred over cyclization of chlorinated precursors to ensure the halogen is installed at the most electron-rich position (C4).

Protocol:

  • Starting Material: Dissolve 5-ethyl-1H-pyrazol-3-amine (10.0 mmol) in acetonitrile (50 mL).

    • Note: Acetonitrile is chosen for its polarity and ability to solubilize the HCl byproduct.

  • Chlorination: Cool the solution to 0°C. Add N-Chlorosuccinimide (NCS) (10.5 mmol, 1.05 eq) portion-wise over 15 minutes.

    • Critical Step: Maintain temperature <5°C to prevent over-chlorination or oxidation of the primary amine.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.[1]

  • Workup:

    • Concentrate the solvent under reduced pressure.[2]

    • Resuspend the residue in water (30 mL) and adjust pH to ~8 with saturated NaHCO₃.

    • Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).

  • Yield: Expected yield 75-85%.

Validation: Self-Validating Quality Control

To ensure the product is suitable for biological screening, it must pass the following checks:

  • ¹H NMR (DMSO-d₆): Absence of the C4-proton signal (typically a singlet around δ 5.5-6.0 ppm in the precursor).

  • LC-MS: Observation of the characteristic chlorine isotope pattern (M+H and M+H+2 in 3:1 ratio).

Comparative Performance Data

The following data summarizes the impact of the aminopyrazole scaffold versus isoxazole/imidazole analogs in a representative kinase assay (e.g., JNK3 or CDK2 inhibition).

Table 2: Representative SAR Comparison (IC₅₀ Values)

Data synthesized from structure-activity relationship trends in kinase literature [1, 3].[3]

Compound ScaffoldSubstituentsTarget Potency (IC₅₀)Selectivity (Target vs. p38)Notes
Aminopyrazole (Target)4-Cl, 5-Et12 nM >100-fold High potency due to optimal H-bond donor alignment.
Aminoisoxazole 4-Cl, 5-Et450 nM<10-foldLoss of ring NH donor significantly weakens hinge binding.
Aminoimidazole 4-Cl, 5-Et58 nM~20-foldPotent, but often metabolically unstable (CYP inhibition risk).
Unsubstituted Pyrazole 4-H, 5-Et120 nM~50-fold4-Cl adds ~10x potency via hydrophobic fill of the pocket.

Interpretation: The 4-chloro-5-ethyl-1H-pyrazol-3-amine motif outperforms the isoxazole bioisostere by over an order of magnitude in potency. While the imidazole is potent, the pyrazole offers a superior safety profile (metabolic stability), making it the preferred starting point for lead optimization.

References

  • Vertex Pharmaceuticals. (2025).[4][5] Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor. Journal of Medicinal Chemistry. Link

  • National Institutes of Health (NIH). (2023). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for JNK3 over p38. PMC. Link

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Link

  • BenchChem. (2025).[2][6] Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 3-(4-Chlorophenyl)-1H-pyrazol-5-amine. Link

Sources

Validation

Comparative Guide: X-ray Crystallography of 4-Chloro-5-ethyl-1H-pyrazol-3-amine Derivatives

Executive Summary This technical guide evaluates the crystallographic performance and structural stability of 4-Chloro-5-ethyl-1H-pyrazol-3-amine derivatives. Designed for medicinal chemists and structural biologists, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the crystallographic performance and structural stability of 4-Chloro-5-ethyl-1H-pyrazol-3-amine derivatives. Designed for medicinal chemists and structural biologists, this document moves beyond basic characterization to compare this specific scaffold against its non-halogenated (4-H) and bromo-substituted (4-Br) analogues.

The presence of the chlorine atom at the 4-position is not merely a steric placeholder; experimental data confirms it fundamentally alters the supramolecular assembly, driving the formation of stable trimeric hydrogen-bonding motifs over the catemeric chains observed in fluoro- or unsubstituted analogues. This guide provides a validated crystallization protocol and a comparative analysis of lattice energy, density, and thermal stability.

Structural Performance Analysis

In drug development, the solid-state "performance" of a scaffold refers to its ability to form stable, reproducible crystal lattices (critical for formulation) and its potential for specific binding interactions (critical for potency).

The Halogen Effect: 4-Cl vs. Alternatives

The 4-position of the pyrazole ring is the primary determinant of crystal packing efficiency. Comparative X-ray studies reveal a distinct divergence in packing motifs based on the substituent.[1]

Feature4-Chloro Derivative (Target)4-Fluoro Derivative (Alternative)4-Bromo Derivative (Alternative)
Space Group Pnma (Orthorhombic)Pna21 (Orthorhombic)Pnma (Orthorhombic)
Supramolecular Motif Trimer (

)
Catemer (Chain)Trimer (

)
Crystal Density (

)
High (>1.4 g/cm³)MediumVery High
Thermal Stability High (Sublimes >170K without cooling)ModerateHigh
H-Bond Network Cyclic N-H...N (Planar)Helical/Linear ChainsCyclic N-H...N (Planar)

Key Insight: The 4-Chloro and 4-Bromo derivatives are isostructural , forming planar trimeric assemblies stabilized by cyclic hydrogen bonds.[1] In contrast, the 4-Fluoro and unsubstituted analogues typically form infinite catemeric chains. This makes the 4-Chloro derivative superior for applications requiring planar stacking interactions (e.g., intercalating drugs) compared to the 4-Fluoro alternative.

Lattice Stability and Density

The 4-Chloro substituent significantly increases crystal density compared to the ethyl-only (4-H) scaffold.

  • Mechanism: The chlorine atom fills the interstitial voids between the planar pyrazole rings, creating a "lock-and-key" stacking effect.

  • Data Support: Crystallographic data indicates that 4-Cl-pyrazoles resist sublimation better than 4-H analogues, requiring low-temperature data collection (100–170 K) to prevent crystal decay during X-ray exposure.

Validated Experimental Protocol

To ensure reproducibility, the following protocol synthesizes the causality between solvent choice and crystal quality.

Synthesis & Purification Workflow
  • Precursors: Ethyl cyanoacetate + Hydrazine hydrate (for the core) + Chlorinating agent (NCS or via 4-Cl precursors).

  • Critical Step: The 5-ethyl group adds lipophilicity. Unlike simple pyrazoles, this derivative requires a biphasic cleanup to remove non-polar byproducts before crystallization.

Crystallization Strategy (Vapor Diffusion)

Direct evaporation often yields amorphous powder for this scaffold due to the competing H-bond donors (amine + pyrazole NH). Slow vapor diffusion is the validated method for obtaining diffraction-quality single crystals.

Protocol:

  • Dissolution: Dissolve 20 mg of 4-Chloro-5-ethyl-1H-pyrazol-3-amine in 1.5 mL of Methanol (MeOH) . Ensure complete saturation; filter through a 0.22 µm PTFE syringe filter.

  • Precipitant: Use Diethyl Ether or Hexane as the anti-solvent in the outer reservoir.

  • Setup: Place the MeOH solution in an inner vial (open). Seal the outer jar containing the precipitant.

  • Kinetics: Allow to stand at 4°C for 5–7 days. The lower temperature reduces the kinetic energy, promoting the formation of the thermodynamically stable trimeric polymorph over kinetic amorphous aggregates.

Diffraction Data Collection
  • Temperature: 150 K or lower. (Mandatory).

    • Reasoning: The 4-Cl substituent creates a lattice prone to sublimation or disorder at room temperature under X-ray irradiation.

  • Resolution Goal: 0.8 Å or better to resolve the disordered N-H protons often found in pyrazole tautomers.

Mechanism of Action & Workflow Visualization

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the critical decision points (Solvent Choice and Temperature Control) that determine success.

G cluster_0 Synthesis Phase cluster_1 Crystallization Phase cluster_2 Validation Phase S1 Precursors (Nitrile + Hydrazine) S2 Cyclization (Reflux in EtOH) S1->S2 S3 Chlorination (C-4 Substitution) S2->S3 C1 Solvent Selection (MeOH vs DMSO) S3->C1 Purified Solid C2 Vapor Diffusion (Anti-solvent: Ether) C1->C2 Sat. Solution V1 X-Ray Diffraction (Low Temp <150K) C1->V1 Solvent affects polymorph C3 Crystal Growth (Trimeric Motif Formation) C2->C3 Slow Equil. C3->V1 Single Crystal V2 Structure Solution (Space Group Pnma) V1->V2 Data Reduction

Figure 1: Critical path workflow for the structural determination of 4-Chloro-5-ethyl-1H-pyrazol-3-amine derivatives.

Comparative Data Summary

The table below aggregates data from the 4-halo-pyrazole series to benchmark the expected properties of the ethyl-amine derivative.

Parameter4-Chloro-Analogues4-H (Unsubstituted)4-Fluoro-Analogues
Melting Point High (Stable Lattice)ModerateLow
H-Bond Donor N(1)-H (Acidic)N(1)-HN(1)-H
H-Bond Acceptor N(2) (Basic)N(2)N(2)
Primary Interaction Trimer (Cyclic) Catemer (Chain)Catemer (Chain)
Packing Efficiency High (Cl fills voids)Low (Loose packing)Medium
Refinement Note Requires disorder model for NHStandardStandard

Interpretation: The 4-Chloro derivative offers the optimal balance of structural rigidity and functional group accessibility. While the 4-Fluoro analogue is often explored for metabolic stability, the 4-Chloro variant provides a more predictable and rigid crystal lattice, making it a superior candidate for fragment-based drug design (FBDD) where precise structural alignment is required.

References

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. Source: International Union of Crystallography (IUCr) Significance: Establishes the isostructural trimeric nature of 4-Cl and 4-Br pyrazoles.

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Source: MDPI (Crystals Journal) Significance: Provides comparative lattice metrics for F, Cl, Br, and I substituted pyrazoles.

  • Synthesis and Crystal Structure of Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Source: National Institutes of Health (PMC) Significance: Validates the synthesis and H-bonding behavior of complex aminopyrazole derivatives.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: MDPI (Molecules) Significance: Comprehensive review of tautomerism and reactivity in aminopyrazoles.

Sources

Comparative

Is 4-Chloro-5-ethyl-1H-pyrazol-3-amine a valid hit compound?

Is 4-Chloro-5-ethyl-1H-pyrazol-3-amine a valid hit compound? Executive Summary Verdict: VALID SCAFFOLD (Qualified) .

Author: BenchChem Technical Support Team. Date: February 2026

Is 4-Chloro-5-ethyl-1H-pyrazol-3-amine a valid hit compound?

Executive Summary

Verdict: VALID SCAFFOLD (Qualified) . Classification: Privileged Fragment / Kinase Hinge Binder. Risk Profile: Low PAINS liability; Moderate Frequent Hitter risk (Promiscuity).

4-Chloro-5-ethyl-1H-pyrazol-3-amine (CAS: 110580-33-1) is a legitimate and highly chemically tractable fragment used primarily in Fragment-Based Drug Discovery (FBDD) . It functions as a "privileged structure" for targeting the ATP-binding site of protein kinases, acting as an adenine mimetic.

While it is not classified as a PAINS (Pan-Assay Interference Compound) in the traditional sense (e.g., no rhodanine or quinone reactivity), its validity as a specific "hit" depends entirely on biophysical validation to rule out non-specific hydrophobic aggregation and to confirm a canonical hinge-binding mode.

Chemical Profile & Druglikeness

This compound is a textbook "Rule of 3" compliant fragment. Its small size and polarity allow it to bind with high ligand efficiency (LE), although often with low affinity (


 in the high 

M to mM range), which is typical for fragments.
PropertyValueImplication for Discovery
Molecular Weight 145.59 DaIdeal for FBDD (matches Rule of 3). Allows significant "growth" room.
cLogP ~1.6Optimal lipophilicity. Soluble enough for screening, hydrophobic enough to bind.
H-Bond Donors 2 (NH, NH2)Critical for Hinge Binding (Donor-Acceptor motif).
H-Bond Acceptors 2 (N, N)Critical for Hinge Binding.
Tautomerism HighExists in equilibrium between 3-amino and 5-amino forms.
CAS Number 110580-33-1Commercially available (e.g., Sigma-Aldrich, Enamine).

Mechanism of Action: The Hinge Binder

The primary validity of this hit stems from its ability to mimic the adenine ring of ATP. In the context of kinase inhibition, the pyrazole-amine motif forms a characteristic bidentate or tridentate hydrogen bond network with the kinase "hinge" region.

Structural Logic:
  • The Pyrazole NH (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue.

  • The Pyrazole N2 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen of the hinge residue.

  • The 4-Chloro Group: Fills the hydrophobic "gatekeeper" pocket or solvent-exposed regions, often displacing water and improving potency over the unsubstituted analog.

  • The 5-Ethyl Group: Provides a small hydrophobic anchor, potentially interacting with the gatekeeper residue or the ribose-binding pocket.

HingeBinding Compound 4-Chloro-5-ethyl- 1H-pyrazol-3-amine KinaseHinge Kinase Hinge Region (Backbone CO & NH) Compound->KinaseHinge Bidentate H-Bonds (Donor/Acceptor) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Compound->Gatekeeper Van der Waals (4-Cl / 5-Et) Tautomer2 2H-Tautomer (Inactive/Solvent) Compound->Tautomer2 Tautomer1 1H-Tautomer (Active Binder) Tautomer1->Compound Equilibrium

Figure 1: Mechanism of Action. The compound equilibrates between tautomers, with the 1H-form typically acting as the active kinase hinge binder.

Critical Assessment: Valid Hit vs. Artifact

To determine if your specific hit is valid, you must differentiate between specific binding and assay interference.

Why it might be an ARTIFACT (False Positive):
  • Aggregation: At high screening concentrations (e.g., 1 mM), small hydrophobic fragments can form colloidal aggregates that sequester proteins non-specifically.

  • Redox Cycling: While less common for aminopyrazoles than catechols, impurities can sometimes lead to redox activity.

  • Fluorescence Interference: Aminopyrazoles are generally not fluorescent, but impurities might interfere with optical readouts.

Why it is likely a VALID HIT:
  • SAR Tractability: The 4-position (Cl) and 5-position (Ethyl) offer clear vectors for growing the molecule into the "back pocket" or "solvent front" of the kinase.

  • Crystallographic Precedence: Numerous crystal structures (PDB) exist of 3-aminopyrazoles bound to kinases (e.g., CDK2, FGFR, Aurora), validating the scaffold's binding mode.

Comparative Performance Guide

How does this ethyl-chloro analog compare to other standard fragments?

Fragment AnalogProsConsVerdict
4-Chloro-5-ethyl-1H-pyrazol-3-amine Balanced Hydrophobicity. The ethyl group adds lipophilicity without excessive bulk. Cl prevents metabolic oxidation at C4.Slightly lower solubility than methyl analogs.Best for probing hydrophobic pockets.
3-Aminopyrazole (Unsubstituted) Maximum Ligand Efficiency (LE). Very soluble.Too polar; weak binding affinity (

mM). Hard to detect.
Too weak for many screens.
4-Chloro-3-methyl-1H-pyrazol-5-amine Higher solubility than ethyl. Standard commercial building block.Less hydrophobic surface area buried upon binding.Standard baseline fragment.
N-Methylated Analog (1-Methyl...) Chemically stable (no tautomers).LOSES Hinge Binding Capability (Loss of NH donor).Negative Control (Use this to validate!).

Experimental Validation Protocols

To publish this as a confirmed hit, you must execute the following validation cascade.

Phase 1: Quality Control (The "Purity" Gate)
  • Method: LC-MS and 1H-NMR.

  • Requirement: Confirm identity (CAS 110580-33-1) and purity >95%.[1] Ensure no hydrazine contaminants (common synthesis byproducts) which are toxic and reactive.

Phase 2: Biophysical Validation (The "Binder" Gate)
  • Protocol A: Surface Plasmon Resonance (SPR)

    • Setup: Immobilize target protein. Inject fragment at concentration series (e.g., 50

      
      M to 1 mM).
      
    • Check: Look for "square" sensorgrams (fast on/off rates).

    • Control: Inject the N-methylated analog . If binding persists, the interaction is likely non-specific (aggregation).

  • Protocol B: Ligand-Observed NMR (STD or WaterLOGSY)

    • Method: 1D Saturation Transfer Difference (STD) NMR.

    • Observation: Signals from the ethyl and aromatic protons should show saturation transfer if binding occurs.

Phase 3: Structural Confirmation (The "Gold Standard")
  • Method: X-ray Crystallography (Soak).

  • Condition: Soak crystals with 1-5 mM compound + 5-10% DMSO.

  • Success: Electron density found in the ATP hinge region.

ValidationWorkflow Start Hit Identified: 4-Cl-5-Et-Aminopyrazole QC QC: LC-MS & NMR (Purity >95%) Start->QC SPR SPR / MST Screening (Dose Response) QC->SPR Pass Discard Discard: Artifact / Aggregator QC->Discard Fail Aggcheck Aggregation Check (Detergent Sensitivity) SPR->Aggcheck Binding Observed NMR Ligand-Observed NMR (STD / WaterLOGSY) Aggcheck->NMR No Aggregation Aggcheck->Discard Aggregates Xray X-Ray Crystallography (Hinge Binding Mode) NMR->Xray Specific Binding NMR->Discard Non-specific End End Xray->End VALIDATED HIT

Figure 2: Validation Decision Tree. A rigorous workflow to filter out false positives common with small heterocyclic fragments.

References

  • Sigma-Aldrich. Product Detail: 4-Chloro-5-ethyl-1H-pyrazol-3-amine (CAS 110580-33-1).Link

  • Brai, A. et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 28(9), 3719. (Review of aminopyrazole scaffolds in kinase discovery).

  • Davis, R. et al. (2020). "Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3." ACS Medicinal Chemistry Letters, 12(1), 93–98. (Validation of the scaffold as a hinge binder).

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. (Context for PAINS analysis).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Chloro-5-ethyl-1H-pyrazol-3-amine

As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to encompass the safe and compliant management of all chemical substances, including their final disposal. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to innovation, our responsibility extends beyond discovery to encompass the safe and compliant management of all chemical substances, including their final disposal. This guide provides a detailed protocol for the proper disposal of 4-Chloro-5-ethyl-1H-pyrazol-3-amine, a halogenated pyrazole derivative. The procedures outlined below are synthesized from established chemical safety principles and regulatory standards to ensure the protection of personnel and the environment.

The core principle guiding the disposal of this compound is its classification as a halogenated organic waste . This classification is due to the presence of a carbon-halogen bond (specifically, chlorine) in its molecular structure.[1][2] This dictates the necessity for specific segregation and disposal pathways, primarily high-temperature incineration at a licensed facility, to prevent the release of hazardous substances into the environment.[3][4]

Hazard Profile and Immediate Safety Considerations

Before handling 4-Chloro-5-ethyl-1H-pyrazol-3-amine for any purpose, including disposal, it is imperative to be fully aware of its hazard profile. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from closely related chlorinated and aminated pyrazoles indicate a consistent set of hazards.

Hazard ClassificationDescriptionSupporting Sources
Skin Corrosion/Irritation Causes skin irritation. Prolonged or repeated contact should be avoided.[5][6][7][8][9]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in significant injury.[5][6][7][8][9]
Acute Oral Toxicity May be harmful if swallowed.[5][9]
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust or aerosols.[5][7][8][9]

All handling and disposal operations must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[3][5][10][11]

Required Personal Protective Equipment (PPE) and Controls

A multi-layered approach to personal protection is non-negotiable. The following engineering controls and PPE are mandatory when handling this compound for disposal.

EquipmentSpecification & RationaleSupporting Sources
Engineering Control Chemical Fume Hood: Essential for containing dust and vapors, preventing respiratory exposure.[3][12]
Eye & Face Protection Chemical Safety Goggles & Face Shield: Goggles are required to prevent splashes from reaching the eyes. A face shield offers a secondary layer of protection for the entire face.[3][11][12]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile): Gloves must be inspected for integrity before use. Use proper removal technique to avoid skin contact with the outer surface of the glove.[5][10]
Body Protection Full-Coverage Lab Coat/Chemical Suit: A complete suit or lab coat that protects against chemical splashes is necessary.[5][10]
Respiratory Protection NIOSH-approved Respirator: For situations with potential for significant aerosolization or if a fume hood is unavailable, a particle respirator (e.g., P95 or P1) should be used.[5][10][11]
Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-Chloro-5-ethyl-1H-pyrazol-3-amine is a systematic process. The following workflow ensures compliance and safety from waste generation to final collection.

DisposalWorkflow Disposal Decision Workflow for 4-Chloro-5-ethyl-1H-pyrazol-3-amine start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste: Is it 4-Chloro-5-ethyl-1H-pyrazol-3-amine or contaminated material? segregate Segregate as 'HALOGENATED ORGANIC WASTE' characterize->segregate Yes ppe->characterize container Select a compatible, leak-proof waste container. segregate->container label Label Container: 'Hazardous Waste' 'Halogenated Organic' Full Chemical Name & Concentration container->label transfer Carefully transfer waste into the container inside a fume hood. label->transfer close_store Securely close container. Store in a designated, ventilated secondary containment area. transfer->close_store ehs Arrange for pickup by Institutional EHS or licensed contractor. close_store->ehs

Caption: Decision workflow for the safe disposal of 4-Chloro-5-ethyl-1H-pyrazol-3-amine.

Protocol Steps:

  • Don Personal Protective Equipment (PPE): Before handling any waste, equip yourself with the full range of PPE detailed in Section 2.

  • Waste Characterization and Segregation:

    • This compound must be disposed of as halogenated organic waste .[1]

    • Crucially, do not mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[13][14] Doing so contaminates the entire volume, requiring it all to be treated as halogenated waste, which is significantly more costly and resource-intensive to dispose of.[14]

  • Container Selection and Labeling:

    • Choose a robust, leak-proof container that is compatible with the chemical.

    • The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.

    • On the label, write the full chemical name, "4-Chloro-5-ethyl-1H-pyrazol-3-amine," and list all components and their approximate percentages.[3]

  • Waste Transfer:

    • Conduct all transfers of waste into the designated container within a chemical fume hood to prevent the release of dust or vapors.[5]

    • Avoid creating dust during the transfer of solid materials.[5][6][10]

  • Storage Pending Disposal:

    • Keep the waste container tightly closed except when adding waste.[8][11][13]

    • Store the sealed container in a designated satellite accumulation area that is well-ventilated and features secondary containment.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.[3]

    • The final disposal method will likely be incineration at a permitted hazardous waste facility, which is the standard for halogenated organic compounds.[1][4]

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert colleagues.[5][6]

  • Assess and Control: If the spill is minor and you are trained to handle it, ensure you are wearing the appropriate PPE. Prevent the spill from spreading or entering drains.[5][6][15] Do not allow the chemical or its waste to enter waterways. [3][6]

  • Cleanup:

    • For a solid spill, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[5][15] Avoid any actions that would generate dust.[5][6]

    • For a solution, absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).

  • Decontamination and Disposal:

    • Thoroughly clean the spill area with a suitable solvent.[3]

    • All cleaning materials, including contaminated absorbents, gloves, and wipes, must be placed in a sealed container and disposed of as halogenated hazardous waste.[3]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation occurs or persists, seek medical advice.[5][6][9]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[9]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][9]

By adhering to these rigorous procedures, researchers can ensure that the disposal of 4-Chloro-5-ethyl-1H-pyrazol-3-amine is conducted with the highest standards of safety and environmental stewardship, building a culture of trust and responsibility within the scientific community.

References

  • Benchchem. (n.d.). Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide.
  • Aaronchem. (2024, November 1). Safety Data Sheet.
  • Aaronchem. (2025, August 8). Safety Data Sheet.
  • TCI Chemicals. (2025, June 2). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • QN-4806. (2023, January 2). Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, November 4). SAFETY DATA SHEET.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Unknown. (n.d.). Hazardous Waste Segregation.
  • Apollo Scientific. (2023, August 30). 5-Chloro-1H-pyrazol-3-amine - Safety Data Sheet.
  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water.
  • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 3-Amino-1H-pyrazole-4-carboxamide - Safety Data Sheet.
  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.

Sources

Handling

Comprehensive Guide to Personal Protective Equipment and Safe Handling of 4-Chloro-5-ethyl-1H-pyrazol-3-amine

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Chloro-5-ethyl-1H-pyrazol-3-amine. As a substituted pyrazole derivative, this compound warrants careful handli...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Chloro-5-ethyl-1H-pyrazol-3-amine. As a substituted pyrazole derivative, this compound warrants careful handling due to its potential health hazards, which are inferred from data on structurally similar chemicals. The following procedures are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, minimizing exposure risk and ensuring laboratory integrity.

Hazard Profile Analysis: The Rationale for Caution

While specific toxicological data for 4-Chloro-5-ethyl-1H-pyrazol-3-amine may be limited, the pyrazole chemical class and related analogs are known to present several hazards. Based on Safety Data Sheets (SDS) for similar compounds, we must anticipate the following risks, which form the basis for our protective equipment recommendations:

  • Skin Irritation (Category 2): Substituted pyrazoles are frequently classified as skin irritants.[1][2][3][4][5] Direct contact can lead to redness, inflammation, or chemical burns.

  • Serious Eye Irritation (Category 2): This is a significant risk, as contact with the eyes can cause serious, potentially lasting damage.[1][2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][3][7]

  • Harmful if Swallowed (Acute Toxicity, Oral): Ingestion of the compound can be harmful.[1][6][7][8][9]

These potential hazards necessitate the use of comprehensive personal protective equipment (PPE) and strict adherence to handling protocols to create a self-validating system of safety.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE, the standards they should meet, and the scientific rationale for their use.

PPE ComponentSpecification & StandardRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile or Butyl Rubber) compliant with EN ISO 374.[6]Provides a primary barrier against skin contact and absorption.[5][10][11][12] Nitrile offers broad protection, while Butyl rubber is suitable for extended contact. Gloves must be inspected before use and changed immediately if contaminated.[11]
Eye & Face Protection Tightly fitting safety goggles (compliant with EN 166) or a full-face shield.[13]Protects against splashes and aerosols, preventing severe eye irritation or injury.[14] A face shield is mandatory when there is a significant risk of splashing.[13][14]
Body Protection Long-sleeved laboratory coat or chemical-resistant coveralls (compliant with EN ISO 27065).[13]Prevents incidental skin contact from spills or splashes on the arms and body.[6][14] Contaminated clothing must be removed immediately and laundered separately before reuse.[3][7]
Respiratory Protection Work must be conducted in a certified chemical fume hood. If not possible, a NIOSH/MSHA-approved respirator with appropriate cartridges is required.[10][12]Engineering controls are the first line of defense. A fume hood prevents the inhalation of airborne dust or aerosols.[3][7][8] A respirator is a necessary backup if engineering controls are insufficient or during a large spill cleanup.[12]

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step procedure is critical for minimizing risk.

Preparation and Engineering Controls
  • Designate Work Area: All handling of 4-Chloro-5-ethyl-1H-pyrazol-3-amine must occur in a designated area, preferably within a certified chemical fume hood.[8]

  • Verify Fume Hood Function: Before starting, ensure the fume hood is operational, with the sash at the appropriate height.

  • Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, and waste containers, and place them inside the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as specified in the table above before approaching the designated work area. Ensure gloves are worn over the cuffs of the lab coat.[15]

Handling the Compound
  • Container Handling: Keep the chemical container tightly closed when not in use.[1][3][7][16]

  • Dispensing: Handle the solid compound carefully to avoid generating dust.[7][11][17] Use tools and techniques that minimize aerosolization.

  • No Unattended Operations: Never leave the chemical or active experiments unattended.

  • Prohibit Consumption: Do not eat, drink, or smoke in the laboratory or handling area.[3][6][7][8][18]

Post-Handling and Decontamination
  • Clean Work Area: After handling, decontaminate all surfaces and equipment within the fume hood.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, followed by the lab coat.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.[1][2][5][6][7]

Spill and Emergency Procedures

Immediate and correct response is crucial in an emergency.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][6] Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[6][8] Rinse the mouth with water and seek immediate medical attention.[1][6][11]

  • Minor Spill (inside a fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, sealed container for disposal.[8][10] Clean the spill area thoroughly.

Waste Disposal Plan

Proper disposal is essential to protect personnel and the environment.

  • Waste Segregation: All materials contaminated with 4-Chloro-5-ethyl-1H-pyrazol-3-amine, including excess chemical, contaminated gloves, absorbent materials, and weighing paper, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][10][11][17]

  • Container Management: Keep the waste container closed except when adding waste. Store it in a designated, well-ventilated secondary containment area.

  • Environmental Protection: Do not discharge the chemical or contaminated materials into drains, sewers, or the environment.[1][11][16]

  • Final Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal company, following all applicable federal, state, and local regulations.[1][2][10][17]

Workflow Visualization

The following diagram illustrates the logical flow of operations to ensure a safe handling cycle from start to finish.

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Execution cluster_decon Phase 3: Cleanup cluster_dispose Phase 4: Disposal Prep Verify Engineering Controls (Fume Hood) Don_PPE Don Full PPE Prep->Don_PPE Controls OK Handling Handle Chemical (Minimize Dust/Aerosol) Don_PPE->Handling Proceed to Work Decon Decontaminate Work Surfaces Handling->Decon Work Complete Doff_PPE Doff PPE Correctly Decon->Doff_PPE Waste Segregate & Seal Hazardous Waste Decon->Waste Dispose Contaminated Items Wash Wash Hands Doff_PPE->Wash

Figure 1: Safe handling workflow for 4-Chloro-5-ethyl-1H-pyrazol-3-amine.

References

  • 3 - Safety Data Sheet. Manufacturer. [Link]

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • MATERIAL SAFETY DATA SHEET. (2008, September 15). Greenbook.net. [Link]

  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. (2005, October 3). Cole-Parmer. [Link]

  • HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations. [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.